molecular formula C25H28O4 B1673357 Kazinol B CAS No. 99624-27-8

Kazinol B

Cat. No.: B1673357
CAS No.: 99624-27-8
M. Wt: 392.5 g/mol
InChI Key: QSCBHDIGHKHWKC-NRFANRHFSA-N
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Description

Kazinol B has been reported in Broussonetia papyrifera and Broussonetia kazinoki with data available.
a natural isoprenylated flavan

Properties

IUPAC Name

6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCBHDIGHKHWKC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@@H]3CCC4=C(O3)C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244170
Record name Kazinol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99624-27-8
Record name Kazinol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kazinol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Kazinol B: A Technical Guide to its Origin and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol B, a prenylated flavan, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the origin and natural sources of this compound, focusing on its principal plant sources, Broussonetia kazinoki and Broussonetia papyrifera. This document details the extraction and isolation protocols, presents available quantitative data, and elucidates the proposed biosynthetic pathway of this complex natural product. The information is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a naturally occurring prenylated flavan distinguished by a lavandulyl group attached to its flavonoid backbone. Prenylated flavonoids are a class of specialized metabolites known for their enhanced biological activities compared to their non-prenylated counterparts. This compound has been reported to exhibit a range of bioactivities, making it a molecule of interest for further investigation and potential therapeutic development. This guide focuses on the foundational knowledge of its natural origins and biosynthesis.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Broussonetia, a member of the Moraceae family. The two principal species identified as sources of this compound are:

  • Broussonetia kazinoki Siebold : Commonly known as paper mulberry, this species is a significant source of various kazinols, including this compound.[1] The root bark is the primary plant part utilized for the isolation of this compound.[2]

  • Broussonetia papyrifera (L.) L'Hér. ex Vent. : Also referred to as paper mulberry, this species is another well-documented source of this compound and other prenylated flavonoids.[3][4][5] Similar to B. kazinoki, the root bark is the most concentrated source of the compound.[4]

Other related compounds, such as Kazinol F, have been identified in hybrids of Broussonetia kazinoki and Broussonetia papyrifera.[6]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a detailed experimental protocol adapted from methodologies reported for the isolation of kazinols from Broussonetia species.[2]

General Experimental Protocol

3.1.1. Plant Material and Extraction

  • Plant Material: The root barks of Broussonetia kazinoki are collected, washed, and air-dried.

  • Extraction: The dried root barks (e.g., 650 g) are pulverized and extracted with 94% ethanol (e.g., 3 x 6 L) at room temperature with sonication to enhance extraction efficiency.[2] The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

3.1.2. Solvent Partitioning

The crude ethanol extract is suspended in water and successively partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:

  • n-Hexane

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • n-Butanol

This compound, being a moderately polar compound, is expected to be enriched in the dichloromethane or ethyl acetate fractions.

3.1.3. Chromatographic Purification

The fraction enriched with this compound is subjected to a series of chromatographic techniques for further purification:

  • Silica Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent. This step is effective for separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often achieved using preparative HPLC with a reverse-phase C18 column and a suitable solvent system, such as a gradient of methanol and water.

Quantitative Data

While several studies have reported the isolation of this compound, specific quantitative data on its yield from the raw plant material is not extensively documented. However, related studies on other kazinols from Broussonetia kazinoki can provide an estimate of the potential yield. For instance, in one study, the extraction of 650 g of B. kazinoki root barks and subsequent fractionation and purification yielded various other kazinols in milligram quantities.[2] The yield of this compound is expected to be in a similar range, though this can vary depending on the plant's geographical origin, age, and the specific extraction and purification methods employed. One patent indicates that an ethanol extract of Broussonetia kazinoki can contain 8-15% of Kazinol C, a structurally related compound, as determined by HPLC analysis.[7]

Table 1: Summary of Related Kazinol Content in Broussonetia kazinoki

CompoundPlant PartExtraction SolventAnalytical MethodReported ContentCitation
Kazinol CRoot BarkEthanolHPLC8-15% of extract[7]

Note: This table provides data for a related compound due to the limited availability of specific quantitative data for this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the flavonoid pathway for the synthesis of the flavan backbone and the terpenoid pathway for the formation of the characteristic lavandulyl side chain.

Flavonoid Backbone Biosynthesis

The formation of the flavan skeleton of this compound begins with the general phenylpropanoid pathway, which is common in higher plants.

flavonoid_biosynthesis Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin (A Flavanone) Naringenin_Chalcone->Naringenin CHI Flavan_Backbone Flavan Backbone (this compound Core) Naringenin->Flavan_Backbone Further modifications (reduction, etc.)

Figure 1: General biosynthetic pathway for the flavan backbone of this compound.

The pathway initiates from the shikimate pathway, leading to the formation of L-phenylalanine. Phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are the key enzymes that convert L-phenylalanine to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to the flavanone, naringenin. Further enzymatic modifications, including reductions, lead to the formation of the flavan backbone of this compound.

Biosynthesis of the Lavandulyl Moiety

The lavandulyl group is an irregular monoterpene, meaning its formation deviates from the typical head-to-tail condensation of isoprene units. The biosynthesis of lavandulyl diphosphate (LPP), the precursor to the lavandulyl group, is proposed to occur through the head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP), which is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

lavandulyl_biosynthesis cluster_terpenoid Terpenoid Pathway (MVA/MEP) IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase LPP Lavandulyl Diphosphate (LPP) DMAPP->LPP Prenyltransferase (head-to-middle condensation) DMAPP2 Dimethylallyl Diphosphate (DMAPP) DMAPP2->LPP Lavandulyl_Group Lavandulyl Group LPP->Lavandulyl_Group kazinolB_assembly Flavan_Backbone Flavan Backbone Prenyltransferase Flavonoid Prenyltransferase Flavan_Backbone->Prenyltransferase Lavandulyl_Diphosphate Lavandulyl Diphosphate (LPP) Lavandulyl_Diphosphate->Prenyltransferase Kazinol_B This compound Prenyltransferase->Kazinol_B

References

Kazinol B: A Comprehensive Technical Guide on its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazinol B is an isoprenylated flavan naturally occurring in the root of Broussonetia kazinoki Sieb., a plant widely distributed in East Asia and historically used in folk medicine.[1] This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and biomedical science.

This compound has demonstrated a range of significant pharmacological effects, including cardioprotective, hepatoprotective, antioxidant, anti-inflammatory, and metabolic regulatory activities.[1][2][3] Its mechanisms of action often involve the modulation of critical cellular signaling pathways, such as the AKT/AMPK/Nrf2 and JNK pathways, making it a compound of interest for therapeutic development.[1][3]

Key Biological Activities and Mechanisms of Action

Cardioprotective Effects Against Hypoxia/Reoxygenation (H/R) Injury

This compound exhibits significant protective effects on cardiomyocytes subjected to hypoxia/reoxygenation (H/R) induced injury, a common model for studying ischemia-reperfusion damage.[1] The primary mechanism involves the modulation of the AKT/AMPK/Nrf2 signaling pathway.[1]

  • Anti-apoptotic Activity: this compound mitigates H/R-induced apoptosis in H9c2 rat cardiac myoblasts. It significantly suppresses the activity of caspase-3, down-regulates the expression of cleaved PARP, and reverses the H/R-induced decrease in the Bcl-2/Bax ratio, indicating an inhibition of the intrinsic apoptotic cascade.[1]

  • Antioxidant Defense: The compound effectively reduces oxidative stress by inhibiting the production of reactive oxygen species (ROS) and lipid peroxidation.[1] Concurrently, it enhances the activity of crucial antioxidant enzymes, including glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).[1]

  • Nrf2 Pathway Activation: A key aspect of its cardioprotective action is the activation of the Nrf2/ARE (Antioxidant Response Element) pathway. This compound promotes the nuclear translocation of Nrf2, enhances ARE promoter activity, and upregulates the expression of the downstream antioxidant enzyme, heme oxygenase-1 (HO-1).[1]

  • Upstream Regulation via AKT and AMPK: The activation of the Nrf2 pathway by this compound is dependent on the upstream phosphorylation of both AKT and AMPK kinases. Pharmacological inhibition of AKT and AMPK has been shown to abrogate the this compound-induced Nrf2 activation and its subsequent protective effects.[1]

G cluster_nrf2 Nrf2/ARE Pathway KazinolB This compound AKT AKT (Phosphorylation ↑) KazinolB->AKT Activates AMPK AMPK (Phosphorylation ↑) KazinolB->AMPK Activates AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH-Px Activity ↑) KazinolB->AntioxidantEnzymes Apoptosis Apoptosis ↓ KazinolB->Apoptosis Inhibits Nrf2_cyto Nrf2 (Cytoplasm) AKT->Nrf2_cyto Induces AMPK->Nrf2_cyto Induces Nrf2_nuc Nrf2 (Nucleus) (Nuclear Translocation ↑) Nrf2_cyto->Nrf2_nuc ARE ARE (Promoter Activity ↑) Nrf2_nuc->ARE Binds to HO1 HO-1 (Expression ↑) ARE->HO1 Promotes Transcription ROS ROS & Lipid Peroxidation (Production ↓) HO1->ROS Inhibits Cardioprotection Cardioprotection HO1->Cardioprotection ROS->Apoptosis Induces AntioxidantEnzymes->ROS Scavenges AntioxidantEnzymes->Cardioprotection Apoptosis->Cardioprotection

Caption: this compound-mediated cardioprotection via the AKT/AMPK/Nrf2 signaling pathway.
Hepatoprotective Effects

This compound has been shown to protect hepatocytes from H/R-induced injury by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[3] This protective effect is associated with the suppression of oxidative stress and inflammation.[3]

  • Inhibition of JNK Pathway: At concentrations of 0.1-20 μmol/L, this compound significantly inhibits the activation of the JNK pathway without affecting the extracellular regulated protein kinase (ERK) signaling pathway.[3]

  • Anti-apoptotic Action: In hepatocytes, 10 μmol/L this compound markedly down-regulates the pro-apoptotic proteins Bad and cleaved caspase-3, while up-regulating the anti-apoptotic protein Bcl-2.[3]

  • Reduction of Oxidative Stress and Inflammation: this compound dose-dependently reduces ROS levels and the secretion of inflammatory cytokines such as TNF-α and IL-1β in hepatocytes.[3]

G HR_Injury H/R Injury JNK_Pathway JNK Pathway (Activation) HR_Injury->JNK_Pathway OxidativeStress Oxidative Stress (ROS ↑) HR_Injury->OxidativeStress Inflammation Inflammation (TNF-α, IL-1β ↑) HR_Injury->Inflammation KazinolB This compound KazinolB->JNK_Pathway Inhibits KazinolB->OxidativeStress Inhibits KazinolB->Inflammation Inhibits Apoptosis Apoptosis ↑ (Bad, Cleaved Caspase-3 ↑) (Bcl-2 ↓) KazinolB->Apoptosis Inhibits JNK_Pathway->Apoptosis Promotes Hepatocyte_Injury Hepatocyte Injury OxidativeStress->Hepatocyte_Injury Inflammation->Hepatocyte_Injury Apoptosis->Hepatocyte_Injury

Caption: Hepatoprotective mechanism of this compound via inhibition of the JNK pathway.
Anti-inflammatory Activity

This compound demonstrates anti-inflammatory properties primarily through the inhibition of nitric oxide (NO) production.[2][4] In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, this compound dose-dependently reduces the expression of inducible nitric oxide synthase (iNOS) protein.[2] This suppression of a key pro-inflammatory mediator highlights its potential for treating inflammatory conditions.[1]

Metabolic Regulation

This compound plays a role in improving insulin sensitivity and enhancing glucose uptake, suggesting its potential in the management of diabetes mellitus.[2]

  • Glucose Uptake: In differentiated 3T3-L1 adipocytes and C2C12 myoblasts, this compound (2-20 μM) increases glucose uptake in a dose-dependent manner.[2]

  • Insulin Signaling: It enhances the insulin-Akt signaling pathway, demonstrated by an increase in insulin-dependent Akt phosphorylation.[2]

  • AMPK Activation: this compound also stimulates the phosphorylation of AMPK, a key regulator of cellular energy homeostasis.[2]

  • Adipogenesis: In 3T3-L1 preadipocytes, this compound promotes adipogenesis by increasing lipid accumulation and up-regulating the protein and mRNA levels of key adipogenic transcription factors, PPARγ and C/EBPα.[2]

Quantitative Data Summary

The biological effects of this compound have been quantified across various experimental models. The following tables summarize this data.

Table 1: Cardioprotective Effects of this compound on H/R-Injured H9c2 Cells [1]

Parameter Concentration Effect Fold/Percent Change
Cell Viability 1 µM Increased 1.21-fold
3 µM Increased 1.36-fold
10 µM Increased 1.47-fold
LDH Release 1 µM Suppressed 0.77-fold of H/R group
3 µM Suppressed 0.68-fold of H/R group
10 µM Suppressed 0.59-fold of H/R group
Apoptosis (Annexin-V/PI) 10 µM Decreased 0.41-fold of H/R group
DNA Fragmentation 10 µM Decreased 0.51-fold of H/R group
Caspase-3 Activity 10 µM Suppressed 0.52-fold of H/R group
Cleaved PARP Activation 10 µM Down-regulated 0.27-fold of H/R group
Bax/Bcl-2 Ratio 10 µM Decreased 0.28-fold of H/R group
ROS Production 10 µM Down-regulated 0.51-fold of H/R group
Lipid Peroxidation 10 µM Down-regulated 0.48-fold of H/R group
GSH-Px Activity 10 µM Up-regulated 2.08-fold
SOD Activity 10 µM Up-regulated 1.72-fold
Nrf2 Nuclear Accumulation 10 µM Induced 1.94-fold
ARE Promoter Activity 10 µM Increased 2.15-fold
HO-1 Expression 10 µM Increased 3.07-fold
AKT Phosphorylation 10 µM Increased 3.07-fold

| AMPK Phosphorylation | 10 µM | Increased | 3.07-fold |

Table 2: Metabolic Effects of this compound [2]

Cell Line Parameter Concentration Duration Effect
3T3-L1 Adipocytes Lipid Accumulation 20 µM 72 hours 2.4-fold increase
PPARγ & C/EBPα levels 2-20 µM 5 days Dose-dependent increase
Adiponectin mRNA 2-20 µM 5 days Dose-dependent increase
Glucose Uptake 2-20 µM 24 hours Dose-dependent increase
GLUT4 mRNA 2-20 µM 24 hours Up to 4.7-fold increase
Insulin-dependent Akt Phosphorylation 10-20 µM 1 hour Dose-dependent increase
C2C12 Myoblasts Glucose Uptake 2-20 µM 24 hours Dose-dependent increase

| RAW 264.7 Macrophages | iNOS Protein | 6.25-50 µM | 18 hours | Dose-dependent reduction |

Table 3: Hepatoprotective Effects of this compound on H/R-Injured Hepatocytes [3]

Parameter Concentration Effect Significance
Cell Survival 0.1-20 µmol/L Increased P<0.001
LDH Release 0.1-20 µmol/L Decreased P<0.001
Apoptosis 0.1-20 µmol/L Decreased P<0.001
DNA Damage 0.1-20 µmol/L Attenuated P<0.001
Bad Expression 10 µmol/L Down-regulated P<0.05
Cleaved Caspase-3 10 µmol/L Down-regulated P<0.05
Bcl-2 Expression 10 µmol/L Up-regulated P<0.01
ROS Levels Dose-dependent Reduced P<0.01

| TNF-α & IL-1β | Dose-dependent | Reduced | P<0.01 |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for evaluating the biological activity of this compound.

Cell Culture and Hypoxia/Reoxygenation (H/R) Model[1]
  • Cell Line: H9c2 rat cardiac myoblasts are commonly used.

  • Culture Conditions: Cells are maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.3, 1, 3, 10, 30 µM) for a specified period (e.g., 2 hours) before inducing H/R.

  • Hypoxia Induction: The standard medium is replaced with a serum-free and glucose-free medium. Cells are then placed in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a duration of 6 hours.

  • Reoxygenation: Following hypoxia, the medium is replaced with a normal culture medium, and the cells are returned to a normoxic incubator (95% air and 5% CO₂) for 24 hours.

Cell Viability and Cytotoxicity Assays
  • CCK8 Assay (Cell Viability): [1]

    • After experimental treatment, Cell Counting Kit-8 (CCK8) solution is added to each well.

    • Plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

  • LDH Assay (Cytotoxicity): [1]

    • The culture supernatant is collected after treatment.

    • The amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Cytotoxicity is calculated based on the LDH activity in the medium.

Apoptosis Assays
  • Annexin V-FITC/PI Staining: [1][5]

    • Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15-20 minutes.

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3 Activity Assay: [1]

    • Cell lysates are prepared.

    • The activity of caspase-3 in the lysates is measured using a colorimetric or fluorometric assay kit, which typically involves the cleavage of a specific substrate (e.g., Ac-DEVD-pNA).

    • The absorbance or fluorescence is read, and the activity is calculated based on a standard curve.

Western Blot Analysis[1]
  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-AKT, p-AMPK, Bcl-2, Bax, Cleaved PARP) overnight at 4°C. Subsequently, it is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software.

Quantitative PCR (qPCR) Assay[1]
  • RNA Isolation: Total RNA is extracted from cells using an RNA isolation kit (e.g., HighPure RNA isolation kit).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a cDNA synthesis kit.

  • qPCR: The qPCR is performed using SYBR Green Master Mix and specific primers for the target genes (e.g., HO-1) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative fold changes in gene expression are calculated using the 2-ΔΔCt method, with normalization to the housekeeping gene.

G cluster_assays Endpoint Assays Start Cell Seeding & Culture Treatment This compound Pre-treatment Start->Treatment HR Hypoxia (6h) / Reoxygenation (24h) Treatment->HR Viability Cell Viability (CCK8 / LDH) HR->Viability Apoptosis Apoptosis (Annexin V / Caspase) HR->Apoptosis OxidativeStress Oxidative Stress (ROS / MDA / SOD) HR->OxidativeStress GeneExp Gene Expression (qPCR) HR->GeneExp ProteinExp Protein Expression (Western Blot) HR->ProteinExp Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis OxidativeStress->Analysis GeneExp->Analysis ProteinExp->Analysis

Caption: General experimental workflow for studying the effects of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a well-defined portfolio of biological activities, particularly in the realms of cardioprotection, hepatoprotection, and metabolic regulation. Its ability to modulate key signaling pathways such as AKT/AMPK/Nrf2 and JNK underscores its therapeutic potential. The quantitative data consistently demonstrate its efficacy at the cellular level in mitigating apoptosis, oxidative stress, and inflammation.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

  • In Vivo Efficacy: Translating the observed in vitro effects into animal models of cardiac ischemia, liver injury, and metabolic syndrome.

  • Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with enhanced potency and selectivity.

  • Safety and Toxicology: Conducting comprehensive toxicology studies to establish a safe therapeutic window.

The detailed mechanisms and protocols provided in this guide offer a solid foundation for advancing the scientific understanding and potential clinical application of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Kazinol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Kazinol B, a naturally occurring isoprenylated flavan. The information herein is intended to support research, drug discovery, and development activities by providing essential data on its chemical and physical characteristics, alongside insights into its biological interactions.

Core Physicochemical Data

This compound, isolated from the barks of Broussonetia papyrifera and Broussonetia kazinoki, is a flavonoid compound that presents as a powder.[1][2][3][4] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₅H₂₈O₄[1][2][3][5][6]
Molecular Weight 392.5 g/mol [1][3][7]
CAS Number 99624-27-8[1][5]
Physical Form Powder[1][2]
Purity ≥98%[1][7]
Boiling Point 556.6°C at 760 mmHg[8]
Density 1.176 g/cm³[8]
Flash Point 290.4°C[8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
XLogP3-AA 6[3]
Hydrogen Bond Donor Count 2[3]

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

A standard method for determining the melting point of a powdered substance like this compound is the capillary melting point method .

  • Apparatus: A melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

  • Procedure:

    • A small, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Assessment

The solubility of this compound in various solvents is determined through standardized dissolution testing.

  • Procedure:

    • A known, small amount of this compound (e.g., 1 mg) is placed into a vial.

    • A measured volume of the solvent to be tested (e.g., 1 mL of DMSO) is added to the vial.

    • The mixture is vortexed or agitated at a controlled temperature for a set period.

    • The solution is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions.

    • For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved this compound can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (LogP) Estimation

The XLogP3-AA value provided is a computed value. Experimentally, the octanol-water partition coefficient can be determined using the shake-flask method .

  • Procedure:

    • A solution of this compound is prepared in a biphasic system of n-octanol and water.

    • The mixture is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

    • The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Signaling Pathway and Experimental Workflow Visualizations

This compound has been shown to modulate several key signaling pathways, making it a compound of interest for therapeutic development. Below are visualizations of a key signaling pathway and a representative experimental workflow.

KazinolB_Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes AMPK AMPK AMPK->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake KazinolB This compound KazinolB->Akt Enhances Phosphorylation KazinolB->AMPK Enhances Phosphorylation

Caption: this compound enhances insulin sensitivity via Akt and AMPK activation.

Cell_Viability_Assay Start Seed Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for specified time (e.g., 24h, 48h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure Absorbance at 570 nm AddSolubilizer->Measure Analyze Analyze Data: Calculate Cell Viability (%) Measure->Analyze

Caption: Workflow for a standard MTT cell viability assay.

References

Kazinol B: A Technical Guide to its Structure, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Kazinol B, a naturally occurring isoprenylated flavan isolated from the roots of Broussonetia kazinoki, has garnered significant scientific interest due to its diverse pharmacological activities. This technical document provides a comprehensive overview of the structure, physicochemical properties, and biological characterization of this compound. It details the established molecular structure and outlines the modern spectroscopic methodologies used for its elucidation. Furthermore, this guide summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for its biological evaluation, and visualizes its primary signaling pathway, offering a valuable resource for researchers exploring its therapeutic potential.

Physicochemical Properties and Structure

This compound is classified as a prenylated flavan, a subclass of flavonoids characterized by the C6-C3-C6 skeleton. Its identity has been confirmed through various analytical methods. While detailed primary spectroscopic data from its initial isolation is not widely tabulated in public literature, its structure is well-established.

Table 1: Physicochemical and Structural Identifiers for this compound

PropertyValueSource
Molecular Formula C₂₅H₂₈O₄[1]
Molecular Weight 392.5 g/mol [1]
IUPAC Name 6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol[1]
CAS Number 99624-27-8[1]
Class Isoprenylated Flavan[1]
Natural Source Broussonetia kazinoki Sieb. (Moraceae), Broussonetia papyrifera[1]

Structure Elucidation Methodologies

The definitive structure of a natural product like this compound is determined through a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for an unambiguous assignment of its constitution and stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, confirming the molecular formula C₂₅H₂₈O₄. Tandem MS (MS/MS) experiments reveal the molecule's fragmentation pattern, which provides crucial information about its substructures. For a flavan like this compound, characteristic fragmentation would involve:

  • Loss of the prenyl group (C₅H₉).

  • Cleavage of the chromane rings.

  • Retro-Diels-Alder (RDA) fragmentation, although less common in flavans than in unsaturated flavonoids, can sometimes occur, providing information about the substitution pattern on the A and B rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

  • ¹H NMR: This technique identifies the number and type of protons in the molecule. For this compound, one would expect to see signals corresponding to aromatic protons, protons on the dihydropyran ring, and protons of the two distinct isoprenoid-derived units (the prenyl group and the dimethylpyran ring). Coupling constants (J-values) would help establish the connectivity between adjacent protons, for instance, within the ethyl group of the C-ring.

  • ¹³C NMR: This spectrum reveals the number and electronic environment of each carbon atom. The spectrum would show distinct signals for sp²-hybridized aromatic and olefinic carbons, sp³-hybridized carbons of the flavan core and prenyl group, and oxygenated aromatic carbons.

  • 2D NMR Experiments (COSY, HSQC, HMBC): These experiments are essential for assembling the complete molecular structure.

    • COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) is critical for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for connecting the prenyl group to the correct position on the aromatic ring and for confirming the overall flavan skeleton.

Biological Characterization and Mechanism of Action

This compound exhibits significant biological activity across several preclinical models, most notably in cardioprotection, metabolic regulation, and anti-inflammatory responses.

Cardioprotective Effects against Hypoxia/Reoxygenation Injury

This compound has been shown to protect cardiomyocytes from cell death induced by hypoxia/reoxygenation (H/R), a model for ischemia-reperfusion injury. It achieves this primarily by modulating the AKT/AMPK/Nrf2 signaling axis.

Table 2: Quantitative Data on Cardioprotective Effects of this compound in H9c2 Cells

Assay Condition Concentration (µM) Result
Cell Viability (CCK8) H/R Insult 1, 3, 10, 30 Dose-dependent inhibition of viability decline
Cytotoxicity (LDH Release) H/R Insult 1, 3, 10, 30 Dose-dependent inhibition of LDH release
Apoptosis H/R Insult Not specified Significant suppression of Caspase-3 activity
Apoptosis Marker H/R Insult Not specified Down-regulation of cleaved PARP protein levels

| Apoptosis Regulation | H/R Insult | Not specified | Reversal of H/R-induced decline in Bcl-2/Bax ratio|

This compound treatment leads to the phosphorylation and activation of AKT and AMPK kinases. These kinases, in turn, promote the nuclear translocation of Nrf2, a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of protective genes like Heme Oxygenase-1 (HO-1).

This compound Cardioprotective Signaling Pathway.
Metabolic and Anti-inflammatory Activities

This compound also demonstrates potential for the management of metabolic disorders and inflammation.

Table 3: Quantitative Data on Metabolic and Anti-inflammatory Effects of this compound

Activity Model Concentration Result
Insulin Sensitivity Differentiated 3T3-L1 adipocytes 10 - 20 µM Dose-dependent increase in insulin-stimulated Akt phosphorylation
Glucose Uptake Differentiated 3T3-L1 adipocytes 2 - 20 µM Dose-dependent increase in 2-NBDG fluorescence (glucose uptake)
Adipogenesis Differentiated 3T3-L1 adipocytes 20 µM 2.4-fold increase in lipid accumulation

| NO Inhibition | LPS-activated RAW 264.7 macrophages | 6.25 - 50 µM | Dose-dependent reduction of iNOS protein levels |

Key Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound's biological effects.

H9c2 Cardiomyocyte Hypoxia/Reoxygenation (H/R) Assay

This protocol simulates ischemia-reperfusion injury in vitro.

  • Cell Culture: Maintain H9c2 rat cardiac myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 95% air and 5% CO₂.

  • Plating: Seed H9c2 cells into appropriate culture plates and allow them to adhere for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 3, 10, 30 µM) or vehicle (DMSO, final concentration ≤ 0.1%) for a specified duration (e.g., 1 hour).

  • Hypoxia: Replace the culture medium with serum-free, glucose-free DMEM. Place the cells in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for 6 hours.

  • Reoxygenation: Remove cells from the hypoxic chamber, replace the medium with normal culture medium (DMEM + 10% FBS), and return them to a normal incubator (95% air, 5% CO₂) for 24 hours.

  • Analysis: Following reoxygenation, collect the supernatant and cell lysates for downstream analysis (e.g., LDH, CCK8, Western Blot).

Cell Viability (CCK8) and Cytotoxicity (LDH) Assays

These assays quantify the protective effects of this compound against H/R-induced cell death.

  • LDH Assay (Supernatant):

    • After the H/R protocol, carefully collect the cell culture supernatant.

    • Use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

    • Transfer a portion of the supernatant to a new 96-well plate.

    • Add the reaction mixture from the kit and incubate as per the manufacturer's instructions.

    • Measure the absorbance at 490 nm using a microplate reader.

  • CCK8 Assay (Adherent Cells):

    • After removing the supernatant, wash the adherent cells gently with PBS.

    • Add fresh medium containing CCK8 reagent (e.g., 10 µL reagent in 100 µL medium) to each well.

    • Incubate the plate at 37°C for 1-4 hours.

    • Measure the absorbance at 450 nm.

Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based method distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Collection: Following the H/R protocol, collect both floating and adherent cells (using trypsin).

  • Washing: Wash the collected cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add additional 1X binding buffer to each sample and analyze immediately using a flow cytometer.

Experimental_Workflow cluster_endpoints Data Collection & Analysis start H9c2 Cell Seeding (24h Adhesion) treatment Treatment Groups - Vehicle - this compound - H/R + Vehicle - H/R + this compound start->treatment hypoxia Hypoxia Induction (6h, 95% N2, 5% CO2) treatment->hypoxia reoxygenation Reoxygenation (24h, 95% Air, 5% CO2) hypoxia->reoxygenation endpoint1 Cell Viability (CCK8 Assay) reoxygenation->endpoint1 endpoint2 Cytotoxicity (LDH Assay) reoxygenation->endpoint2 endpoint3 Apoptosis (Flow Cytometry) reoxygenation->endpoint3 endpoint4 Protein/Gene Expression (Western/qPCR) reoxygenation->endpoint4

General Experimental Workflow for In Vitro Characterization.

Conclusion

This compound is a well-characterized isoprenylated flavan with a defined chemical structure. Its biological activities are potent and multifaceted, with robust preclinical evidence supporting its roles in cardioprotection, metabolic regulation, and anti-inflammatory pathways. The primary mechanism for its cardioprotective effects involves the activation of the pro-survival AKT/AMPK/Nrf2 signaling cascade. The detailed protocols and quantitative data summarized herein provide a solid foundation for researchers and drug development professionals aiming to further investigate this compound as a promising therapeutic agent.

References

Broussonetia kazinoki: A Promising Natural Source of the Bioactive Compound Kazinol B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Broussonetia kazinoki as a source of the prenylated flavan, Kazinol B. It details the extraction and isolation of this valuable compound, its significant biological activities, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Introduction to Broussonetia kazinoki and this compound

Broussonetia kazinoki, a deciduous shrub belonging to the Moraceae family, is native to East Asia and has been traditionally used in herbal medicine.[1] The plant is a rich source of various bioactive compounds, including a class of prenylated flavonoids known as kazinols. Among these, this compound has garnered significant scientific interest due to its potent pharmacological properties. This guide focuses on the extraction of this compound from B. kazinoki and its demonstrated antioxidant and anti-inflammatory activities.

Extraction and Isolation of this compound from Broussonetia kazinoki

The primary source of this compound within the Broussonetia kazinoki plant is the root bark. A detailed methodology for its extraction and isolation is outlined below.

Experimental Protocol: Extraction and Isolation

This protocol is based on established methods for isolating prenylated polyphenols from Broussonetia kazinoki root barks.[2]

1. Plant Material Preparation:

  • Obtain fresh root barks of Broussonetia kazinoki.

  • Clean the root barks to remove any soil and debris.

  • Air-dry the root barks in a well-ventilated area until they are brittle.

  • Grind the dried root barks into a coarse powder.

2. Extraction:

  • Macerate the powdered root barks (e.g., 650 g) with 94% ethanol (e.g., 3 x 6 L) at room temperature with sonication.[2]

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude ethanol extract in water.

  • Successively partition the aqueous suspension with solvents of increasing polarity:

    • n-hexane

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (EtOAc)

    • n-butanol

  • Concentrate each fraction to dryness. The CH₂Cl₂ and EtOAc fractions are often enriched with prenylated flavonoids like this compound.[2]

4. Chromatographic Purification:

  • Subject the dichloromethane or ethyl acetate fraction to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography, eluting with methanol.[2]

  • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Workflow for Extraction and Isolation of this compound

G start Broussonetia kazinoki Root Bark extraction Ethanol Extraction start->extraction partition Solvent Partitioning (Hexane, CH2Cl2, EtOAc, BuOH) extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel CH2Cl2 or EtOAc fraction sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc end Pure this compound hplc->end

A flowchart of the extraction and isolation of this compound.

Biological Activities of this compound

This compound exhibits significant antioxidant and anti-inflammatory properties, which are attributed to its unique chemical structure.

Antioxidant Activity

This compound demonstrates potent antioxidant effects by scavenging free radicals, thereby protecting cells from oxidative damage.

This is a common and reliable method to evaluate the free radical scavenging activity of a compound.

1. Reagents and Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only the DPPH solution and methanol.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • The scavenging activity is determined by the decrease in absorbance of the DPPH solution, which is indicated by a color change from purple to yellow.

3. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Compound/Extract Antioxidant Activity (IC₅₀/FSC₅₀) Reference
Broussonetia kazinoki extract8.53 µg/mL (DPPH scavenging activity)[3]
Ethyl acetate fraction of B. kazinoki1.69 µg/mL (ROS scavenging activity)[3]
Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

This protocol details the procedure to assess the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment:

  • Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Include control wells with untreated cells and cells treated with LPS only.

3. Measurement of Nitric Oxide:

  • After a 24-hour incubation period, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • The Griess reaction involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at approximately 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

4. Data Analysis:

  • The inhibition of NO production is calculated as the percentage decrease in nitrite concentration in the this compound-treated groups compared to the LPS-only treated group.

  • The IC₅₀ value for NO inhibition is then calculated.

Compound Biological Activity IC₅₀ Value Cell Line Reference
This compoundInhibition of Nitric Oxide (NO) Production21.6 µMRAW 264.7 Macrophages[4][5]

Molecular Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Nrf2 Signaling Pathway Activated by this compound

G cluster_0 Nucleus KazinolB This compound Keap1_Nrf2 Keap1-Nrf2 Complex KazinolB->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection Nrf2_n Nrf2 Nrf2_n->ARE binds to G cluster_0 Nucleus LPS LPS IKK IKK LPS->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation NFkB->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Inflammation Inflammation Proinflammatory_Genes->Inflammation KazinolB This compound KazinolB->IKK inhibits NFkB_n NF-κB NFkB_n->Proinflammatory_Genes activates transcription

References

Kazinol B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol B, a prenylated flavan first isolated in 1985, has emerged as a molecule of significant interest within the scientific community.[1] Initially identified from the traditional medicinal plant Broussonetia papyrifera, and later from Broussonetia kazinoki, this natural compound has demonstrated a spectrum of promising biological activities.[1][2] This technical guide provides an in-depth overview of the discovery and history of this compound, alongside a detailed exploration of its multifaceted biological effects, including its anti-inflammatory, cardioprotective, and insulin-sensitizing properties. The document consolidates quantitative data from key studies, presents detailed experimental methodologies, and visualizes critical signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and its structure elucidated in 1985 by Taro Nomura, Junko Ikuta (née Matsumoto), and Yoshi Hano from the benzene extract of the bark of Broussonetia papyrifera (L.) Vent., a plant used in traditional medicine.[1] The structure of this novel isoprenylated flavan was determined through spectral analysis.[1] Subsequent phytochemical investigations have also identified this compound in Broussonetia kazinoki Sieb.[2]

To date, a total synthesis of this compound has not been reported in peer-reviewed scientific literature, making its isolation from natural sources the sole method of procurement for research purposes.

Timeline of Key Research Milestones

Kazinol_B_Timeline cluster_1985 Discovery cluster_2003 Anti-inflammatory Activity cluster_2016 Metabolic Effects cluster_2023 Cardioprotective Effects 1985 1985 2003 2003 1985->2003 First Biological Activity Reported Isolation and Structure Elucidation from Broussonetia papyrifera Isolation and Structure Elucidation from Broussonetia papyrifera 2016 2016 2003->2016 Insulin Sensitivity Studies Inhibition of Nitric Oxide Production Inhibition of Nitric Oxide Production 2023 2023 2016->2023 Cardioprotective Mechanisms Elucidated Improves Insulin Sensitivity and Glucose Uptake Improves Insulin Sensitivity and Glucose Uptake Protects Cardiomyocytes from Hypoxia/Reoxygenation Injury Protects Cardiomyocytes from Hypoxia/Reoxygenation Injury

Caption: Timeline of the discovery and key research findings for this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₈O₄--INVALID-LINK--
Molecular Weight392.5 g/mol --INVALID-LINK--
IUPAC Name6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol--INVALID-LINK--
CAS Number99624-27-8--INVALID-LINK--

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with significant research focused on its anti-inflammatory, insulin-sensitizing, and cardioprotective effects.

Anti-inflammatory Activity

This compound has been identified as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[3] Overproduction of NO is a key feature of inflammatory processes.

AssayCell LineIC₅₀ (µM)Reference
Nitric Oxide Production InhibitionLPS-activated murine macrophages21.6--INVALID-LINK--
Insulin-Sensitizing Effects

This compound improves insulin sensitivity by enhancing glucose uptake in adipocytes and myoblasts.[4] This effect is mediated through the activation of the insulin-Akt signaling pathway and AMP-activated protein kinase (AMPK).

Biological EffectCell LineConcentration (µM)ObservationReference
Glucose UptakeDifferentiated 3T3-L1 adipocytes and C2C12 myoblasts2-20Dose-dependent increase in 2-NBDG fluorescence--INVALID-LINK--
GLUT4 mRNA ExpressionDifferentiated 3T3-L1 adipocytes2-20Up to 4.7-fold increase compared to MDI-only treated cells--INVALID-LINK--
Akt PhosphorylationDifferentiated 3T3-L1 adipocytes10-20Dose-dependent increase in insulin-dependent Akt phosphorylation--INVALID-LINK--
AMPK PhosphorylationDifferentiated 3T3-L1 adipocytes10-20Increased insulin-stimulated AMPK phosphorylation--INVALID-LINK--
Cardioprotective Effects

A significant area of research has been the protective effects of this compound against hypoxia/reoxygenation (H/R)-induced cardiac injury in H9c2 cardiomyocytes.[5][6] this compound mitigates apoptosis and oxidative stress through the modulation of the AKT/AMPK/Nrf2 signaling pathway.[5][6]

AssayConcentration (µM)Result (Fold Change vs. H/R Control)Reference
Cell Viability11.21--INVALID-LINK--
31.36--INVALID-LINK--
101.47--INVALID-LINK--
LDH Release10.77--INVALID-LINK--
30.68--INVALID-LINK--
100.59--INVALID-LINK--
Annexin-V/PI Staining100.41--INVALID-LINK--
DNA Fragmentation100.51--INVALID-LINK--
Caspase-3 Activity100.52--INVALID-LINK--
PARP Activation100.27--INVALID-LINK--
Bax/Bcl-2 Expression Ratio100.28--INVALID-LINK--
ROS Production100.51--INVALID-LINK--
Lipid Peroxidation100.48--INVALID-LINK--
GSH-Px Activity102.08--INVALID-LINK--
SOD Activity101.72--INVALID-LINK--
Nrf2 Nuclear Accumulation101.94--INVALID-LINK--
ARE Promoter Activity102.15--INVALID-LINK--
HO-1 Expression103.07--INVALID-LINK--
AKT Phosphorylation103.07--INVALID-LINK--
AMPK Phosphorylation103.07--INVALID-LINK--

Key Signaling Pathway: AKT/AMPK/Nrf2 in Cardioprotection

AKT_AMPK_Nrf2_Pathway This compound This compound AKT AKT This compound->AKT phosphorylates AMPK AMPK This compound->AMPK phosphorylates Nrf2 Nrf2 AKT->Nrf2 activates AMPK->Nrf2 activates ARE ARE Nrf2->ARE binds to HO-1, SOD, GSH-Px HO-1, SOD, GSH-Px ARE->HO-1, SOD, GSH-Px promotes transcription of Cardioprotection Cardioprotection HO-1, SOD, GSH-Px->Cardioprotection leads to

Caption: The AKT/AMPK/Nrf2 signaling pathway modulated by this compound in cardioprotection.

Experimental Protocols

Isolation of this compound from Broussonetia kazinoki

The following is a general procedure for the isolation of kazinols, which can be adapted for this compound, based on published methods:

  • Extraction: The dried root barks of Broussonetia kazinoki are extracted with 94% ethanol under sonication at room temperature. The combined ethanol extracts are then concentrated under reduced pressure.[7]

  • Partitioning: The concentrated extract is suspended in water and successively partitioned with hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and butanol.[7]

  • Column Chromatography: The CH₂Cl₂ extract, which typically contains this compound, is subjected to silica gel column chromatography, eluting with a hexane:EtOAc gradient to yield several fractions.[7]

  • Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[7]

Cell Viability and Cytotoxicity Assays (Cardioprotection Study)
  • Cell Culture: H9c2 rat cardiac myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[6]

  • Hypoxia/Reoxygenation (H/R) Model: To mimic ischemia-reperfusion injury, cultured H9c2 cells are incubated in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 6 hours, followed by 12 hours of reoxygenation in a normoxic incubator.[6]

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound (0.3, 1, 3, 10, and 30 µM) for 2 hours before being subjected to H/R.[6]

  • Cell Viability (CCK-8 Assay): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8). After treatment, the CCK-8 solution is added to each well, and the absorbance is measured at 450 nm.[6]

  • Cytotoxicity (LDH Assay): Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell damage, is measured using an LDH cytotoxicity assay kit according to the manufacturer's instructions.[6]

Western Blot Analysis for Protein Phosphorylation
  • Protein Extraction: Total protein is extracted from treated H9c2 cells using a lysis buffer containing protease and phosphatase inhibitors.[6]

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[6]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT and AMPK, as well as other proteins of interest (e.g., Nrf2, HO-1, Bax, Bcl-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Conclusion

This compound is a naturally occurring prenylated flavan with a compelling profile of biological activities that warrant further investigation. Its demonstrated efficacy in inhibiting inflammatory mediators, improving insulin sensitivity, and protecting cardiac cells from ischemic injury highlights its potential as a lead compound for the development of novel therapeutics for a range of human diseases. The elucidation of its mechanism of action, particularly its role in modulating the AKT/AMPK/Nrf2 signaling pathway, provides a solid foundation for future preclinical and clinical studies. The absence of a reported total synthesis underscores the importance of both natural product isolation and the development of synthetic routes to enable more extensive pharmacological evaluation. This guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Review of the Therapeutic Potential of Kazinol B

Abstract: this compound, an isoprenylated flavan derived from the roots of Broussonetia kazinoki, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature on the therapeutic potential of this compound. It details the compound's effects on various signaling pathways, summarizes key quantitative data, and outlines the experimental protocols used in pivotal studies. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutics.

Core Biological Activities and Therapeutic Potential

This compound has demonstrated significant therapeutic potential across several domains, primarily attributed to its antioxidant, anti-inflammatory, and cell-protective properties. Key areas of investigation include cardioprotection, hepatoprotection, and anti-diabetic effects.

  • Cardioprotection: this compound protects cardiomyocytes from hypoxia/reoxygenation (H/R) induced injury. It achieves this by inhibiting reactive oxygen species (ROS) production and lipid peroxidation while promoting the activity of antioxidant enzymes.[1] The underlying mechanism involves the modulation of the AKT/AMPK/Nrf2 signaling pathway.[1]

  • Hepatoprotection: The compound mitigates H/R-induced injury in hepatocytes. Its protective effects are associated with the suppression of oxidative stress and inflammation, mediated through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]

  • Anti-diabetic Effects: this compound has been shown to confer antidiabetic effects by modulating the AKT and AMPK pathways in 3T3-L1 preadipocytes, thereby improving insulin sensitivity through enhanced glucose uptake.[1][3]

  • Antioxidant Activity: As a potent antioxidant, this compound directly scavenges free radicals and also acts indirectly by inducing the expression of endogenous antioxidant enzymes.[1][4] This dual action helps protect cells from oxidative damage.[1]

  • Anti-inflammatory Activity: Early studies have shown that this compound can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages, indicating its potential as an anti-inflammatory agent.[3]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound and related compounds from Broussonetia kazinoki.

Table 1: Cytotoxicity and Protective Concentrations of this compound

Cell LineConditionParameterValueReference
H9c2 CardiomyocytesStandard Culture (24h)Max Non-Cytotoxic Dose30 µM[1]
HepatocytesHypoxia/ReoxygenationEffective Protective Conc.0.1 - 20 µmol/L[2]

Table 2: Bioactivity (IC50 / FSC50 / OSC50) of this compound and Related Compounds

ActivityCompound/ExtractParameterValueReference
Anti-inflammatoryThis compoundIC50 (NO Inhibition)21.6 µM[3]
AntioxidantB. kazinoki ExtractFSC50 (DPPH Scavenging)8.53 µg/mL[4]
AntioxidantB. kazinoki Ethyl Acetate FractionOSC50 (ROS Scavenging)1.69 µg/mL[4]
Tyrosinase InhibitionKazinol F MetabolitesIC500.71 - 3.36 µM[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways.

Cardioprotective Pathway: AKT/AMPK/Nrf2

In cardiomyocytes subjected to H/R stress, this compound provides protection by activating the Nrf2/ARE/HO-1 pathway. This activation is mediated upstream by the phosphorylation of both AKT and AMPK. The activated Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and other antioxidants.[1]

KazinolB_Cardioprotection KazinolB This compound pAKT p-AKT KazinolB->pAKT Activates pAMPK p-AMPK KazinolB->pAMPK Activates AKT AKT AMPK AMPK Nrf2_Keap1 Nrf2-Keap1 (Cytoplasmic Complex) pAKT->Nrf2_Keap1 Phosphorylates pAMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 (Nuclear) Nrf2_Keap1->Nrf2 Dissociation & Nuclear Translocation ARE ARE Nrf2->ARE Binds HO1 HO-1 & Antioxidant Enzymes ARE->HO1 Upregulates ROS ROS & Oxidative Damage HO1->ROS Inhibits Protection Cardioprotection HO1->Protection HR_Stress Hypoxia/ Reoxygenation Stress HR_Stress->ROS ROS->Protection Induces Damage

This compound Cardioprotective Signaling Pathway.
Hepatoprotective Pathway: JNK Inhibition

In hepatocytes, H/R injury activates the JNK signaling pathway, leading to increased expression of pro-apoptotic proteins like Bad and cleaved caspase-3, culminating in apoptosis and cell death. This compound inhibits the activation of the JNK pathway, which in turn upregulates the anti-apoptotic protein Bcl-2 and suppresses apoptosis, thereby protecting liver cells.[2]

KazinolB_Hepatoprotection cluster_effect This compound Effect HR_Stress Hypoxia/Reoxygenation Stress JNK_Pathway JNK Signaling Pathway HR_Stress->JNK_Pathway Bcl2 Bcl-2 (Anti-apoptotic) JNK_Pathway->Bcl2 Downregulates Bad_Casp3 Bad & Cleaved Caspase-3 (Pro-apoptotic) JNK_Pathway->Bad_Casp3 Upregulates Apoptosis Apoptosis & Cell Injury Protection Hepatoprotection KazinolB This compound KazinolB->JNK_Pathway Inhibits Bcl2->Apoptosis Inhibits Bad_Casp3->Apoptosis Induces

This compound Hepatoprotective Signaling Pathway.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature, offering a template for replication and further investigation.

In Vitro Cardioprotection Model (Hypoxia/Reoxygenation)

This protocol details the study of this compound's protective effects on H9c2 rat cardiac myoblasts against H/R-induced injury.[1]

  • Cell Culture: H9c2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a standard incubator (95% air, 5% CO₂).

  • Hypoxia/Reoxygenation (H/R) Insult:

    • Cells are incubated with serum-free and glucose-free medium.

    • They are then placed in a hypoxic chamber (95% N₂, 5% CO₂) for 6 hours.

    • Following hypoxia, cells are returned to a normal culture medium and placed in a standard incubator for 24 hours of reoxygenation.

  • This compound Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 0.3, 1, 3, 10, 30 µM) for 2 hours before being subjected to the H/R protocol.

  • Assessment of Cytotoxicity and Cell Viability:

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured to quantify cytotoxicity.

    • CCK-8 Assay: Cell Counting Kit-8 is used to assess cell viability.

  • Measurement of Oxidative Stress:

    • ROS Production: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

    • Lipid Peroxidation: Malondialdehyde (MDA) production is quantified as an indicator of lipid peroxidation.

    • Antioxidant Enzyme Activity: The activity of enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) is measured using commercial kits.

  • Quantitative PCR (qPCR) for Gene Expression:

    • Total RNA is extracted from cells using a suitable kit (e.g., HighPure RNA isolation kit).

    • cDNA is synthesized from the RNA template.

    • qPCR is performed using SYBR Green master mix and primers specific for target genes (e.g., HO-1) and a housekeeping gene (e.g., Gapdh) for normalization.

    • Relative gene expression is calculated using the 2-ΔΔCt method.

Experimental_Workflow_HR cluster_analysis Endpoint Analysis start Start: Culture H9c2 Cells treatment Pre-treat with this compound (0.3-30 µM, 2h) start->treatment hypoxia Induce Hypoxia (Serum/Glucose-free medium, 6h, 95% N2) treatment->hypoxia reoxygenation Induce Reoxygenation (Normal medium, 24h, 95% Air) hypoxia->reoxygenation viability Cell Viability/Toxicity (CCK-8, LDH) reoxygenation->viability oxidative_stress Oxidative Stress (ROS, MDA, SOD, GSH-Px) reoxygenation->oxidative_stress gene_expression Gene Expression (qPCR for HO-1) reoxygenation->gene_expression protein_analysis Protein Analysis (Western Blot for p-AKT, Nrf2) reoxygenation->protein_analysis

Workflow for In Vitro Hypoxia/Reoxygenation Study.
In Vitro DNA Breakage Assay

This protocol is used to assess the ability of a compound, such as Kazinol Q, to induce DNA damage, often in the presence of a metal cofactor like Cu(II).[6][7]

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Kazinol compound

    • Cupric Chloride (CuCl₂)

    • Reaction Buffer (e.g., Phosphate buffer, pH 7.4)

    • Loading Dye

    • Agarose gel and electrophoresis equipment

    • Ethidium bromide for staining

    • Oxygen radical scavengers (optional, for mechanism studies): Superoxide dismutase (SOD), catalase, potassium iodide (KI).

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes. A typical reaction includes the plasmid DNA, Kazinol compound at various concentrations, and Cu(II) in the reaction buffer.

    • Control groups should include: DNA alone, DNA + Cu(II), and DNA + Kazinol.

    • For mechanistic studies, add specific radical scavengers to the full reaction mixture.

    • Incubate the reactions at 37 °C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding loading dye containing EDTA.

    • Load the samples onto an agarose gel (e.g., 1%).

    • Perform electrophoresis to separate the different DNA forms (supercoiled, open circular, and linear).

    • Stain the gel with ethidium bromide and visualize under UV light.

  • Analysis: The conversion of the fast-migrating supercoiled (SC) DNA form to the slower-migrating open circular (OC) form indicates single-strand breaks. The percentage of OC DNA relative to the total DNA is quantified to determine the extent of DNA breakage.

Conclusion and Future Directions

This compound is a multifaceted compound with significant therapeutic promise, particularly in the management of diseases linked to oxidative stress and inflammation, such as cardiovascular and liver conditions. Its ability to modulate key signaling pathways like AKT/AMPK/Nrf2 and JNK provides a solid mechanistic foundation for its observed cytoprotective effects.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

  • Pharmacokinetics and Safety: Comprehensive in vivo studies are needed to determine the pharmacokinetic profile (ADME), bioavailability, and safety of this compound.[8][9][10]

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound could lead to the development of derivatives with enhanced potency and specificity.

  • In Vivo Efficacy: Validating the in vitro findings in relevant animal models of cardiovascular, hepatic, and metabolic diseases is a critical next step.[11]

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing drugs could open new therapeutic avenues.

References

Kazinol B: A Technical Guide to its Molecular Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazinol B is a prenylated flavan isolated from the roots of Broussonetia kazinoki, a plant with a history of use in traditional medicine. Emerging scientific evidence has highlighted its potential as a modulator of key cellular signaling pathways implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the molecular targets and signaling cascades affected by this compound, with a focus on its therapeutic potential. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various cellular models.

Table 1: Effects of this compound on Cell Viability and Cytotoxicity in H9c2 Cardiomyocytes subjected to Hypoxia/Reoxygenation (H/R) Injury

Concentration (µM)Cell Viability (Fold Change vs. H/R)LDH Release (Fold Change vs. H/R)
11.210.77
31.360.68
101.470.59

Table 2: Effects of this compound on Apoptosis Markers in H9c2 Cardiomyocytes subjected to H/R Injury (10 µM this compound)

Apoptosis MarkerFold Change vs. H/R
Annexin-V/PI Positive Cells0.41
DNA Fragmentation0.51
Caspase-3 Activity0.52
PARP Activation0.27
Bax/Bcl-2 Ratio0.28

Table 3: Effects of this compound on Oxidative Stress Markers in H9c2 Cardiomyocytes subjected to H/R Injury (10 µM this compound)

Oxidative Stress MarkerFold Change vs. H/R
Reactive Oxygen Species (ROS) Production0.51
Lipid Peroxidation0.48
GSH-Px Activity2.08
SOD Activity1.72

Table 4: Effects of this compound on Nrf2 Pathway and Upstream Regulators in H9c2 Cardiomyocytes subjected to H/R Injury (10 µM this compound)

Protein/ActivityFold Change vs. H/R
Nrf2 Nuclear Accumulation1.94
ARE Promoter Activity2.15
HO-1 Expression3.07
AKT Phosphorylation3.07
AMPK Phosphorylation3.07

Table 5: Effects of this compound on Hepatocyte Viability and Apoptosis subjected to H/R Injury

Concentration (µM)Effect
0.1 - 20Improved cell survival, reduced LDH release, decreased apoptosis, and attenuated DNA damage.
10Markedly down-regulated Bad and cleaved caspase-3, and up-regulated Bcl-2.

Table 6: Effects of this compound on 3T3-L1 Adipocytes and C2C12 Myoblasts

Concentration (µM)EffectCell Line
2 - 20Dose-dependently increased lipid accumulation (2.4-fold at 20 µM).3T3-L1
2 - 20Dose-dependently increased PPARγ and C/EBPα protein and mRNA levels.3T3-L1
2 - 20Increased mRNA level of adiponectin in a dose-dependent manner.3T3-L1
2 - 20Increased 2-NBDG fluorescence (glucose uptake) in a dose-dependent manner.3T3-L1 & C2C12
-Increased MDI-stimulated GLUT4 mRNA level up to 4.7-fold.3T3-L1
10 - 20Dose-dependently increased insulin-dependent Akt phosphorylation.-
-Strongly induced Akt phosphorylation compared to untreated cells.-
-Increased insulin-stimulated AMPK phosphorylation.-
6.25 - 50Dose-dependently reduced iNOS protein in LPS-activated RAW 264.7 macrophages.RAW 264.7

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.

AKT/AMPK/Nrf2 Signaling Pathway in Cardioprotection

This compound has been shown to protect cardiomyocytes from hypoxia/reoxygenation (H/R) injury by activating the AKT/AMPK/Nrf2 signaling axis. This pathway is crucial for cellular antioxidant defense and survival.

AKT_AMPK_Nrf2_Pathway Kazinol_B This compound AKT AKT Kazinol_B->AKT Activates AMPK AMPK Kazinol_B->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 (cytosolic complex) AKT->Nrf2_Keap1 Phosphorylates AMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 (nuclear) Nrf2_Keap1->Nrf2 Nrf2 release and nuclear translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces expression Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) ARE->Antioxidant_Enzymes Induces expression Cell_Survival Cardiomyocyte Survival HO1->Cell_Survival Promotes ROS ROS HO1->ROS Reduces Antioxidant_Enzymes->Cell_Survival Promotes Antioxidant_Enzymes->ROS Scavenges HR_Injury Hypoxia/Reoxygenation Injury ROS->HR_Injury Mediates HR_Injury->ROS Induces

Caption: this compound activates AKT and AMPK, leading to Nrf2 nuclear translocation and antioxidant gene expression.

JNK Signaling Pathway in Hepatoprotection

This compound has demonstrated protective effects against hypoxia/reoxygenation-induced injury in hepatocytes by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This pathway is a critical mediator of stress-induced apoptosis.

JNK_Pathway HR_Injury Hypoxia/Reoxygenation Injury ROS ROS HR_Injury->ROS Induces JNK JNK ROS->JNK Activates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms Pro_apoptotic_genes Pro-apoptotic Genes (e.g., Bad) AP1->Pro_apoptotic_genes Induces transcription Apoptosis Hepatocyte Apoptosis Pro_apoptotic_genes->Apoptosis Promotes Kazinol_B This compound Kazinol_B->JNK Inhibits Insulin_Akt_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation to Plasma Membrane AKT->GLUT4_translocation Promotes AMPK AMPK AMPK->GLUT4_translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Mediates Kazinol_B This compound Kazinol_B->AKT Activates Kazinol_B->AMPK Activates Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., H/R Injury) Bax Bax (Pro-apoptotic) Cellular_Stress->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Induces Apoptosis Apoptosis PARP_cleavage->Apoptosis Leads to Kazinol_B This compound Kazinol_B->Bax Downregulates Kazinol_B->Bcl2 Upregulates

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Kazinol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, isolation, and biological significance of Kazinol B, a prenylated flavan found in Broussonetia kazinoki. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows.

Introduction

This compound is a natural compound isolated from the root bark of Broussonetia kazinoki Sieb. (Moraceae).[1] This isoprenylated flavan has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated that this compound exhibits protective effects against hepatocyte injury and cardiac damage through the modulation of key signaling pathways.[2][3] These findings suggest its potential as a lead compound in drug discovery and development for inflammatory and oxidative stress-related diseases.

Extraction and Isolation of this compound

The following protocol is adapted from established methods for the isolation of various kazinols from Broussonetia kazinoki and may require optimization for the specific isolation of this compound.

Experimental Workflow for this compound Extraction and Isolation

Extraction_Workflow Start Dried Root Bark of Broussonetia kazinoki Extraction Ethanol Extraction (Sonication at RT) Start->Extraction Concentration1 Concentration (Reduced Pressure) Extraction->Concentration1 Partitioning Solvent Partitioning Concentration1->Partitioning Hexane Hexane Fraction Partitioning->Hexane Hexane DCM Dichloromethane (DCM) Fraction Partitioning->DCM DCM EtOAc Ethyl Acetate (EtOAc) Fraction Partitioning->EtOAc EtOAc BuOH Butanol Fraction Partitioning->BuOH Butanol SilicaGel1 Silica Gel Column Chromatography 1 (Hexane/Acetone Gradient) DCM->SilicaGel1 SilicaGel2 Silica Gel Column Chromatography 2 (CHCl3/MeOH Gradient) SilicaGel1->SilicaGel2 RPC18 RP-C18 Column Chromatography (MeOH Gradient) SilicaGel2->RPC18 Purified Purified this compound RPC18->Purified

Caption: Workflow for the extraction and isolation of this compound.

Detailed Experimental Protocol

1. Plant Material and Extraction:

  • Air-dry the root bark of Broussonetia kazinoki.

  • Grind the dried root bark into a coarse powder.

  • Extract the powdered material (e.g., 600 g) with 94% ethanol (e.g., 3 x 6 L) using sonication at room temperature.

  • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

  • Suspend the crude ethanol extract in water.

  • Successively partition the aqueous suspension with solvents of increasing polarity:

    • n-hexane

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (EtOAc)

    • n-butanol (BuOH)

  • The fraction containing this compound is typically the dichloromethane fraction.

3. Silica Gel Column Chromatography (Step 1):

  • Subject the dried dichloromethane fraction to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and acetone (e.g., starting from 20:1 to 1:10).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.

4. Silica Gel Column Chromatography (Step 2):

  • Pool and concentrate the fractions containing the target compounds.

  • Further purify these fractions using another silica gel column.

  • Elute with a gradient of chloroform (CHCl₃) and methanol (MeOH) (e.g., from 100:1 to 10:1).

5. Reversed-Phase C18 (RP-C18) Column Chromatography:

  • For final purification, subject the semi-purified fractions to RP-C18 column chromatography.

  • Elute with a methanol (MeOH) gradient (e.g., 40% to 100% MeOH in water).

  • This step should yield highly purified this compound.

6. Structure Elucidation:

  • Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

The following tables summarize the quantitative data regarding the biological activities of this compound.

Table 1: Effect of this compound on Hypoxia/Reoxygenation-Induced Hepatocyte Injury [2]

Concentration (µmol/L)Cell SurvivalLDH ReleaseApoptosisDNA Damage
0.1 - 20Significant Improvement (P<0.001)Significant Reduction (P<0.001)Significant Decrease (P<0.001)Significant Attenuation (P<0.001)

Table 2: Effect of this compound on Protein Expression in Hepatocytes [2]

Concentration (µmol/L)Bad ExpressionCleaved Caspase-3 ExpressionBcl-2 Expression
10Marked Down-regulation (P<0.05)Marked Down-regulation (P<0.05)Up-regulation (P<0.01)

Table 3: Antioxidant and Anti-inflammatory Effects of this compound in Hepatocytes [2]

ConcentrationROS LevelsTNF-α LevelsIL-1β Levels
Dose-dependentReduction (P<0.01)Reduction (P<0.01)Reduction (P<0.01)

Table 4: Protective Effects of this compound on H9c2 Cardiomyocytes [3]

Concentration (µM)Cell Viability (Fold Change)LDH Release (Fold Change)
11.210.77
31.360.68
101.470.59

Table 5: Anti-apoptotic and Antioxidant Effects of 10 µM this compound in H9c2 Cells [3]

ParameterFold Change
Annexin-V/PI0.41
DNA Fragmentation0.51
Caspase-3 Activation0.52
PARP Activation0.27
Bax/Bcl-2 Ratio0.28
ROS Production0.51
Lipid Peroxidation0.48
GSH-Px Activity2.08
SOD Activity1.72

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

JNK Signaling Pathway in Hepatocyte Protection

This compound has been shown to alleviate hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This inhibition leads to a reduction in apoptosis and inflammation.

JNK_Pathway Hypoxia_Reoxygenation Hypoxia/Reoxygenation ROS ROS Production Hypoxia_Reoxygenation->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation (TNF-α, IL-1β) JNK->Inflammation Hepatocyte_Injury Hepatocyte Injury Apoptosis->Hepatocyte_Injury Inflammation->Hepatocyte_Injury Kazinol_B This compound Kazinol_B->ROS Kazinol_B->JNK

Caption: Inhibition of the JNK pathway by this compound.

AKT/AMPK/Nrf2 Signaling Pathway in Cardioprotection

In cardiomyocytes, this compound protects against hypoxia/reoxygenation-induced injury by modulating the AKT/AMPK/Nrf2 signaling pathway.[3] This modulation enhances the antioxidant response and reduces apoptosis.

AKT_AMPK_Nrf2_Pathway Kazinol_B This compound AKT AKT Activation Kazinol_B->AKT AMPK AMPK Activation Kazinol_B->AMPK Nrf2 Nrf2 Activation AKT->Nrf2 AMPK->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GSH-Px, SOD) ARE->Antioxidant_Enzymes ROS_Reduction ROS Reduction Antioxidant_Enzymes->ROS_Reduction Cardioprotection Cardioprotection ROS_Reduction->Cardioprotection

Caption: Activation of the AKT/AMPK/Nrf2 pathway by this compound.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the context of diseases involving oxidative stress and inflammation. The provided protocols for its extraction and isolation, along with the summarized quantitative data and elucidated signaling pathways, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further optimization of the isolation protocol and in-depth in vivo studies are warranted to fully explore the therapeutic applications of this compound.

References

High-Yield Purification of Kazinol B from Broussonetia kazinoki: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield purification of Kazinol B, a promising bioactive compound, from the root bark of Broussonetia kazinoki. The methodologies outlined herein are based on established solvent extraction and chromatographic techniques. Additionally, this note includes a summary of the known biological activities of this compound, with a focus on its role in the AKT/AMPK/Nrf2 signaling pathway.

Introduction

This compound is an isoprenylated flavan found in Broussonetia kazinoki (Moraceae family). This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Notably, this compound has been reported to possess anti-inflammatory, antioxidant, and anti-cancer properties. Its mechanism of action is linked to the modulation of key cellular signaling pathways, including the AKT/AMPK/Nrf2 pathway, which is crucial in cellular stress response and survival. The development of a robust and efficient purification protocol is essential for facilitating further research into its therapeutic potential and for potential drug development.

Data Presentation

The following tables summarize the expected yields and purity at various stages of the purification process. It is important to note that while the protocol is optimized for high-yield, the exact quantitative results may vary based on the quality of the plant material and specific laboratory conditions. The data presented is a composite estimation based on published results for similar compounds isolated from Broussonetia species, as specific high-yield data for this compound is not extensively documented.

Table 1: Extraction and Fractionation Yields

StepStarting MaterialSolvent/Mobile PhaseYield (w/w %)Notes
Ethanol Extraction Dried B. kazinoki Root Bark (1 kg)94% Ethanol10-12%The yield of the crude ethanol extract can range from 10.05% to 11.38% based on related extractions[1][2].
Solvent Partitioning Crude Ethanol Extract (~110 g)Dichloromethane (CH2Cl2)15-20% (of crude extract)The dichloromethane fraction is expected to be enriched with less polar compounds like this compound.

Table 2: Chromatographic Purification and Purity

StepInput FractionChromatographic MethodExpected Purity of this compoundExpected Recovery Rate
Silica Gel Column Chromatography Dichloromethane FractionGradient elution (Hexane:Ethyl Acetate)50-70%High
Sephadex LH-20 Column Chromatography This compound-rich Silica Gel FractionsIsocratic elution (Methanol)>85%High
Preparative HPLC Concentrated Sephadex LH-20 FractionsReverse-phase C18 column with a gradient of acetonitrile in water>95%Moderate to High

Experimental Protocols

This section details the step-by-step methodology for the high-yield purification of this compound from Broussonetia kazinoki root bark.

Preparation of Plant Material
  • Obtain fresh or dried root bark of Broussonetia kazinoki.

  • Wash the root bark thoroughly with distilled water to remove any soil and debris.

  • Air-dry the washed root bark in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C.

  • Once completely dried, grind the root bark into a coarse powder using a mechanical grinder.

Ethanol Extraction
  • Place 1 kg of the powdered root bark into a large extraction vessel.

  • Add 10 liters of 94% ethanol to the vessel, ensuring the powder is fully submerged.

  • Perform sonication at room temperature for 2 hours to enhance extraction efficiency. Repeat the extraction process three times with fresh solvent each time.[3]

  • Combine the ethanol extracts and filter through Whatman No. 1 filter paper to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

Solvent Partitioning
  • Suspend the crude ethanol extract in 1 liter of distilled water.

  • Transfer the aqueous suspension to a 2-liter separatory funnel.

  • Perform successive liquid-liquid partitioning with the following solvents in the order listed:

    • n-Hexane (3 x 1 L)

    • Dichloromethane (CH2Cl2) (3 x 1 L)[3]

    • Ethyl Acetate (EtOAc) (3 x 1 L)

    • n-Butanol (3 x 1 L)

  • Collect the dichloromethane fraction, which is expected to contain this compound.

  • Concentrate the dichloromethane fraction under reduced pressure to yield a dried residue.

Silica Gel Column Chromatography
  • Prepare a silica gel (70-230 mesh) column packed in hexane.

  • Dissolve the dried dichloromethane fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a step-wise gradient of hexane and ethyl acetate mixtures (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

  • Collect fractions of 50-100 mL and monitor the separation by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Combine the fractions containing the spot corresponding to this compound (identified by comparison with a standard, if available, or by subsequent analysis).

  • Evaporate the solvent from the combined fractions.

Sephadex LH-20 Column Chromatography
  • Prepare a Sephadex LH-20 column packed in methanol.

  • Dissolve the this compound-enriched fraction from the silica gel column in a small volume of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with methanol at a constant flow rate.[3]

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing pure or highly enriched this compound and concentrate the solvent.

(Optional) Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity (>95%), a final purification step using preparative HPLC is recommended.

  • Dissolve the concentrated fraction from the Sephadex LH-20 column in a suitable solvent (e.g., methanol or acetonitrile).

  • Use a reverse-phase C18 column.

  • Elute with a gradient of acetonitrile in water. The exact gradient should be optimized based on analytical HPLC results.

  • Monitor the elution at a suitable wavelength (e.g., 280 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain highly pure this compound.

Mandatory Visualizations

Experimental Workflow

G Start Dried Broussonetia kazinoki Root Bark Extraction Ethanol Extraction (94% EtOH, Sonication) Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Hexane Hexane Fraction (discarded) Partitioning->Hexane DCM Dichloromethane (CH2Cl2) Fraction Partitioning->DCM EtOAc Ethyl Acetate Fraction Partitioning->EtOAc BuOH Butanol Fraction Partitioning->BuOH Silica Silica Gel Column Chromatography (Hexane:EtOAc gradient) DCM->Silica Sephadex Sephadex LH-20 Column Chromatography (Methanol) Silica->Sephadex Prep_HPLC Preparative HPLC (C18, Acetonitrile:Water gradient) Sephadex->Prep_HPLC End High-Purity this compound (>95%) Prep_HPLC->End

Caption: Purification workflow for this compound.

This compound Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KazinolB This compound AKT AKT KazinolB->AKT Activates AMPK AMPK KazinolB->AMPK Activates Nrf2 Nrf2 AKT->Nrf2 Promotes Nuclear Translocation AMPK->Nrf2 Promotes Nuclear Translocation Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Nucleus Nucleus Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cell_Survival Cell Survival & Protection Antioxidant_Genes->Cell_Survival

Caption: this compound's role in the AKT/AMPK/Nrf2 pathway.

References

Kazinol B: In Vitro Application Notes and Protocols for Cell Culture Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol B, a natural isoprenylated flavan, has garnered significant interest within the scientific community for its diverse biological activities. In vitro studies have demonstrated its potential as a protective agent in models of cardiac and liver injury, as well as a promising anti-cancer agent. This document provides detailed application notes and experimental protocols for investigating the effects of this compound in cell culture systems. The summarized data and methodologies aim to facilitate further research into its mechanisms of action and therapeutic potential.

Biological Activities of this compound

This compound has been shown to exert a range of effects on mammalian cells, including:

  • Cardioprotection: Protects cardiomyocytes from hypoxia/reoxygenation-induced injury by activating the AKT/AMPK/Nrf2 signaling pathway.[1] This leads to a reduction in reactive oxygen species (ROS) production and apoptosis.[1]

  • Hepatoprotection: Alleviates hypoxia/reoxygenation-induced injury in hepatocytes by inhibiting the JNK signaling pathway, thereby reducing oxidative stress and inflammation.[2]

  • Anti-cancer Activity: While studies on this compound's direct anti-cancer effects are emerging, related compounds like Kazinol A have shown cytotoxic effects on human bladder cancer cells by inducing G0/G1 cell cycle arrest and apoptosis through modulation of the AKT-BAD and AMPK-mTOR pathways.[3][4] Kazinol C has been found to induce autophagy via endoplasmic reticulum stress.[5] Another related compound, Kazinol E, acts as a specific inhibitor of ERK, suppressing the enrichment of breast cancer stem-like cells.[6] These findings suggest that this compound may possess similar anti-proliferative and pro-apoptotic properties in various cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound and related compounds.

Table 1: Cardioprotective Effects of this compound on H9c2 Cardiomyocytes [1]

ConcentrationCell Viability (Fold Change)LDH Release (Fold Change)Annexin-V/PI Positive Cells (Fold Change)Caspase-3 Activity (Fold Change)Bax/Bcl-2 Ratio (Fold Change)
1 µM1.210.77---
3 µM1.360.68---
10 µM1.470.590.410.520.28

Table 2: Hepatoprotective Effects of this compound on Hepatocytes [2]

ConcentrationCell SurvivalLDH ReleaseApoptosisDNA Damage
0.1-20 µmol/LSignificantly ImprovedReducedDecreasedAttenuated
10 µmol/L----

Note: Specific fold changes were not provided in the abstract.

Table 3: Cytotoxic Effects of Kazinol A on T24 and T24R2 Bladder Cancer Cells [3][4]

EffectObservation
Cell GrowthSignificantly attenuated
Cell CycleG0/G1 arrest
ApoptosisInduced
AutophagyInduced

Signaling Pathways

This compound has been shown to modulate several key signaling pathways.

Kazinol_B_Cardioprotection This compound This compound AKT AKT This compound->AKT Activates AMPK AMPK This compound->AMPK Activates Nrf2 Nrf2 AKT->Nrf2 Activates AMPK->Nrf2 Activates ARE ARE Nrf2->ARE Binds HO1 HO1 ARE->HO1 Promotes Expression ROS ROS HO1->ROS Inhibits Apoptosis Apoptosis HO1->Apoptosis Inhibits ROS->Apoptosis Induces

Caption: this compound's cardioprotective signaling cascade.

Kazinol_B_Hepatoprotection This compound This compound JNK JNK This compound->JNK Inhibits Oxidative Stress Oxidative Stress JNK->Oxidative Stress Promotes Inflammation Inflammation JNK->Inflammation Promotes Hepatocyte Injury Hepatocyte Injury Oxidative Stress->Hepatocyte Injury Inflammation->Hepatocyte Injury

Caption: this compound's hepatoprotective mechanism.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • H9c2 (rat cardiac myoblasts)

    • Primary hepatocytes or hepatoma cell lines (e.g., HepG2)

    • Cancer cell lines of interest (e.g., T24, T24R2 bladder cancer cells)[3]

  • Culture Medium:

    • DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

    • Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10, 20, 30 µM).[1][2]

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

    • Allow cells to adhere and reach 70-80% confluency.

    • Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Incubate for the desired period (e.g., 2, 24, 48 hours) depending on the specific assay. For hypoxia/reoxygenation studies, cells are typically pre-incubated with this compound for 2 hours before being subjected to hypoxia.[1]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding C Incubation with this compound A->C B This compound Dilution B->C D Cell Viability Assays C->D E Apoptosis Assays C->E F Western Blot C->F G Flow Cytometry C->G

Caption: General experimental workflow for in vitro studies.

Cell Viability Assays
  • MTT Assay:

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume).

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Release Assay:

    • Collect the culture supernatant after treatment.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[1]

    • Analyze the cells by flow cytometry within 1 hour.[1]

  • Caspase-3 Activity Assay:

    • Lyse the treated cells and collect the supernatant.

    • Use a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence to determine caspase-3 activity.

  • Western Blot for Apoptosis-Related Proteins:

    • Lyse cells and determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved PARP, and cleaved caspase-3.[2]

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Measurement of Reactive Oxygen Species (ROS)
  • After treatment, wash the cells with PBS.

  • Incubate the cells with a DCFH-DA probe (10 µM) for 30 minutes at 37°C.

  • Wash the cells again to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Conclusion

This compound demonstrates significant potential in cellular protection and as a potential anti-cancer agent through the modulation of various signaling pathways. The protocols outlined in this document provide a framework for the in vitro investigation of this compound's biological effects. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic applications.

References

Designing In Vivo Studies with Kazinol B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of Kazinol B, a prenylated flavan isolated from the roots of Broussonetia kazinoki. This document outlines detailed protocols for investigating the anti-inflammatory and anti-cancer activities of this compound, including relevant animal models, dosing considerations, and endpoint analyses.

Introduction to this compound

This compound has demonstrated a range of biological activities in vitro, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Mechanistic studies have revealed its ability to modulate key signaling pathways, such as the AKT/AMPK/Nrf2 pathway, which is crucial in cellular stress responses and inflammation.[1] Furthermore, evidence suggests its potential to inhibit nitric oxide (NO) production, a key mediator in inflammation. These properties make this compound a promising candidate for in vivo investigation in various disease models.

Pharmacokinetics and Toxicology Considerations

Prior to efficacy studies, it is essential to characterize the pharmacokinetic (PK) and toxicological profile of this compound.

Pharmacokinetic Studies: A preliminary PK study in rodents (e.g., rats or mice) is recommended to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). This will inform the optimal dosing route and schedule for subsequent efficacy studies.[2][3]

Toxicology Studies: Acute and sub-chronic toxicity studies are crucial to establish the safety profile of this compound and determine the maximum tolerated dose (MTD).[2][4]

Table 1: Example Pharmacokinetic and Toxicity Data for this compound

ParameterValueSpeciesRoute of Administration
Pharmacokinetics
Bioavailability~15%RatOral
Half-life (t½)4.2 ± 0.8 hoursRatIntravenous
Cmax (at 10 mg/kg)0.8 ± 0.2 µg/mLRatOral
Toxicology
LD50 (Acute)> 2000 mg/kgMouseOral
Maximum Tolerated Dose (MTD)100 mg/kg/dayRatOral (14-day study)

Note: The data presented in this table is hypothetical and should be determined experimentally.

In Vivo Anti-Inflammatory Studies

Carrageenan-Induced Paw Edema Model

This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.[5][6][7][8]

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping:

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: Carrageenan Control

    • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Procedure:

    • Fast animals overnight with free access to water.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Administer the vehicle, positive control, or this compound orally (p.o.).

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema.

    • Collect paw tissue for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-1β, IL-6, NO, PGE2) via ELISA or qPCR.[8][9]

Table 2: Example Data from Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Carrageenan Control-0.82 ± 0.060%
Indomethacin100.35 ± 0.0457.3%
This compound100.68 ± 0.0517.1%
This compound250.51 ± 0.0437.8%
This compound500.42 ± 0.03*48.8%

*Data are presented as mean ± SD. p < 0.05 compared to Carrageenan Control. (Hypothetical data)

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_induce Induction & Measurement cluster_analysis Endpoint Analysis acclimatize Animal Acclimatization grouping Randomize into Treatment Groups acclimatize->grouping fasting Overnight Fasting grouping->fasting initial_pv Measure Initial Paw Volume fasting->initial_pv administer Administer this compound / Controls (p.o.) initial_pv->administer wait Wait for 1 hour administer->wait carrageenan Inject Carrageenan wait->carrageenan measure_pv Measure Paw Volume at 1, 2, 3, 4, 5 hours carrageenan->measure_pv euthanize Euthanize Animals measure_pv->euthanize collect Collect Paw Tissue euthanize->collect analysis Histology & Biomarker Analysis collect->analysis

Caption: Workflow of the carrageenan-induced paw edema in vivo assay.

Signaling Pathway Analysis

Diagram of a Potential Anti-inflammatory Signaling Pathway for this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus KazinolB This compound IKK IKK KazinolB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->InflammatoryGenes Activates Transcription

Caption: Proposed NF-κB inhibitory pathway of this compound.

In Vivo Anti-Cancer Studies

Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound on human cancer cell lines implanted in immunodeficient mice.[10][11][12]

Experimental Protocol:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., MDA-MB-231 breast cancer, A549 lung cancer) under standard conditions.

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Tumor Implantation:

    • Harvest cancer cells and resuspend in sterile PBS or Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.[10]

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring with calipers.

    • When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups.

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Paclitaxel)

    • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p.)

  • Treatment: Administer treatments daily or as determined by PK studies for a specified period (e.g., 21 days).

  • Endpoint Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight measurement.

    • Immunohistochemical analysis of tumor tissue for proliferation (Ki-67) and apoptosis (TUNEL) markers.

    • Western blot analysis of tumor lysates for key signaling proteins.

Table 3: Example Data from a Xenograft Tumor Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Paclitaxel10450 ± 8064.0%
This compound25980 ± 12021.6%
This compound50720 ± 11042.4%
This compound100550 ± 95*56.0%

*Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control. (Hypothetical data)

Workflow for Xenograft Tumor Model Assay

G cluster_pre Tumor Implantation cluster_treat Treatment Phase cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture implant Subcutaneous Implantation in Mice cell_culture->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treatment Administer this compound / Controls randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor euthanize Euthanize & Excise Tumors monitor->euthanize tumor_weight Measure Tumor Weight euthanize->tumor_weight tissue_analysis IHC & Western Blot Analysis tumor_weight->tissue_analysis

Caption: Workflow of the xenograft tumor model in vivo assay.

Signaling Pathway Analysis in Cancer

Diagram of a Potential Anti-Cancer Signaling Pathway for this compound

G KazinolB This compound PI3K PI3K KazinolB->PI3K Inhibits AMPK AMPK KazinolB->AMPK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Nrf2 Nrf2 AMPK->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Activates

Caption: Proposed PI3K/AKT/mTOR and AMPK/Nrf2 pathways modulated by this compound.

Data Interpretation and Further Steps

The results from these in vivo studies will provide critical information on the efficacy of this compound in relevant disease models. Significant anti-inflammatory or anti-tumor activity would warrant further investigation, including:

  • Dose-response studies to identify the optimal therapeutic dose.

  • Combination studies with standard-of-care drugs.

  • Studies in other relevant animal models to confirm efficacy.

  • Further mechanistic studies to fully elucidate the in vivo mechanism of action.

These application notes and protocols provide a solid framework for the preclinical in vivo evaluation of this compound. Adherence to these guidelines will ensure the generation of robust and reliable data to support its potential clinical development.

References

Application Notes and Protocols for the Investigation of Kazinol B in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Kazinol B Dosage and Administration in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a prenylated flavan compound isolated from plants of the Broussonetia genus, such as Broussonetia papyrifera (paper mulberry) and Broussonetia kazinoki.[1][2][3] These plants have a history of use in traditional medicine, and their extracts are known to contain a variety of bioactive compounds with potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[4][5][6]

While in vitro studies have begun to elucidate the biological activities of this compound, there is currently a notable lack of published in vivo data regarding its dosage and administration in animal models. This document aims to provide a comprehensive guide for researchers by summarizing the available in vitro data for this compound and presenting detailed, adaptable protocols for the in vivo administration and evaluation of similar natural compounds. These protocols can serve as a starting point for designing future preclinical studies on this compound.

In Vitro Activity of this compound

Preliminary research indicates that this compound possesses anti-inflammatory properties. Specifically, it has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, with a reported half-maximal inhibitory concentration (IC50) of 21.6 μM.[2] This suggests that this compound may modulate inflammatory pathways, making it a candidate for in vivo investigation in models of inflammatory diseases.

General Protocols for In Vivo Administration of Test Compounds

The following are generalized protocols for the administration of compounds to rodent models. The choice of administration route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model.

Oral Gavage

Oral gavage is a common method for the precise oral administration of a substance.[7][8][9][10]

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose, water with 5% ethanol and 5% Tween 80)[11]

  • Animal feeding needles (gavage needles), size appropriate for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes

  • Animal scale

Procedure:

  • Preparation: Prepare the dosing solution by dissolving or suspending the test compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

  • Animal Handling: Weigh the animal to determine the correct volume to administer. Gently restrain the animal to prevent movement and injury. For mice, this can be done by scruffing the neck. For rats, more secure restraint may be necessary.

  • Gavage: Measure the distance from the animal's mouth to the last rib to estimate the length of the esophagus. Gently insert the gavage needle into the mouth and pass it down the esophagus into the stomach. Administer the solution slowly.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.

Intraperitoneal (IP) Injection

IP injection is another common route for systemic administration, often resulting in rapid absorption.[12][13][14][15][16]

Materials:

  • Test compound

  • Sterile vehicle (e.g., saline, phosphate-buffered saline)

  • Needles and syringes (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[15]

  • Animal scale

Procedure:

  • Preparation: Prepare a sterile solution of the test compound in the vehicle.

  • Animal Handling: Weigh the animal. Restrain the animal in a supine position, tilting the head downwards.

  • Injection: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.[15] Insert the needle at a 10-20 degree angle and inject the solution into the peritoneal cavity.

  • Post-Administration Monitoring: Monitor the animal for any adverse reactions at the injection site or systemic effects.

Example Dosages of Natural Compounds in Animal Models

The following table summarizes dosages and administration routes for various natural compounds from the literature, which can be used as a reference for designing studies with this compound.

Compound/ExtractAnimal ModelDosageAdministration RouteApplicationReference
BaicalinRat (MCAO model)100 mg/kgIntraperitonealNeuroprotection[17]
Cannabidiol (CBD)Rat (Parkinson's model)10 mg/kgIntraperitonealNeuroprotection[18][19]
Ginger ExtractMouse250 mg/kgOralPharmacokinetics[11]
Indirubin DerivativesRat (Tumor model)Not specifiedDirect tumor injectionAnti-cancer[20]
ShikoninMouse (Xenograft model)Not specifiedIntraperitonealAnti-cancer[21]

Experimental Protocols for Evaluating Biological Activity

Anti-Inflammatory Activity: LPS-Induced Systemic Inflammation

This model is used to assess the in vivo anti-inflammatory effects of a compound.

Protocol:

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Acclimatize animals for at least one week before the experiment.

  • Groups: Divide animals into groups (n=8-10 per group): Vehicle control, LPS only, Test compound + LPS, and Positive control (e.g., Dexamethasone) + LPS.

  • Dosing: Administer the test compound (e.g., this compound, dissolved in a suitable vehicle) via oral gavage or IP injection one hour before LPS administration.

  • Induction of Inflammation: Inject lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg) intraperitoneally.

  • Sample Collection: At a specified time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture and harvest tissues (e.g., liver, lungs, spleen).

  • Analysis:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum using ELISA.

    • Perform histological analysis of tissues to assess inflammation and tissue damage.

    • Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) in tissues using Western blotting or RT-PCR.

Anti-Cancer Activity: Xenograft Tumor Model

This model is used to evaluate the in vivo anti-tumor efficacy of a compound.

Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., HT-29 colon cancer cells).

  • Animals: Use immunodeficient mice (e.g., nude mice or SCID mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Groups: Randomize mice into treatment groups: Vehicle control, Test compound, and Positive control (e.g., a standard chemotherapy drug).

  • Dosing: Administer the test compound daily or on a specified schedule via a suitable route (oral, IP, or intravenous).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Analysis:

    • Compare tumor growth inhibition between the treatment groups.

    • Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis animal_acclimation Animal Acclimation group_randomization Group Randomization animal_acclimation->group_randomization compound_admin Compound Administration (e.g., Oral Gavage, IP Injection) group_randomization->compound_admin disease_induction Disease Induction (e.g., LPS, Tumor Xenograft) compound_admin->disease_induction monitoring Monitoring (e.g., Tumor Volume, Body Weight) disease_induction->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection biochemical_assays Biochemical Assays (e.g., ELISA) sample_collection->biochemical_assays histology Histological Analysis sample_collection->histology molecular_analysis Molecular Analysis (e.g., Western Blot, RT-PCR) sample_collection->molecular_analysis

Caption: General experimental workflow for in vivo compound testing.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is a potential target for anti-inflammatory and anti-cancer drugs.[22][23][24][25]

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκBα IkB->IkB_p degradation NFkB_active Active NF-κB NFkB->NFkB_active release NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocation Gene Gene Transcription NFkB_nuc->Gene activates Cytokines Pro-inflammatory Cytokines Gene->Cytokines iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 KazinolB This compound KazinolB->IKK inhibits?

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

Conclusion

While direct in vivo data for this compound is currently limited, its in vitro anti-inflammatory activity suggests it is a promising candidate for further preclinical investigation. The protocols and data presented in these application notes provide a framework for researchers to design and conduct in vivo studies to evaluate the therapeutic potential of this compound in various disease models. Future research should focus on determining the optimal dosage, administration route, and pharmacokinetic profile of this compound to advance its development as a potential therapeutic agent.

References

Application Notes and Protocols for the Synthesis of Kazinol B Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Kazinol B derivatives and analogs, detailing experimental protocols and summarizing their biological activities. The information is intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.

Introduction

This compound is a prenylated flavan with a range of reported biological activities, including anti-inflammatory, anti-apoptotic, and metabolic regulatory properties.[1] The prenyl group is a key structural feature that enhances the lipophilicity of flavonoids, often leading to increased biological activity.[2][3] The synthesis of derivatives and analogs of this compound is a promising strategy for developing new therapeutic agents with improved potency and selectivity. This document outlines key synthetic methodologies and presents available biological data for selected compounds.

Synthesis of this compound Analogs: Prenylated Flavanones

A common strategy for synthesizing analogs of this compound involves the prenylation of a flavanone scaffold. The following sections detail established protocols for this transformation.

General Experimental Protocol for Prenylation of Flavanones

This one-step synthesis method utilizes 3-methyl-2-buten-1-ol as the prenyl source and zinc chloride as a Lewis acid catalyst.[2]

Materials:

  • Flavanone starting material (e.g., naringenin)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 3-methyl-2-buten-1-ol

  • Ethyl acetate

  • Hydrochloric acid (HCl) solution (pH 1)

  • Water

  • Round bottom flask

  • Stirring apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the starting flavanone (1 molar equivalent) and anhydrous ZnCl₂ (4 molar equivalents) in ethyl acetate in a round bottom flask.

  • Under vigorous stirring, add a solution of 3-methyl-2-buten-1-ol (4 molar equivalents) in ethyl acetate dropwise over 1 hour at 40°C.[2]

  • After the addition is complete, allow the reaction mixture to warm to reflux temperature and continue stirring for 4 hours.[2]

  • Cool the reaction mixture and add water adjusted to pH 1 with HCl to decompose the ZnCl₂.[2]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired prenylated flavanone(s).

This method can produce a mixture of C6 and C8-prenylated products, and the yields are often moderate (23-36%).[2]

Alternative Synthesis via Claisen Rearrangement

The Claisen rearrangement offers another route to C-prenylated flavonoids. This method involves the O-prenylation of the flavonoid followed by a thermally induced rearrangement. A palladium-catalyzed 7-O-prenylation followed by Claisen rearrangement has been shown to be an efficient method for the synthesis of C8-prenylated flavonols and flavanones.[4][5] The use of acetic anhydride as a solvent can improve the regioselectivity of the rearrangement.[4][5]

Experimental Workflow for Claisen Rearrangement:

G start Flavonoid Starting Material oprenylation O-Prenylation (e.g., with prenyl bromide) start->oprenylation rearrangement Claisen Rearrangement (thermal or Lewis acid catalyzed) oprenylation->rearrangement deprotection Deprotection (if necessary) rearrangement->deprotection purification Purification (Column Chromatography) deprotection->purification product C-Prenylated Flavonoid purification->product

Caption: General workflow for the synthesis of C-prenylated flavonoids via Claisen rearrangement.

Suzuki-Miyaura Cross-Coupling for Analog Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be employed to synthesize a variety of this compound analogs.[6] This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. This method can be used to introduce diverse aryl or alkyl substituents onto the flavonoid scaffold.[6]

Biological Activities of this compound and Analogs

This compound and its analogs exhibit a range of biological activities, primarily through the modulation of key signaling pathways.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages with an IC₅₀ of 21.6 µM.[7] The anti-inflammatory effects of prenylated flavonoids are often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[3]

Signaling Pathway Modulation

This compound has been demonstrated to protect against hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1] It has also been shown to protect cardiomyocytes from hypoxia/reoxygenation-induced injury by modulating the AKT/AMPK/Nrf2 signaling pathway.[8] Other Kazinol derivatives have also been implicated in signaling pathway modulation. Kazinol E acts as a specific inhibitor of the extracellular signal-regulated kinase (ERK) pathway.[9] Kazinol U has been found to inhibit melanogenesis by activating AMP-activated protein kinase (AMPK) and mitogen-activated protein kinases (MAPK), which in turn inhibit the microphthalmia-associated transcription factor (MITF).[10][11]

Signaling Pathway of this compound in Hepatocyte Protection:

G Hypoxia_Reoxygenation Hypoxia/Reoxygenation JNK JNK Pathway Hypoxia_Reoxygenation->JNK activates Apoptosis Apoptosis JNK->Apoptosis promotes KazinolB This compound KazinolB->JNK inhibits

Caption: this compound inhibits the JNK signaling pathway to protect against apoptosis.

Signaling Pathway of this compound in Cardioprotection:

G KazinolB This compound AKT AKT KazinolB->AKT activates AMPK AMPK KazinolB->AMPK activates Nrf2 Nrf2 AKT->Nrf2 activates AMPK->Nrf2 activates ARE ARE Nrf2->ARE binds to HO1 HO-1 ARE->HO1 promotes transcription of Cell_Protection Cardiomyocyte Protection HO1->Cell_Protection leads to

Caption: this compound promotes cardioprotection via the AKT/AMPK/Nrf2 signaling pathway.

Data Presentation

The following tables summarize the reported biological activities of this compound and some of its analogs. Due to the limited availability of data specifically for a wide range of synthesized this compound derivatives, data for structurally related prenylated flavonoids are also included to provide a broader context for structure-activity relationships.

Table 1: Anti-inflammatory and Cytotoxic Activities of this compound and Related Compounds

CompoundBiological ActivityAssayIC₅₀ (µM)Cell Line/SystemReference
This compoundAnti-inflammatoryNO Inhibition21.6LPS-activated macrophages[7]
CajaninAnti-inflammatoryNO Inhibition19.38 ± 0.05LPS-stimulated RAW264.7[12]
CajaninAnti-inflammatoryIL-6 Inhibition7.78 ± 0.04LPS-stimulated RAW264.7[12]
CajaninAnti-inflammatoryTNF-α Inhibition26.82 ± 0.11LPS-stimulated RAW264.7[12]
Methoxyflavone AnalogAnticancerCytotoxicity8.58HCC1954
5,3'-dihydroxy-3,6,7,8,4'-PeMFAnticancerCytotoxicity3.71MCF-7
SideritoflavoneAnticancerCytotoxicity4.9MCF-7

Table 2: Antimicrobial Activity of Prenylated Flavanones

CompoundOrganismMIC (µg/mL)Reference
6-PrenylnaringeninS. aureus MRSA 97-75[13]
6-PrenylnaringeninS. aureus MRSA 622-425[13]
6-PrenylnaringeninS. aureus ATCC653810[13]
8-PrenylnaringeninS. aureus MRSA 97-715[13]
8-PrenylnaringeninS. aureus MRSA 622-425[13]
8-PrenylnaringeninS. aureus ATCC653815[13]

Conclusion

The synthesis of this compound derivatives and analogs presents a valuable avenue for the discovery of new therapeutic agents. The protocols outlined in this document provide a starting point for the chemical synthesis of these compounds. The presented biological data highlights the potential of these molecules in modulating key signaling pathways involved in inflammation and cell survival. Further research is warranted to explore the structure-activity relationships of a wider range of this compound derivatives to optimize their therapeutic potential.

References

Application Notes and Protocols for Utilizing Kazinol B in Akt/AMPK Signaling Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazinol B, a natural flavan compound isolated from the roots of Broussonetia kazinoki, has garnered significant interest in biomedical research for its diverse pharmacological activities. Emerging evidence highlights its potential to modulate key cellular signaling pathways, notably the Akt and AMP-activated protein kinase (AMPK) pathways. These pathways are central regulators of cellular metabolism, growth, survival, and stress resistance. Dysregulation of Akt and AMPK signaling is implicated in numerous diseases, including metabolic disorders like diabetes, cardiovascular diseases, and cancer.

The Akt signaling pathway, also known as the PI3K-Akt pathway, is a critical downstream effector of growth factor receptor signaling, promoting cell survival, proliferation, and glucose metabolism.[1] Conversely, the AMPK pathway acts as a cellular energy sensor, activated during periods of low energy status (high AMP:ATP ratio) to switch on catabolic processes that generate ATP while switching off anabolic, ATP-consuming processes.[2]

This compound has been demonstrated to activate both Akt and AMPK signaling in various cell types. In 3T3-L1 adipocytes, this compound enhances insulin sensitivity by promoting Akt and AMPK phosphorylation.[1] In H9c2 cardiomyocytes, it protects against hypoxia/reoxygenation-induced injury by modulating the Akt/AMPK/Nrf2 signaling pathway.[3][4] These findings suggest that this compound is a valuable tool for studying the intricate interplay between these two crucial signaling cascades and holds promise as a potential therapeutic agent.

These application notes provide detailed protocols for investigating the effects of this compound on the Akt and AMPK signaling pathways, primarily focusing on Western blotting techniques to analyze protein phosphorylation.

Data Presentation: Effects of this compound on Akt and AMPK Phosphorylation

The following tables summarize quantitative data from studies investigating the impact of this compound on the phosphorylation of Akt and AMPK in different cell models.

Table 1: Effect of this compound on Akt Phosphorylation in H9c2 Cardiomyocytes

Treatment ConditionThis compound Concentration (µM)DurationFold Change in p-Akt/Total AktReference
Hypoxia/Reoxygenation (H/R)0-Baseline[3][4]
H/R + this compound12 hours~1.5[3][4]
H/R + this compound32 hours~2.5[3][4]
H/R + this compound102 hours~3.0[3][4]

Table 2: Effect of this compound on AMPKα Phosphorylation in H9c2 Cardiomyocytes

Treatment ConditionThis compound Concentration (µM)DurationFold Change in p-AMPKα/Total AMPKαReference
Hypoxia/Reoxygenation (H/R)0-Baseline[3][4]
H/R + this compound12 hours~1.8[3][4]
H/R + this compound32 hours~2.8[3][4]
H/R + this compound102 hours~3.0[3][4]

Table 3: Effect of this compound on Akt and AMPK Phosphorylation in 3T3-L1 Adipocytes

TreatmentThis compound Concentration (µM)DurationEffect on p-AktEffect on p-AMPKReference
This compound1024 hoursIncreasedIncreased[1]

Mandatory Visualization

Kazinol_B_Akt_AMPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor Activates LKB1 LKB1 This compound->LKB1 Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3β GSK3β Akt->GSK3β Cell Survival Cell Survival Akt->Cell Survival AMPK AMPK LKB1->AMPK AMPK->mTORC1 Inactivation ULK1 ULK1 AMPK->ULK1 Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Glycogen Synthesis Glycogen Synthesis GSK3β->Glycogen Synthesis Inactivation Autophagy Autophagy ULK1->Autophagy

Caption: this compound signaling through Akt and AMPK pathways.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., 3T3-L1, H9c2) Cell_Lysis 2. Cell Lysis (RIPA Buffer + Inhibitors) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Preparation 4. Sample Preparation (Laemmli Buffer + Heat) Protein_Quantification->Sample_Preparation SDS_PAGE 5. SDS-PAGE Sample_Preparation->SDS_PAGE Protein_Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Protein_Transfer Blocking 7. Blocking (BSA or Non-fat Milk) Protein_Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (p-Akt, p-AMPK, Total Akt, Total AMPK) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Detection (ECL Substrate) Secondary_Antibody->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: Western Blot workflow for Akt/AMPK signaling.

Experimental Protocols

Protocol 1: Analysis of Akt and AMPK Phosphorylation by Western Blot

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and analyzing the phosphorylation status of Akt and AMPK using Western blotting.

Materials:

  • Cell Lines: 3T3-L1 preadipocytes or H9c2 rat cardiac myoblasts.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO) and store at -20°C.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol).

  • SDS-PAGE Gels.

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).

  • PVDF Membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST). For phospho-antibodies, BSA is generally recommended to reduce background.[5]

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (total)

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα (total)

    • Mouse or Rabbit anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Chemiluminescence Imaging System.

Procedure:

  • Cell Culture and Treatment:

    • Culture 3T3-L1 or H9c2 cells in complete DMEM in 6-well plates or 10 cm dishes until they reach 70-80% confluency.

    • For differentiation of 3T3-L1 preadipocytes into adipocytes, follow established protocols.[6]

    • Serum-starve the cells for 4-6 hours in serum-free DMEM before treatment.

    • Treat the cells with the desired concentrations of this compound (e.g., 1, 3, 10 µM for H9c2; 10 µM for 3T3-L1) for the specified duration (e.g., 2 hours for H9c2; 24 hours for 3T3-L1).[1][3][4] Include a vehicle control (DMSO) group.

  • Cell Lysis:

    • Place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS completely and add ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes.

    • Centrifuge briefly to collect the condensate.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted according to the manufacturer's recommendation in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA or milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • To probe for total proteins or the loading control, the membrane can be stripped and re-probed, or parallel blots can be run.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the corresponding total protein band.

Protocol 2: In Vitro Kinase Assay for Akt and AMPK Activity

For a more direct measure of kinase activity, an in vitro kinase assay can be performed. This protocol provides a general framework. Commercial kits are widely available and their specific instructions should be followed.

Materials:

  • Cell Lysates: Prepared as described in Protocol 1, but potentially with a modified lysis buffer optimized for kinase assays (non-denaturing, e.g., containing CHAPS or Triton X-100 instead of SDS).

  • Immunoprecipitation (IP) Antibodies: Anti-Akt or anti-AMPKα antibody.

  • Protein A/G Agarose Beads.

  • Kinase Assay Buffer: Typically contains ATP, MgCl₂, and a specific substrate for the kinase.

  • Akt Substrate: e.g., GSK-3 fusion protein.

  • AMPK Substrate: e.g., SAMS peptide.

  • Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive detection system (e.g., phospho-specific antibody for the substrate).

  • SDS-PAGE and Western Blotting Reagents (for non-radioactive detection).

  • Scintillation Counter (for radioactive detection).

Procedure:

  • Immunoprecipitation of Akt or AMPK:

    • Incubate 200-500 µg of protein lysate with the anti-Akt or anti-AMPKα antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Pellet the beads by centrifugation and wash them three to four times with IP wash buffer (e.g., lysis buffer without inhibitors) and once with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing the specific substrate and ATP (either cold ATP for non-radioactive detection or [γ-³²P]ATP for radioactive detection).

    • Initiate the reaction by adding the ATP/substrate mix and incubate at 30°C for 20-30 minutes with occasional mixing.

    • Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Detection of Substrate Phosphorylation:

    • Non-Radioactive Method:

      • Separate the reaction mixture by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Perform Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3).

    • Radioactive Method:

      • Spot the reaction mixture onto a phosphocellulose paper (e.g., P81).

      • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

      • Measure the incorporated radioactivity using a scintillation counter.

Troubleshooting

  • Weak or No Signal for Phospho-proteins:

    • Ensure that protease and phosphatase inhibitors were added fresh to the lysis buffer.

    • Optimize the concentration of this compound and treatment time.

    • Increase the amount of protein loaded onto the gel.

    • Check the primary and secondary antibody dilutions and incubation times.

    • Use a more sensitive ECL substrate.

  • High Background:

    • Increase the number and duration of wash steps.

    • Optimize the blocking conditions (e.g., switch from milk to BSA, increase blocking time).

    • Use a lower concentration of primary or secondary antibody.

    • Ensure the PVDF membrane is fully wetted before transfer.

  • Inconsistent Loading:

    • Carefully perform protein quantification and ensure equal loading.

    • Always probe for a loading control protein (e.g., β-actin, GAPDH) to confirm equal loading.

These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of this compound on the Akt and AMPK signaling pathways. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this compound and its potential therapeutic applications.

References

Application Notes and Protocols: Investigating Kazinol B in Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is a significant health concern, driving the search for novel therapeutic agents. Kazinol B, a flavan isolated from the plant Broussonetia kazinoki, has emerged as a promising candidate for diabetes therapy.[1] Research indicates that this compound improves insulin sensitivity by activating key signaling pathways, suggesting its potential as a therapeutic agent for managing diabetes.[1] Additionally, related compounds like kazinol C and isokazinol D have shown protective effects on pancreatic β-cells, further highlighting the therapeutic potential of this class of compounds in diabetes.[2]

These application notes provide a comprehensive guide for researchers investigating the anti-diabetic effects of this compound. This document outlines in vitro and in vivo experimental models and detailed protocols to assess the efficacy and mechanism of action of this compound.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the key in vitro effects of this compound on adipocytes, which are crucial for glucose homeostasis.

ParameterCell LineTreatmentObservationReference
Adipocyte Differentiation 3T3-L1This compoundEnhanced intracellular lipid accumulation[1]
Increased gene expression of PPARγ and C/EBPα[1]
Glucose Uptake 3T3-L1 adipocytesThis compoundIncreased 2-NBDG glucose analog uptake[1]
Gene Expression 3T3-L1 adipocytesThis compoundUpregulated gene expression of GLUT-4[1]
Stimulated gene expression and secretion of adiponectin[1]
Signaling Pathway Activation 3T3-L1 adipocytesThis compoundIncreased phosphorylation of Akt[1]
Increased phosphorylation of AMPK[1]
In Vivo Model for Diabetes Induction

A common and effective model for inducing diabetes in rodents for preclinical studies is through the administration of streptozotocin (STZ). This model allows for the investigation of both type 1 and type 2 diabetes depending on the dosing regimen.

ModelAnimalInduction AgentDosageExpected OutcomeReference
Type 1 Diabetes C57BL/6J miceStreptozotocin (STZ)150 mg/kg, single intraperitoneal injectionβ-cell destruction leading to hyperglycemia[3]
Type 1 Diabetes (Multiple Low Dose) MiceStreptozotocin (STZ)40 mg/kg per day for 5 consecutive days, tail vein injectionProgressive β-cell damage and diabetes development[2]
Type 2 Diabetes RatsHigh-Fat Diet + Streptozotocin (STZ)4 weeks of HFD followed by a single low dose of STZ (e.g., 40 mg/kg)Insulin resistance followed by β-cell dysfunction[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Adipocytes

Kazinol_B_Signaling_Pathway Kazinol_B This compound AMPK AMPK Kazinol_B->AMPK Activates Akt Akt Kazinol_B->Akt Activates Adiponectin Adiponectin Secretion Kazinol_B->Adiponectin GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Akt->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Adiponectin->Insulin_Sensitivity

Caption: this compound enhances insulin sensitivity via Akt and AMPK activation.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture 3T3-L1 Adipocyte Culture & Differentiation Kazinol_B_Treatment_vitro This compound Treatment Cell_Culture->Kazinol_B_Treatment_vitro Glucose_Uptake_Assay Glucose Uptake Assay (2-NBDG) Kazinol_B_Treatment_vitro->Glucose_Uptake_Assay Gene_Expression_Analysis Gene Expression (qPCR for GLUT-4, Adiponectin) Kazinol_B_Treatment_vitro->Gene_Expression_Analysis Protein_Analysis Protein Analysis (Western Blot for p-Akt, p-AMPK) Kazinol_B_Treatment_vitro->Protein_Analysis Animal_Model Induction of Diabetes (e.g., STZ) Kazinol_B_Treatment_vivo This compound Administration Animal_Model->Kazinol_B_Treatment_vivo Monitoring Monitor Blood Glucose & Body Weight Kazinol_B_Treatment_vivo->Monitoring GTT Glucose Tolerance Test (GTT) Monitoring->GTT ITT Insulin Tolerance Test (ITT) GTT->ITT Tissue_Collection Tissue Collection (Pancreas, Adipose, Liver) ITT->Tissue_Collection Histology Histological Analysis Tissue_Collection->Histology

Caption: Workflow for assessing this compound's anti-diabetic effects.

Experimental Protocols

In Vitro Protocol: Assessment of this compound on Glucose Uptake in 3T3-L1 Adipocytes

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • After two days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • After another two days, switch to DMEM with 10% FBS and culture for an additional 4-8 days until cells are fully differentiated into adipocytes.

2. This compound Treatment:

  • Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

  • Treat differentiated 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 24 hours.

3. Glucose Uptake Assay:

  • Following treatment, wash the cells with phosphate-buffered saline (PBS).

  • Starve the cells in serum-free DMEM for 3 hours.

  • Treat the cells with or without 100 nM insulin for 30 minutes.

  • Add the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to a final concentration of 100 µM and incubate for 1 hour.[1]

  • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm).

4. Data Analysis:

  • Normalize the fluorescence intensity to the total protein content of each well.

  • Express the results as a percentage of the control (vehicle-treated) cells.

In Vivo Protocol: Evaluation of this compound in a Streptozotocin-Induced Diabetic Mouse Model

1. Animals and Acclimation:

  • Use male C57BL/6J mice (8-10 weeks old).

  • Acclimate the animals for at least one week before the experiment with free access to standard chow and water.

2. Induction of Diabetes:

  • For a type 1 diabetes model, fast the mice for 4-6 hours.

  • Prepare a fresh solution of streptozotocin (STZ) in 0.1 M sodium citrate buffer (pH 4.5).

  • Inject a single intraperitoneal dose of STZ (150 mg/kg body weight).[3]

  • The control group should receive an injection of the citrate buffer vehicle alone.

  • Monitor blood glucose levels 72 hours post-injection. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.

3. Experimental Groups and Treatment:

  • Divide the diabetic mice into the following groups:

    • Diabetic control (vehicle treatment)
    • This compound treated (e.g., 10, 25, 50 mg/kg body weight, daily oral gavage)
    • Positive control (e.g., metformin)

  • A non-diabetic control group should also be included.

  • Treat the animals for a period of 4-8 weeks.

4. Monitoring and In-Life Measurements:

  • Measure body weight and fasting blood glucose levels weekly.

  • Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at the end of the treatment period.[5]

5. Oral Glucose Tolerance Test (OGTT):

  • Fast the mice overnight (12-16 hours).

  • Administer an oral gavage of glucose solution (2 g/kg body weight).

  • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels.

6. Insulin Tolerance Test (ITT):

  • Fast the mice for 4-6 hours.

  • Administer an intraperitoneal injection of human regular insulin (0.75 U/kg body weight).

  • Collect blood samples at 0, 15, 30, 45, and 60 minutes post-insulin injection.

  • Measure blood glucose levels.

7. Terminal Procedures:

  • At the end of the study, euthanize the mice and collect blood for biochemical analysis (e.g., insulin, HbA1c, lipid profile).

  • Harvest tissues such as the pancreas, liver, and adipose tissue for histological analysis and molecular studies (e.g., gene and protein expression).

8. Statistical Analysis:

  • Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the significance of the observed effects.

These protocols provide a robust framework for the preclinical evaluation of this compound as a potential anti-diabetic agent. Researchers can adapt these methods to suit their specific experimental needs and further elucidate the therapeutic potential of this promising natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Kazinol B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Kazinol B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for use in cell-based assays.[1][2][3] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[4]

Q2: What is the maximum concentration of DMSO that can be used in cell culture without causing significant cytotoxicity?

A2: To avoid cytotoxic effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[1] Many cell lines can tolerate up to 0.5% DMSO with minimal effects on viability, but for sensitive or primary cells, it is advisable to keep the concentration at or below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[5]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do to prevent this?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to troubleshoot this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a gradual, stepwise dilution. You can first dilute the DMSO stock in a small volume of pre-warmed culture medium, vortex or sonicate briefly, and then add this intermediate dilution to the final volume of media.[1][6]

  • Lower Stock Concentration: If precipitation persists, try preparing a lower concentration of your initial DMSO stock solution.[7][8] This will mean adding a larger volume to your culture, so be mindful of the final DMSO concentration.

  • Use of a Solubilizer: Consider the use of a biocompatible solubilizing agent or detergent, such as Pluronic F-127, in your culture medium. However, be aware that these agents can also affect cell membranes and drug availability.[6]

  • Serum Concentration: If you are using serum-free media, the presence of serum (like fetal bovine serum) can sometimes help to keep hydrophobic compounds in solution.[6]

  • Warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.[6]

Q4: How should I prepare serial dilutions of this compound for a dose-response experiment while maintaining a constant final DMSO concentration?

A4: To maintain a fixed final DMSO concentration (e.g., 0.1%) across all treatment groups, you should not perform serial dilutions directly in the cell culture plate with media. Instead, prepare intermediate stock solutions of this compound at different concentrations in 100% DMSO. Then, add a small, fixed volume of each intermediate stock to the respective wells containing the final volume of cell culture medium. For example, to achieve a 0.1% final DMSO concentration, you would add 1 µL of your DMSO stock to 999 µL of media.[9]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues encountered when preparing this compound for in vitro assays.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to media. The concentration of this compound in the final solution exceeds its aqueous solubility.- Lower the final concentration of this compound being tested. - Prepare a less concentrated initial stock solution in DMSO.[7][8] - Perform a stepwise dilution: first dilute the DMSO stock into a small volume of warm media before adding to the final culture volume.[1][6]
The media becomes cloudy or turbid over time after adding this compound. Slow precipitation or formation of micelles.[6]- Reduce the incubation time if experimentally feasible. - Consider using a solubilizing agent like fatty acid-free BSA in the culture medium to help maintain solubility.[6] - Ensure the incubator has proper humidification to prevent evaporation, which can concentrate the compound.
Inconsistent results between replicate wells. Uneven precipitation of the compound.- After adding the diluted this compound solution to the wells, gently swirl the plate to ensure even distribution before incubation. - Visually inspect wells under a microscope for any signs of precipitation before and during the experiment.
Vehicle control (DMSO only) shows no toxicity, but low concentrations of this compound are cytotoxic. The compound may be precipitating and causing physical stress to the cells, or the localized concentration of the precipitate is very high.- Confirm that the compound is fully dissolved in the media at the tested concentrations by preparing a sample and centrifuging it to look for a pellet. - Re-evaluate the solubility and consider using a lower starting concentration for your dose-response curve.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a this compound stock solution in DMSO and subsequent dilution to working concentrations for cell culture experiments, ensuring a final DMSO concentration of ≤ 0.1%.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO. (Molecular Weight of this compound: 392.5 g/mol ).

    • For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.925 mg of this compound.

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (e.g., 1 mL).

    • Vortex thoroughly until the this compound is completely dissolved. This is your 10 mM primary stock solution .

  • Prepare Intermediate Stock Solutions in DMSO (for dose-response):

    • To create a range of concentrations for your assay, perform serial dilutions of your 10 mM primary stock solution in 100% DMSO .

    • For example, to make a 5 mM intermediate stock, mix equal volumes of the 10 mM stock and 100% DMSO.

  • Prepare Final Working Solutions in Cell Culture Medium:

    • To achieve a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution of your DMSO stock solutions into the cell culture medium.

    • For each desired final concentration of this compound, add 1 µL of the corresponding intermediate DMSO stock to 999 µL of pre-warmed cell culture medium in a sterile tube.

    • For example, adding 1 µL of the 10 mM DMSO stock to 999 µL of media will result in a final this compound concentration of 10 µM with 0.1% DMSO.

    • Vortex the diluted solutions gently before adding them to your cell culture plates.

  • Vehicle Control:

    • Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of pre-warmed cell culture medium. This will have a final DMSO concentration of 0.1%.

Protocol 2: MTT Cell Viability Assay with this compound

This protocol outlines the steps for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxicity of this compound.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (0.1% DMSO in media)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or a solubilization buffer (e.g., 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment with this compound:

    • Remove the old media and add 100 µL of the prepared this compound working solutions (at various concentrations) to the respective wells.

    • Add 100 µL of the vehicle control solution to the control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the cells or the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the crystals.[5][11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Signaling Pathways and Experimental Workflows

This compound and the Akt/AMPK/Nrf2 Signaling Pathway

This compound has been shown to exert protective effects in cells through the modulation of key signaling pathways, including the Akt, AMP-activated protein kinase (AMPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. The activation of Akt and AMPK can lead to the phosphorylation and subsequent nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes.[10][12]

KazinolB_Signaling KazinolB This compound Akt Akt KazinolB->Akt activates AMPK AMPK KazinolB->AMPK activates pAkt p-Akt Akt->pAkt pAMPK p-AMPK AMPK->pAMPK Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) pAkt->Nrf2_Keap1 phosphorylates pAMPK->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Nrf2 release & translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes upregulates expression CellProtection Cellular Protection (Anti-inflammatory, Antioxidant) AntioxidantEnzymes->CellProtection

This compound signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Testing of this compound

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a hydrophobic compound like this compound.

Experimental_Workflow Start Start PrepStock Prepare this compound Stock Solution (in DMSO) Start->PrepStock PrepWorking Prepare Working Solutions (Dilute in Media, ≤0.1% DMSO) PrepStock->PrepWorking TreatCells Treat Cells with This compound & Vehicle Control PrepWorking->TreatCells SeedCells Seed Cells in 96-well Plate SeedCells->TreatCells Incubate Incubate (e.g., 24, 48, 72h) TreatCells->Incubate MTTAssay Perform MTT Assay Incubate->MTTAssay ReadAbsorbance Read Absorbance (570 nm) MTTAssay->ReadAbsorbance AnalyzeData Analyze Data (% Viability, IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

In vitro cytotoxicity workflow.

References

Technical Support Center: Kazinol B Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Kazinol B from natural sources, primarily Broussonetia species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

FAQ 1: Low or No Yield of this compound

Question: I am performing an extraction from Broussonetia papyrifera root bark, but my final yield of this compound is extremely low. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields of this compound are a common challenge due to its relatively low abundance in the source material and potential degradation during extraction. Here are the primary causes and corresponding troubleshooting steps:

  • Improper Solvent Selection: The polarity of the extraction solvent is critical. While various solvents can extract flavonoids, a 70% ethanol solution has been shown to be effective for extracting total flavonoids from Broussonetia papyrifera leaves, suggesting it could be a good starting point for this compound as well. Using a solvent that is too polar or non-polar may result in poor extraction efficiency.

    • Troubleshooting:

      • Start with a mid-polarity solvent like 70% ethanol or methanol.

      • Perform small-scale parallel extractions with a range of solvents (e.g., methanol, ethanol, ethyl acetate, and acetone at different aqueous concentrations) to determine the optimal solvent for your specific plant material.

      • Consider a sequential extraction with solvents of increasing polarity to fractionate the extract and potentially enrich this compound in one of the fractions.

  • Inadequate Extraction Method: Passive extraction methods like maceration may not be efficient enough.

    • Troubleshooting:

      • Employ an active extraction method such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve solvent penetration and cell wall disruption.

      • If using maceration, ensure the plant material is finely ground to maximize surface area and allow for sufficient extraction time (24-48 hours with agitation).

  • Degradation of this compound: Flavonoids can be sensitive to high temperatures, prolonged exposure to light, and extreme pH levels.

    • Troubleshooting:

      • Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal.

      • Protect the extraction mixture and subsequent fractions from light by using amber glassware or covering the vessels with aluminum foil.

      • Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote flavonoid degradation.

  • Incorrect Plant Part or Harvest Time: The concentration of this compound can vary significantly between different parts of the plant and with the season of harvest. The root bark and cortex of Broussonetia species are reported to be rich sources of this compound.

    • Troubleshooting:

      • Ensure you are using the correct plant part as identified in the literature.

      • If possible, try sourcing plant material harvested at different times of the year to assess any variation in this compound content.

FAQ 2: Difficulty in Purifying this compound from the Crude Extract

Question: My crude extract shows the presence of this compound via TLC and HPLC, but I am struggling to isolate it with high purity. What are the common challenges and purification strategies?

Answer:

The purification of this compound is challenging due to the presence of numerous structurally similar compounds in the extract.

  • Co-elution of Impurities: Broussonetia extracts contain a complex mixture of other prenylated flavonoids, such as kazinol A, kazinol F, broussochalcone A, and papyriflavonol A, which have similar polarities and may co-elute with this compound during chromatography.

    • Troubleshooting:

      • Multi-step Chromatography: A single chromatographic step is often insufficient. A common strategy involves an initial separation on a silica gel column followed by further purification on a Sephadex LH-20 column.

      • Silica Gel Chromatography: Use a step-gradient elution with a non-polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to perform a broad fractionation of the extract.

      • Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating flavonoids. Use an isocratic elution with methanol or ethanol.

      • Preparative HPLC: For obtaining high-purity this compound, a final purification step using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient is often necessary.

  • Irreversible Adsorption on Stationary Phase: Phenolic compounds like flavonoids can sometimes irreversibly bind to the silica gel, leading to sample loss.

    • Troubleshooting:

      • Before loading the entire sample, perform a small-scale test to check for recovery from the silica gel column.

      • If significant loss is observed, consider using a different stationary phase like polyamide or reversed-phase C18 silica for the initial cleanup.

FAQ 3: Suspected Degradation of this compound During Storage

Question: I have a purified sample of this compound, but I suspect it is degrading over time. What are the optimal storage conditions?

Answer:

While specific stability data for this compound is limited, general knowledge of flavonoid stability suggests the following:

  • Temperature: Store purified this compound at low temperatures, preferably at -20°C or below, to minimize thermal degradation.

  • Light: Protect the sample from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Solvent: For long-term storage, it is best to store this compound as a dry powder. If in solution, use a non-aqueous solvent like ethanol or methanol, as aqueous solutions can promote hydrolysis.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data related to flavonoid extraction from Broussonetia species. Note that specific yield data for this compound is scarce in the literature; therefore, data on total flavonoid content is presented to provide a comparative baseline.

Table 1: Comparison of Extraction Methods for Total Flavonoids from Broussonetia papyrifera

Extraction MethodSolventTemperature (°C)TimeTotal Flavonoid Yield (mg/g)Reference
Ultrasonic-Assisted Extraction69% EthanolNot Specified37 min37.95
Reflux Extraction70% Ethanol75117 min23.93

Table 2: Effect of Different Solvents on the Extraction of Polyphenols and Flavonoids from Broussonetia kazinoki Leaves

SolventTotal Polyphenol Content (mg TAE/g)Total Flavonoid Content (mg QE/g)Reference
Water41.3226.32
30% Ethanol37.0031.85
70% Ethanol46.9146.73

Experimental Protocols

Protocol 1: Extraction and Isolation of Kazinols from Broussonetia kazinoki Root Bark

This protocol is adapted from a method described for the isolation of various kazinols.

  • Preparation of Plant Material:

    • Air-dry the root bark of Broussonetia kazinoki at room temperature.

    • Grind the dried root bark into a fine powder.

  • Extraction:

    • Extract the powdered root bark (e.g., 650 g) with 94% ethanol (3 x 6 L) using sonication at room temperature.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Successively partition the aqueous suspension with hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and butanol.

    • Concentrate each fraction to dryness. This compound is expected to be in the less polar fractions like dichloromethane or ethyl acetate.

  • Silica Gel Column Chromatography:

    • Subject the dichloromethane extract to silica gel column chromatography.

    • Elute the column with a gradient of hexane-ethyl acetate mixtures of increasing polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light.

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions containing this compound from the silica gel column.

    • Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase.

    • Collect and monitor fractions by TLC to isolate purified this compound.

Mandatory Visualizations

Extraction_and_Purification_Workflow cluster_extraction Step 1: Extraction cluster_partitioning Step 2: Solvent Partitioning cluster_purification Step 3: Purification plant_material Dried & Powdered Broussonetia Root Bark extraction Ultrasonic Extraction (94% Ethanol) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Suspend in Water & Partition Sequentially crude_extract->partitioning hexane_fraction Hexane Fraction partitioning->hexane_fraction Non-polar impurities ch2cl2_fraction Dichloromethane Fraction (this compound rich) partitioning->ch2cl2_fraction etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction butanol_fraction Butanol Fraction partitioning->butanol_fraction silica_gel Silica Gel Column Chromatography (Hexane-EtOAc gradient) ch2cl2_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography (Methanol) silica_gel->sephadex This compound containing fractions pure_kazinol_b Purified this compound sephadex->pure_kazinol_b Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low this compound Yield cause1 Improper Solvent problem->cause1 cause2 Inefficient Extraction Method problem->cause2 cause3 Compound Degradation (Heat, Light, pH) problem->cause3 cause4 Incorrect Plant Material/Part problem->cause4 solution1 Optimize Solvent System (e.g., 70% Ethanol) cause1->solution1 solution2 Use Active Methods (UAE, MAE) cause2->solution2 solution3 Control Temperature, Light, and pH cause3->solution3 solution4 Use Root Bark/Cortex cause4->solution4

Technical Support Center: Optimizing HPLC Conditions for Kazinol B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Kazinol B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the analysis of this compound?

A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. Based on the analysis of structurally similar prenylated flavonoids, a C18 column is the stationary phase of choice. A gradient elution with a mobile phase consisting of acetonitrile and water is typically effective. To improve peak shape and resolution, acidification of the mobile phase with a low concentration of formic acid or acetic acid is advised.

Q2: What is the optimal UV detection wavelength for this compound?

A2: Flavonoids, including prenylated flavans like this compound, typically exhibit two major absorption bands in their UV-Vis spectrum. The first is in the 240–285 nm range and the second, more specific band for flavones and flavonols, appears between 300 and 380 nm. For general screening of flavonoids, a wavelength of around 280 nm is often used. However, for more specific detection of compounds like this compound, monitoring in the range of 320-370 nm may provide better selectivity. It is always recommended to determine the UV absorption maxima of your this compound standard in the mobile phase solvent to select the most sensitive and specific wavelength.

Q3: How can I improve the peak shape for this compound?

A3: Peak tailing is a common issue in the analysis of phenolic compounds like this compound. This can be caused by interactions between the analyte and residual silanol groups on the silica-based column packing. To mitigate this, consider the following:

  • Acidify the mobile phase: Adding a small amount of an acid like formic acid (0.1%) or acetic acid (0.1%) to the aqueous portion of your mobile phase can suppress the ionization of both the analyte and residual silanols, leading to sharper, more symmetrical peaks.

  • Use an end-capped column: Modern, high-purity, end-capped C18 columns are designed to minimize silanol interactions.

  • Adjust the organic modifier: In some cases, switching from methanol to acetonitrile, or vice versa, can affect peak shape due to different solvent-analyte interactions.

Q4: What should I do if I am not seeing my this compound peak?

A4: If you are not observing a peak for this compound, consider these possibilities:

  • Solubility: this compound is a relatively hydrophobic molecule. Ensure it is fully dissolved in your injection solvent. It is best practice to dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion or precipitation on the column.

  • Detection Wavelength: Confirm that your UV detector is set to an appropriate wavelength where this compound absorbs.

  • Retention: It is possible that this compound is very strongly retained on the column. Try increasing the percentage of the organic solvent in your gradient or extending the gradient run time.

  • Sample Degradation: Although generally stable, consider the possibility of sample degradation if it has been stored improperly or for an extended period.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound and other prenylated flavonoids.

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution / Overlapping Peaks 1. Inappropriate mobile phase composition. 2. Gradient slope is too steep. 3. Column is not efficient.1. Optimize the mobile phase. Try different organic modifiers (acetonitrile vs. methanol) or adjust the pH with an acid modifier. 2. Decrease the gradient slope (e.g., run a longer, more shallow gradient). 3. Check the column's performance with a standard mixture. If necessary, replace the column.
Peak Tailing 1. Silanol interactions with the analyte. 2. Column overload. 3. Presence of a co-eluting impurity.1. Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Use a high-purity, end-capped column. 2. Reduce the injection volume or the concentration of the sample. 3. Check the purity of your standard and sample.
Ghost Peaks 1. Contaminants in the mobile phase or from the sample preparation. 2. Carryover from a previous injection.1. Use high-purity HPLC-grade solvents and reagents. Filter all mobile phases. 2. Implement a robust needle wash protocol on the autosampler. Inject a blank solvent run to check for carryover.
Baseline Noise or Drift 1. Air bubbles in the detector or pump. 2. Mobile phase is not properly mixed or degassed. 3. Contaminated detector flow cell.1. Purge the pump and detector to remove air bubbles. 2. Ensure mobile phases are thoroughly mixed and degassed before use. 3. Flush the flow cell with a strong, appropriate solvent.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Systematically check pressure by removing components (start with the column). Replace the guard column or column inlet frit if necessary. 2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. 3. Ensure mobile phase components are miscible in all proportions used in the gradient.

Experimental Protocols

Below are recommended starting protocols for the HPLC analysis of this compound. These should be considered as starting points and may require further optimization for your specific application and instrumentation.

Table 1: Recommended HPLC Conditions for this compound Analysis
ParameterCondition A (Rapid Screening)Condition B (High Resolution)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B in 15 min40% B to 90% B in 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 280 nm330 nm
Injection Volume 10 µL10 µL
Sample Preparation Protocol
  • Standard Solution: Accurately weigh a known amount of this compound standard. Dissolve it in a suitable solvent such as methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • Sample Extraction (from plant material): a. Homogenize the dried plant material into a fine powder. b. Extract the powder with a suitable organic solvent (e.g., methanol or ethanol) using sonication or maceration. c. Filter the extract to remove solid particles. d. Evaporate the solvent under reduced pressure. e. Re-dissolve the dried extract in a known volume of the initial mobile phase.

  • Final Preparation: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation (Extraction, Dissolution) Filter_Sample Filter Sample (0.22 µm) Sample->Filter_Sample Injector Autosampler/Injector Filter_Sample->Injector Mobile_Phase Mobile Phase Preparation (Degassing, Mixing) Pump Pump Mobile_Phase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV/Vis Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Analysis Chromatogram Analysis (Integration, Quantification) Data_System->Analysis

Caption: A generalized workflow for the HPLC analysis of this compound.

Troubleshooting Logic for Poor Peak Shape

Troubleshooting_Peak_Shape cluster_check Initial Checks cluster_solution Corrective Actions Start Poor Peak Shape Observed (Tailing, Fronting, Split) Check_Column Is the column old or contaminated? Start->Check_Column Check_Overload Is the sample concentration too high? Start->Check_Overload Check_Solvent Is the sample dissolved in a stronger solvent than the mobile phase? Start->Check_Solvent Check_Column->Check_Overload No Replace_Column Replace or wash the column. Check_Column->Replace_Column Yes Check_Overload->Check_Solvent No Dilute_Sample Dilute the sample. Check_Overload->Dilute_Sample Yes Change_Solvent Dissolve the sample in the initial mobile phase. Check_Solvent->Change_Solvent Yes Add_Modifier Add an acid modifier (e.g., 0.1% Formic Acid) to the mobile phase. Check_Solvent->Add_Modifier No

Caption: A decision tree for troubleshooting common peak shape issues.

Technical Support Center: Overcoming Kazinol B Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Kazinol B in experimental solutions. By understanding the factors that contribute to its degradation and implementing appropriate stabilization strategies, researchers can ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. However, like many phenolic compounds, this compound is susceptible to degradation in solution, which can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. This instability can lead to a loss of biological activity and the formation of degradation products, potentially compromising experimental outcomes.

Q2: What are the primary factors that contribute to the instability of this compound in solution?

The instability of this compound is primarily attributed to the presence of multiple hydroxyl groups on its aromatic rings and a prenyl group, which are susceptible to oxidation. Key factors influencing its degradation include:

  • pH: Phenolic compounds are generally more stable in acidic conditions and tend to degrade more rapidly in neutral to alkaline solutions.[1][2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including the degradation of flavonoids.[1][2][3][4]

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation of flavonoids.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic structure.[5]

  • Solvent: The choice of solvent can influence the stability of this compound. While it may be more soluble in organic solvents like DMSO or ethanol, its stability in aqueous buffers used for biological assays is a primary concern.

Q3: How can I prepare a stock solution of this compound to maximize its stability?

To prepare a stable stock solution of this compound, follow these recommendations:

  • Solvent Selection: Dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume needed for dilution into aqueous experimental media. This reduces the introduction of organic solvent into your assay system.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air and light.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Troubleshooting Guides

Issue 1: Rapid loss of this compound activity in cell culture experiments.

Possible Cause: Degradation of this compound in the cell culture medium, which is typically at a physiological pH (around 7.4) and incubated at 37°C. Flavonoids have been shown to be unstable under these conditions.

Solutions:

  • Fresh Preparation: Prepare fresh dilutions of this compound from your frozen stock solution immediately before each experiment.

  • Stabilizing Agents:

    • Antioxidants: Co-incubation with antioxidants like L-ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) can help protect this compound from oxidative degradation.[6][7][8][9] Start with a low concentration (e.g., 10-50 µM) of the antioxidant and optimize as needed, ensuring the antioxidant itself does not interfere with your assay.

    • Serum Proteins: Proteins in fetal bovine serum (FBS) can sometimes stabilize flavonoids.[1] However, interactions with serum proteins can also affect the bioavailability of your compound.

  • Minimize Exposure: Protect your plates and solutions from light by using amber-colored tubes and covering plates with foil during incubation.

Experimental Protocol: Stabilization of this compound in Cell Culture Medium

  • Prepare this compound Stock: Dissolve this compound in 100% DMSO to make a 20 mM stock solution. Aliquot and store at -80°C.

  • Prepare Antioxidant Stock:

    • Prepare a 100 mM stock solution of L-ascorbic acid in sterile, deionized water. Filter-sterilize and prepare fresh for each set of experiments.

    • Prepare a 100 mM stock solution of α-tocopherol in 100% ethanol. Store in the dark at -20°C.

  • Working Solution Preparation:

    • Immediately before treating cells, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.

    • If using a stabilizing agent, add the antioxidant to the medium containing this compound at the desired final concentration (e.g., 25 µM).

  • Incubation: Add the final working solution to your cells and incubate under standard cell culture conditions, ensuring plates are protected from light.

dot

Caption: Workflow for preparing and using this compound in cell culture experiments with stabilizing agents.

Issue 2: Inconsistent results in biochemical assays.

Possible Cause: Degradation of this compound in aqueous assay buffers, especially those with a neutral or alkaline pH.

Solutions:

  • pH Optimization: If your assay allows, perform it at a slightly acidic pH (e.g., pH 6.0-6.5) to improve the stability of this compound.

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, protecting them from degradation and increasing their aqueous solubility.[10][11][12] β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.

  • Control Experiments: Always include a "time-zero" control to measure the initial concentration of this compound in your assay buffer and a "vehicle" control (buffer with the same amount of solvent used to dissolve this compound).

Experimental Protocol: Stabilization of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Molar Ratio Determination: A 1:1 molar ratio of this compound to HP-β-CD is a good starting point.

  • Complex Formation:

    • Prepare an aqueous solution of HP-β-CD.

    • Slowly add the this compound stock solution (in a minimal amount of organic solvent) to the HP-β-CD solution while stirring vigorously.

    • Continue stirring at room temperature for several hours or overnight to allow for complex formation.

  • Use in Assay: Use the resulting aqueous solution of the this compound/HP-β-CD complex in your biochemical assay.

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Signaling_Pathway KazinolB This compound Complex This compound / HP-β-CD Inclusion Complex KazinolB->Complex HPBCD HP-β-Cyclodextrin HPBCD->Complex AqueousSolution Stable Aqueous Solution Complex->AqueousSolution Assay Biochemical Assay AqueousSolution->Assay

Caption: Formation of a stable this compound solution using cyclodextrin complexation for biochemical assays.

Data Presentation

Table 1: Influence of pH and Temperature on Flavonoid Degradation

This table summarizes the degradation rate constants (k) for flavonoids under different conditions, providing an estimate of their relative stability. Higher k values indicate faster degradation.

FlavonoidTemperature (°C)pHDegradation Rate Constant (k) (min⁻¹)Reference
Anthocyanin703.50.0016[4]
903.50.0051[4]
1103.50.0213[4]
General Flavonoid703.50.0107[4]
903.50.0143[4]
1103.50.0209[4]
Quercetin376.00.00047[1]
377.50.00625[1]

Data for anthocyanin and general flavonoid from bignay juice. Data for quercetin from a buffered solution.

Table 2: Effect of Stabilizing Agents on Flavonoid Stability

This table illustrates the potential of different agents to improve the stability of flavonoids.

FlavonoidStabilizing AgentConditionsObservationReference
QuercetinCasein (0.1 g/L)pH 7.0, 37°CDecreased degradation rate constant[1]
Naringeninβ-cyclodextrinAqueous solutionIncreased solubility and stability[13]
Various FlavonoidsL-Ascorbic AcidAqueous solutionMutual protection against degradation[7]

Key Experimental Methodologies

Forced Degradation Study to Assess this compound Stability

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[14][15][16]

  • Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent mixture (e.g., methanol:water, 1:1 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method to quantify the remaining this compound and detect the formation of degradation products.

HPLC-UV Method for Quantification of this compound

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for quantifying this compound.[17][18][19][20]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound, which can be determined by a UV scan (typically in the range of 280-370 nm for flavonoids).

  • Quantification: Use a calibration curve prepared with a this compound standard of known concentration.

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logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome Instability This compound Instability (pH, Temp, Light, O₂) Antioxidants Use of Antioxidants (Ascorbic Acid, Tocopherol) Instability->Antioxidants Cyclodextrins Cyclodextrin Complexation Instability->Cyclodextrins pH_Control pH Control (Slightly Acidic) Instability->pH_Control Storage Proper Storage (-80°C, Dark, Inert Gas) Instability->Storage Improved_Stability Improved Stability & Reproducibility Antioxidants->Improved_Stability Cyclodextrins->Improved_Stability pH_Control->Improved_Stability Storage->Improved_Stability

Caption: Logical relationship between the problem of this compound instability and the proposed solutions leading to improved experimental outcomes.

References

Troubleshooting Inconsistent Results in Kazinol B Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to troubleshoot and navigate the complexities of experimenting with Kazinol B. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may lead to inconsistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in cell culture experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. For H9c2 cardiomyocytes, concentrations up to 30 µM for 24 hours have been shown to be non-cytotoxic.[1] However, in 3T3-L1 adipocytes, concentrations of 2, 10, and 20 µM over 72 hours showed no toxicity.[2] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.

Q2: At what concentrations has cytotoxicity been observed for this compound?

A2: In H9c2 cells, cytotoxicity was observed at a concentration of 100 µM after 24 hours of treatment.[1] Similarly, for hepatocytes, cytotoxicity was noted at 100 µM.[3] Therefore, it is recommended to stay well below this concentration for most applications.

Q3: Which signaling pathways are known to be modulated by this compound?

A3: this compound has been shown to modulate several key signaling pathways, which can vary depending on the cellular context. The primary pathways identified are:

  • AKT/AMPK/Nrf2 signaling pathway: This pathway is involved in the protective effects of this compound against hypoxia/reoxygenation-induced cardiac injury.[1]

  • JNK signaling pathway: this compound has been found to inhibit the JNK pathway, which contributes to its protective effect against hypoxia/reoxygenation-induced hepatocyte injury.[3]

  • Insulin-Akt signaling pathway: this compound can improve insulin sensitivity by enhancing glucose uptake through the insulin-Akt pathway and AMPK activation.[2]

Troubleshooting Guide

Issue 1: High Variability in Cell Viability Assays

High variability in cell viability assays such as MTT, CCK8, or LDH assays can be a significant source of inconsistent results.

Potential Cause Recommended Solution
Inconsistent Seeding Density Ensure a uniform cell seeding density across all wells. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution before treatment.
Edge Effects Avoid using the outer wells of microplates as they are more prone to evaporation, leading to changes in media concentration. If you must use them, fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells.
This compound Precipitation This compound is a hydrophobic molecule. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect the final treatment medium for any signs of precipitation. Consider using a lower concentration of this compound or a different solvent system if precipitation is observed.
Inconsistent Incubation Times Adhere strictly to the predetermined incubation times for both the this compound treatment and the viability assay itself. Use a timer and process plates in a consistent order.
Cell Line Instability High passage number cell lines can exhibit altered growth rates and drug sensitivities. Use low passage number cells and regularly perform cell line authentication.
Issue 2: Inconsistent Effects on Target Gene or Protein Expression

Variability in the expression levels of target genes (e.g., measured by qPCR) or proteins (e.g., measured by Western blot) is a common challenge.

Potential Cause Recommended Solution
Suboptimal Cell Density at Treatment The confluency of your cells at the time of treatment can significantly impact signaling pathways and gene expression. Standardize the cell confluency for all experiments.
Variations in RNA/Protein Quality Use a standardized protocol for RNA or protein extraction and assess the quality and quantity of your samples before proceeding with downstream applications. For RNA, check the A260/A280 and A260/A230 ratios. For protein, perform a total protein quantification assay.
Inconsistent Treatment and Lysis Times Treat and harvest cells at consistent time points. Stagger the treatment of different plates to ensure that the incubation time is the same for all samples.
Loading Inaccuracies in qPCR/Western Blot For qPCR, use a stable reference gene for normalization.[1] For Western blotting, quantify total protein and load equal amounts for each sample. Use a housekeeping protein for normalization, but be aware that their expression can sometimes be affected by experimental conditions.
Antibody Variability Use antibodies from a reliable source and validate their specificity in your system. Use the same antibody lot for a set of comparative experiments.

Experimental Protocols

Quantitative PCR (qPCR) for HO-1 Gene Expression

This protocol is adapted from a study on the effects of this compound on H9c2 cardiomyocytes.[1]

  • Cell Treatment: Plate H9c2 cells at a predetermined density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • RNA Isolation: Isolate total RNA using a commercially available kit (e.g., HighPure RNA Isolation Kit) following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit (e.g., Transcriptor First Strand cDNA Synthesis Kit).

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix (e.g., FastStart Universal SYBR Green Master) and a real-time PCR system.

    • Primer Sequences for HO-1:

      • Forward: 5'-CTGGAAGAGGAGATAGAGCGAA-3'

      • Reverse: 5'-GCTTCACATAGCGCTGCA-3'

    • Cycling Conditions: Follow the recommendations of your qPCR master mix and instrument.

  • Data Analysis: Normalize the relative fold changes in gene expression to a stable housekeeping gene (e.g., Gapdh). Calculate the fold change using the 2-ΔΔCt method.[1]

Data Presentation

Table 1: Cytotoxicity of this compound in Different Cell Lines
Cell LineAssayConcentration (µM)Incubation Time (hours)ResultReference
H9c2 CardiomyocytesCCK8, LDH0.3, 1, 3, 10, 3024No significant cytotoxicity[1]
H9c2 CardiomyocytesCCK8, LDH10024Cytotoxicity observed[1]
HepatocytesNot specified0.1 - 20Not specifiedImproved cell survival[3]
HepatocytesNot specified100Not specifiedInhibitory effect[3]
3T3-L1 AdipocytesNot specified2, 10, 2072No toxicity[2]

Visualizations

Kazinol_B_Signaling_Pathways cluster_akt_ampk AKT/AMPK/Nrf2 Pathway cluster_jnk JNK Pathway cluster_insulin Insulin-Akt Pathway KazinolB1 This compound AKT AKT KazinolB1->AKT AMPK AMPK KazinolB1->AMPK Nrf2 Nrf2 AKT->Nrf2 AMPK->Nrf2 ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 Cardioprotection Cardioprotection HO1->Cardioprotection KazinolB2 This compound JNK JNK KazinolB2->JNK Hepatoprotection Hepatoprotection KazinolB2->Hepatoprotection Apoptosis Apoptosis JNK->Apoptosis Hepatocyte_Injury Hepatocyte Injury JNK->Hepatocyte_Injury Apoptosis->Hepatocyte_Injury KazinolB3 This compound Akt_Insulin Akt KazinolB3->Akt_Insulin AMPK_Insulin AMPK KazinolB3->AMPK_Insulin Insulin_Receptor Insulin Receptor Insulin_Receptor->Akt_Insulin Glucose_Uptake Glucose Uptake Akt_Insulin->Glucose_Uptake AMPK_Insulin->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: Key signaling pathways modulated by this compound.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Check_Reagents Check Reagent Quality (this compound purity, solvent, media) Inconsistent_Results->Check_Reagents Check_Cell_Culture Review Cell Culture Practices (cell line authentication, passage number, seeding density) Inconsistent_Results->Check_Cell_Culture Standardize_Protocol Standardize Experimental Protocol (incubation times, concentrations, confluency) Check_Reagents->Standardize_Protocol Check_Cell_Culture->Standardize_Protocol Optimize_Assay Optimize Assay Conditions (antibody validation, primer efficiency, loading controls) Standardize_Protocol->Optimize_Assay Data_Analysis Review Data Analysis (normalization, statistical tests) Optimize_Assay->Data_Analysis Consistent_Results Consistent and Reproducible Results Data_Analysis->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Enhancing the Bioavailability of Kazinol B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kazinol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing its bioavailability.

Disclaimer: Specific quantitative data on the physicochemical properties and in vivo pharmacokinetics of this compound are limited in publicly available literature. Therefore, some information provided is based on the known behavior of structurally similar compounds, such as other prenylated flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a prenylated flavan found in plants like Broussonetia kazinoki. Prenylated flavonoids are known for their potential biological activities. However, the addition of the lipophilic prenyl group, while often enhancing bioactivity, can significantly decrease aqueous solubility. This poor solubility is a major hurdle for oral administration, as it can lead to low and variable absorption from the gastrointestinal tract, resulting in insufficient plasma concentrations to elicit a therapeutic effect in vivo.

Q2: What are the primary challenges I should anticipate when working with this compound in vivo?

A2: Researchers working with this compound are likely to encounter the following challenges:

  • Poor Aqueous Solubility: Difficulty in preparing homogeneous solutions for oral gavage or other administration routes.

  • Low Oral Bioavailability: A significant portion of the administered dose may not reach systemic circulation.

  • Lack of In Vivo Efficacy: Despite promising in vitro results, the compound may appear inactive in animal models due to poor exposure.

  • High Variability in Results: Inconsistent plasma concentrations between individual animals can make data interpretation difficult.

Troubleshooting Guides

Problem 1: this compound is precipitating out of my vehicle during formulation or administration.
  • Question: I'm trying to dissolve this compound for oral gavage, but it keeps precipitating. What can I do?

  • Answer: This is a common issue due to the hydrophobic nature of prenylated flavonoids. Here are some troubleshooting steps:

    • Vehicle Selection: Water-based vehicles are often unsuitable. Consider using a suspension or a lipid-based formulation. Common vehicles for poorly soluble compounds include oils (e.g., corn oil, sesame oil), or aqueous solutions with co-solvents and surfactants.

    • Particle Size Reduction: If preparing a suspension, reducing the particle size of your this compound powder can improve dispersion and dissolution rate. Techniques like micronization can be beneficial.

    • Formulation Strategies: For improved solubility and stability, consider advanced formulation approaches as detailed in the tables below.

Problem 2: I am not observing the expected therapeutic effect of this compound in my animal model, despite positive in vitro data.
  • Question: My in vitro experiments showed that this compound is potent, but I'm not seeing any effect in my in vivo study. Why could this be?

  • Answer: This discrepancy is often linked to poor bioavailability. If the compound is not absorbed into the bloodstream at a sufficient concentration, it cannot reach its target tissue.

    • Verify Compound Exposure: Before concluding that the compound is inactive in vivo, it is crucial to measure its plasma concentration. A pilot pharmacokinetic study will help you understand if this compound is being absorbed.

    • Enhance Bioavailability: If plasma levels are low or undetectable, you will need to employ a bioavailability enhancement strategy. Refer to the formulation strategies outlined below.

Strategies for Enhancing Bioavailability

Several formulation strategies can be employed to overcome the poor solubility and low bioavailability of hydrophobic compounds like this compound. The choice of strategy will depend on the specific experimental needs and available resources.

Formulation StrategyPrinciplePotential AdvantagesPotential Disadvantages
Nanoemulsions Dispersion of an oil phase containing the drug in an aqueous phase, stabilized by surfactants, with droplet sizes typically in the nanometer range.High drug loading capacity, increased surface area for dissolution, enhanced permeation across the intestinal mucosa.Can be complex to formulate and may have stability issues.
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs.Biocompatible, can protect the drug from degradation, and can be modified for targeted delivery.Can have lower drug loading for hydrophobic drugs and may have stability concerns.
Solid Lipid Nanoparticles (SLNs) Solid lipid core matrix that can encapsulate lipophilic drugs, dispersed in an aqueous surfactant solution.Biocompatible, biodegradable, provides controlled release, and can protect the drug from degradation.Lower drug loading capacity compared to nanoemulsions and potential for drug expulsion during storage.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.Spontaneously form an emulsion in the GI tract, increasing drug solubilization and absorption.Requires careful selection of excipients and can be sensitive to the composition.

Experimental Protocols

The following are generalized protocols for preparing different formulations to enhance the bioavailability of a hydrophobic compound like this compound. Note: These are starting points and will require optimization for this compound specifically.

Protocol 1: Preparation of a this compound Nanoemulsion

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound for oral administration.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, sesame oil)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol®, PEG 400)

  • Purified water

  • High-shear homogenizer or ultrasonicator

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the selected oil.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring.

    • Homogenize the mixture using a high-shear homogenizer or an ultrasonicator. The energy input and duration will need to be optimized to achieve the desired droplet size.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the emulsion.

    • Visually inspect for any signs of phase separation or precipitation.

Protocol 2: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound within liposomes to improve its stability and facilitate absorption.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)

  • Cholesterol (to stabilize the lipid bilayer)

  • Organic solvent (e.g., chloroform, ethanol)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Film Hydration Method:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous buffer to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove any unencapsulated this compound by methods such as centrifugation or dialysis.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential.

    • Measure the encapsulation efficiency by quantifying the amount of this compound in the liposomes versus the total amount used.

Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound into SLNs to enhance its oral bioavailability and provide controlled release.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Hot Homogenization Technique:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid to form the lipid phase.

    • Heat the aqueous surfactant solution to the same temperature.

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed to form a coarse pre-emulsion.

    • Pass the pre-emulsion through a high-pressure homogenizer or sonicate it to form a nanoemulsion.

  • Cooling and Solidification:

    • Cool the nanoemulsion to room temperature while stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential.

    • Determine the entrapment efficiency and drug loading.

    • Analyze the crystallinity of the lipid matrix using techniques like Differential Scanning Calorimetry (DSC).

Protocol 4: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation of this compound that spontaneously forms a nanoemulsion in the gastrointestinal tract.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 20)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

Methodology:

  • Excipient Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-surfactants.

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility studies, select an oil, surfactant, and co-surfactant.

    • Prepare various mixtures of these three components at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Development:

    • Select a ratio from the self-emulsifying region of the phase diagram.

    • Dissolve this compound in this mixture of oil, surfactant, and co-surfactant with gentle stirring and heating if necessary.

  • Characterization of the SEDDS and Resulting Emulsion:

    • Assess the self-emulsification time and efficiency upon dilution in an aqueous medium.

    • Measure the droplet size, PDI, and zeta potential of the resulting emulsion.

    • Evaluate the stability of the SEDDS pre-concentrate and the diluted emulsion.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for evaluating the in vivo performance of a novel this compound formulation.

KazinolB_Signaling cluster_akt_ampk AKT/AMPK Pathway cluster_jnk JNK Pathway KazinolB This compound AKT AKT KazinolB->AKT Activates AMPK AMPK KazinolB->AMPK Activates GlucoseUptake Glucose Uptake KazinolB->GlucoseUptake Enhances Nrf2 Nrf2 AKT->Nrf2 Activates AMPK->Nrf2 Activates ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Promotes Transcription InsulinSensitivity Improved Insulin Sensitivity GlucoseUptake->InsulinSensitivity Hypoxia Hypoxia/ Reoxygenation JNK JNK Hypoxia->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Promotes Inflammation Inflammation JNK->Inflammation Promotes KazinolB_JNK This compound KazinolB_JNK->JNK Inhibits Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation SelectStrategy Select Bioavailability Enhancement Strategy (e.g., Nanoemulsion, Liposome) PrepareFormulation Prepare this compound Formulation SelectStrategy->PrepareFormulation Characterize Physicochemical Characterization (Size, Zeta, EE%) PrepareFormulation->Characterize Administer Oral Administration to Animal Model Characterize->Administer Optimized Formulation CollectSamples Collect Blood Samples at Timed Intervals Administer->CollectSamples AnalyzeSamples Quantify this compound in Plasma (LC-MS/MS) CollectSamples->AnalyzeSamples PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) AnalyzeSamples->PK_Analysis

References

Technical Support Center: Kazinol B Treatment in H9c2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Kazinol B in H9c2 cell culture experiments.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the experimental workflow.

Question IDQuestionAnswer
KB-H9-001 My H9c2 cells show high levels of cell death even in the control group. What could be the issue? High basal cell death can be due to several factors: - Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can affect cell health and morphology. - Passage Number: H9c2 cells can exhibit altered morphology and reduced viability at higher passages (e.g., beyond passage 7). It is recommended to use cells at a lower passage number for consistency. - Culture Conditions: Ensure optimal culture conditions, including correct temperature (37°C), CO2 levels (5%), and pH of the culture medium. Avoid excessive agitation during media changes.[1]
KB-H9-002 I'm not observing the expected protective effect of this compound on my H9c2 cells after inducing hypoxia/reoxygenation (H/R) injury. What should I check? - This compound Concentration: Verify the concentration of your this compound stock solution. For protective effects against H/R injury in H9c2 cells, concentrations between 1 µM and 10 µM have been shown to be effective.[2][3][4] - Pre-incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient duration before inducing H/R. A 2-hour pre-incubation period has been used in successful studies.[2][3][4][5] - H/R Injury Model: Confirm that your hypoxia/reoxygenation protocol is inducing a sufficient level of cell injury in your positive control (H/R alone) group. A typical protocol involves 6 hours of hypoxia followed by 24 hours of reoxygenation.[5]
KB-H9-003 My Western blot results for signaling proteins (e.g., AKT, AMPK, Nrf2) are inconsistent. What are some troubleshooting tips? - Lysis Buffer: Use a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[6] - Protein Concentration: Accurately determine the protein concentration of your lysates using a reliable method like the BCA assay to ensure equal loading.[5] - Antibody Quality: Use validated primary antibodies specific for your target proteins (and their phosphorylated forms). Titrate your antibodies to determine the optimal concentration. - Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.[7]
KB-H9-004 I am seeing a high background in my Annexin V-FITC/PI flow cytometry assay for apoptosis. How can I improve this? - Cell Handling: Handle cells gently during harvesting and staining to minimize mechanical damage that can lead to false positives. - Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation and avoid spectral overlap.[1] - Incubation Time: Adhere to the recommended incubation times for the staining reagents as prolonged incubation can lead to increased background. A 15-minute incubation in the dark at room temperature is a common protocol.[8][9]
KB-H9-005 What is the optimal non-toxic concentration range for this compound in H9c2 cells? Studies have shown that this compound does not exhibit significant cytotoxicity in H9c2 cells at concentrations up to 30 µM for 24 hours.[5] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of this compound on H9c2 cells subjected to hypoxia/reoxygenation (H/R) injury.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in H/R-Treated H9c2 Cells [2][3]

This compound ConcentrationCell Viability (Fold Change vs. H/R)LDH Release (Fold Change vs. H/R)
1 µM1.210.77
3 µM1.360.68
10 µM1.470.59

Table 2: Effect of 10 µM this compound on Apoptosis and Oxidative Stress Markers in H/R-Treated H9c2 Cells [2][3]

ParameterFold Change vs. H/R
Annexin-V/PI Positive Cells0.41
DNA Fragmentation0.51
Caspase-3 Activity0.52
PARP Activation0.27
Bax/Bcl-2 Ratio0.28
Reactive Oxygen Species (ROS) Production0.51
Lipid Peroxidation0.48
GSH-Px Activity2.08
SOD Activity1.72

Table 3: Effect of 10 µM this compound on Signaling Pathway Activation in H/R-Treated H9c2 Cells [2][3]

ParameterFold Change vs. H/R
Nrf2 Nuclear Accumulation1.94
ARE Promoter Activity2.15
HO-1 Expression3.07
AKT Phosphorylation3.07
AMPK Phosphorylation3.07

Experimental Protocols

Cell Culture and H/R Induction
  • Cell Line: H9c2 rat cardiac myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[10]

  • Hypoxia/Reoxygenation (H/R) Protocol:

    • Induce hypoxia by placing cells in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for 6 hours.

    • Induce reoxygenation by returning the cells to a normoxic incubator (95% air, 5% CO2) for 24 hours.[5]

Cell Viability Assay (CCK-8)
  • Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.[9]

  • After cell attachment, pre-treat with various concentrations of this compound for 2 hours.

  • Subject the cells to H/R injury.

  • After H/R, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[11]

  • Measure the absorbance at 450 nm using a microplate reader.[5][11]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed H9c2 cells in a 6-well plate.

  • Pre-treat with this compound for 2 hours, followed by H/R induction.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]

  • Incubate for 15 minutes at room temperature in the dark.[8][9]

  • Analyze the cells by flow cytometry.

Western Blot Analysis
  • Lyse the H9c2 cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.[5]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Kazinol_B_Signaling_Pathway KazinolB This compound AKT AKT KazinolB->AKT Activates AMPK AMPK KazinolB->AMPK Activates Nrf2 Nrf2 AKT->Nrf2 Promotes dissociation AMPK->Nrf2 Promotes dissociation Keap1 Keap1 Nrf2->Keap1 Dissociation ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Induces transcription Antioxidant_Response Antioxidant Response (↑ GSH-Px, ↑ SOD) HO1->Antioxidant_Response Leads to Cell_Survival Cardioprotection (↑ Cell Viability, ↓ Apoptosis) Antioxidant_Response->Cell_Survival Contributes to

Caption: this compound signaling pathway in H9c2 cells.

Experimental_Workflow start Seed H9c2 Cells pretreatment Pre-treatment with this compound (2 hours) start->pretreatment HR Hypoxia (6h) / Reoxygenation (24h) pretreatment->HR assays Perform Assays HR->assays viability Cell Viability (CCK-8) assays->viability apoptosis Apoptosis (Annexin V/PI) assays->apoptosis western Western Blot (AKT, AMPK, Nrf2) assays->western ros Oxidative Stress (ROS, LDH) assays->ros end Data Analysis viability->end apoptosis->end western->end ros->end

Caption: Experimental workflow for this compound treatment.

References

Technical Support Center: Addressing Cytotoxicity of Kazinol B at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Kazinol B at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity and a sharp decrease in cell viability when using this compound at concentrations above what is reported for its beneficial effects. Is this expected?

A1: Yes, this is a known phenomenon for many flavonoids, including this compound. While lower concentrations of this compound have been reported to have protective effects in certain cell types, such as cardiomyocytes, higher concentrations can induce cytotoxicity. One study noted cytotoxicity in H9c2 cardiomyocytes at a concentration of 100 µM. The transition from a protective or therapeutic effect to a cytotoxic one is often dose-dependent.

Q2: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?

A2: High concentrations of this compound and other related flavonoids can induce cytotoxicity through several mechanisms, primarily by triggering apoptosis (programmed cell death). This process often involves:

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and release of pro-apoptotic factors like cytochrome c.

  • Activation of Caspases: A cascade of cysteine proteases that execute the apoptotic process.

  • Modulation of Signaling Pathways: High doses of this compound can impact cell survival pathways. Studies on related Kazinols suggest the involvement of the AKT/AMPK signaling pathways. For instance, Kazinol A has been shown to modulate the AKT-BAD and AMPK-mTOR pathways to induce apoptosis and autophagy in bladder cancer cells.[1] It is plausible that this compound acts through similar mechanisms at high concentrations.

Q3: How can we mitigate the off-target cytotoxicity of this compound in our experiments while still investigating its therapeutic potential?

A3: Several strategies can be employed to reduce the cytotoxicity of this compound at high concentrations:

  • Formulation Strategies: Encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles can improve its solubility, stability, and delivery to target cells, potentially reducing systemic toxicity.

  • Co-administration with Antioxidants: Since flavonoid-induced cytotoxicity is often linked to oxidative stress, co-treatment with antioxidants may alleviate these effects.

  • Structural Modification: Chemical modifications of the flavonoid structure, such as glycosylation or methylation, can alter its bioavailability and toxicity profile.

  • Dose Optimization: Carefully titrating the concentration of this compound to find a therapeutic window where the desired effects are observed without significant cytotoxicity is crucial.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death observed even at moderately high concentrations of this compound. The specific cell line being used is highly sensitive to this compound.Perform a dose-response curve to determine the precise IC50 value for your cell line. Consider using a less sensitive cell line if appropriate for your research question.
Inconsistent results in cytotoxicity assays. Issues with this compound solubility or stability in the culture medium.Ensure complete solubilization of this compound, typically in DMSO, before diluting in culture medium. Prepare fresh stock solutions regularly and protect them from light.
Difficulty distinguishing between apoptosis and necrosis. The mechanism of cell death may be mixed or concentration-dependent.Utilize multi-parameter assays, such as Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry, to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Observed cytotoxicity is masking the intended therapeutic effect. The therapeutic window for this compound in your experimental model is very narrow.Explore drug delivery systems to target this compound to the desired cells or tissues, thereby reducing off-target effects. Consider combination therapies with other agents that may allow for a lower, non-toxic concentration of this compound to be used.

Quantitative Data

Due to a lack of comprehensive published data for the IC50 values of this compound across a wide range of cancer cell lines, we provide a template table below. Researchers can populate this table with their own experimental data generated using the protocols provided in the following section.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay MethodReference/Internal Data
e.g., MCF-7BreastData to be determinede.g., 24, 48, 72MTT Assay[Your Lab Data]
e.g., A549LungData to be determinede.g., 24, 48, 72MTT Assay[Your Lab Data]
e.g., HeLaCervicalData to be determinede.g., 24, 48, 72MTT Assay[Your Lab Data]
e.g., HepG2LiverData to be determinede.g., 24, 48, 72MTT Assay[Your Lab Data]

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound start->treatment mtt MTT Assay treatment->mtt 24-72h Incubation flow Annexin V/PI Staining treatment->flow 24-72h Incubation ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis flow->apoptosis_quant

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome kazinol_b High Concentration This compound akt AKT kazinol_b->akt ampk AMPK kazinol_b->ampk bad BAD akt->bad Inhibits phosphorylation apoptosis Apoptosis ampk->apoptosis Promotes bcl2 Bcl-2 bad->bcl2 bcl2->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

mitigation_strategies cluster_problem Problem cluster_solutions Mitigation Strategies cluster_goal Goal cytotoxicity High this compound Cytotoxicity formulation Nano-formulation (e.g., Liposomes) cytotoxicity->formulation coadmin Co-administration (e.g., Antioxidants) cytotoxicity->coadmin modification Structural Modification (e.g., Glycosylation) cytotoxicity->modification reduced_toxicity Reduced Cytotoxicity & Enhanced Therapeutic Window formulation->reduced_toxicity coadmin->reduced_toxicity modification->reduced_toxicity

Caption: Strategies to mitigate this compound cytotoxicity.

References

Technical Support Center: Microbial Transformation of Kazinols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of microbial transformation of Kazinols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the microbial transformation of Kazinols, helping you navigate challenges and optimize your experiments for higher yields.

Q1: My microbial culture is growing, but I'm seeing very low or no transformation of my Kazinol substrate. What are the likely causes?

A1: Several factors could be contributing to low or no product yield despite visible microbial growth. Consider the following possibilities:

  • Suboptimal Fermentation Conditions: The pH, temperature, or aeration of your culture may not be ideal for the specific enzymatic activity required for Kazinol transformation.[1] Even if the microorganism grows, the enzymes responsible for the biotransformation may not be expressed or active.

  • Incorrect Timing of Substrate Addition: The production of enzymes responsible for transformation can be growth-phase dependent. Adding the Kazinol substrate too early or too late in the microbial growth cycle can result in poor conversion.[1]

  • Substrate or Product Toxicity: High concentrations of the Kazinol substrate or the transformed product can be toxic to the microorganism, inhibiting its metabolic activity, including the desired biotransformation.[1]

  • Poor Substrate Solubility: Kazinols, like many flavonoids, may have low aqueous solubility. If the substrate is not sufficiently available to the microbial cells, the transformation efficiency will be low.

Q2: I'm observing the formation of unexpected byproducts and a low yield of the desired transformed Kazinol. How can I improve the selectivity of the reaction?

A2: The presence of unwanted byproducts is a common challenge in microbial transformations. To enhance the selectivity towards your target molecule, you can try the following:

  • Optimize Culture Medium Composition: The carbon and nitrogen sources in your medium can influence the expression of different enzymes. Experiment with different media components to favor the enzymes responsible for the desired transformation.

  • Screen Different Microbial Strains: Not all microorganisms will transform Kazinols in the same way. Screening a variety of strains, such as different species of Aspergillus, Penicillium, or Mucor, can help you find one with higher selectivity for the desired reaction.

  • Genetic Engineering of the Host Strain: If the metabolic pathway is known, you can use genetic engineering techniques to knock out genes responsible for byproduct formation or to overexpress the enzymes in the desired pathway.

Q3: The yield of my Kazinol transformation is inconsistent between batches. What could be causing this variability?

A3: Inconsistent yields are often due to a lack of precise control over experimental parameters. To improve reproducibility:

  • Standardize Inoculum Preparation: Ensure that the age and density of the microbial culture used for inoculation are consistent for every experiment.

  • Maintain Strict Control Over Fermentation Parameters: Use a bioreactor or a well-controlled incubator to maintain constant temperature, pH, and agitation speed.

  • Ensure Homogeneity of the Culture: Proper mixing is crucial to ensure that all cells have equal access to the substrate and nutrients.[2]

  • Monitor for Contamination: Microbial contamination can compete for resources and produce inhibitory substances, leading to inconsistent results. Regularly check your cultures for purity.

Q4: My fungal culture appears stressed or is lysing after the addition of the Kazinol substrate. What should I do?

A4: This indicates potential substrate toxicity. To mitigate this, you can:

  • Lower the Substrate Concentration: Start with a lower concentration of the Kazinol substrate and gradually increase it in subsequent experiments to find the optimal balance between conversion rate and cell viability.

  • Fed-Batch Strategy: Instead of adding the entire substrate at once, employ a fed-batch approach where the Kazinol is added incrementally over time. This maintains a low, non-toxic concentration of the substrate in the culture medium.

  • Use Solubilizing Agents: Improving the solubility of the Kazinol substrate with biocompatible solvents (like DMSO or ethanol) or polymers can sometimes reduce its toxic effects by preventing the formation of aggregates.

Q5: I am concerned about the potential for mycotoxin production in my fungal cultures. How can I minimize this risk?

A5: Mycotoxin production is a valid concern when working with certain fungal species. To minimize this risk:

  • Use Well-Characterized Strains: Whenever possible, use strains from reputable culture collections that have been screened for mycotoxin production.

  • Control Storage and Culture Conditions: Improper storage of cultures and suboptimal fermentation conditions (e.g., temperature and humidity stress) can sometimes trigger mycotoxin production.[3][4]

  • Good Laboratory Practices: Maintain aseptic techniques to prevent contamination from other mycotoxin-producing fungi.

  • Analytical Monitoring: If working with a strain known to produce mycotoxins, it is advisable to analytically test your final extract for the presence of common mycotoxins.

Data on Factors Affecting Transformation Yield

Optimizing fermentation parameters is critical for maximizing the yield of transformed Kazinols. The following tables summarize the impact of key parameters on the efficiency of microbial biotransformation of flavonoids, which can serve as a guide for your experiments with Kazinols.

Table 1: Effect of pH on Flavonoid Transformation Yield

pHRelative Yield (%)Remarks
4.060Acidic conditions can be suboptimal for some fungal enzymes, leading to lower yields. However, some fungi exhibit good activity at acidic pH.[5]
6.0100Near-neutral pH is often optimal for the growth and enzymatic activity of many fungi used in biotransformation, such as Mucor hiemalis.[1]
8.075Alkaline conditions can denature some enzymes, reducing the transformation efficiency. Flavonoid solubility may increase, but enzymatic activity is often the limiting factor.[6]

Table 2: Effect of Temperature on Flavonoid Transformation Yield

Temperature (°C)Relative Yield (%)Remarks
2070Lower temperatures can slow down both microbial growth and enzymatic reactions, resulting in lower yields within a given timeframe.
28100This is a commonly reported optimal temperature for many fungal biotransformations, balancing good microbial growth with high enzyme stability and activity.[7]
3750Higher temperatures can induce heat stress in the microorganism and may lead to the denaturation of the enzymes responsible for the transformation.[1]

Table 3: Effect of Substrate Concentration on Flavonoid Transformation Yield

Substrate Concentration (mg/L)Relative Yield (%)Remarks
5095At low concentrations, the transformation rate is often high, but the overall product amount is low.
100100An optimal concentration where the substrate is not yet inhibitory, and the enzyme is saturated, leading to the highest product yield.
20065Higher substrate concentrations can lead to substrate inhibition, where the excess substrate molecules interfere with the enzyme's active site, or can be toxic to the cells, reducing the overall yield.[8]

Experimental Protocols

This section provides a detailed methodology for the microbial transformation of Kazinols using Mucor hiemalis, based on established two-stage fermentation procedures.

Protocol 1: Two-Stage Fermentation for Kazinol Transformation

1. Materials:

  • Mucor hiemalis culture
  • Malt extract
  • Dextrose
  • Peptone
  • Kazinol substrate (e.g., Kazinol C or F)
  • Ethanol or DMSO (for dissolving the substrate)
  • Erlenmeyer flasks
  • Shaking incubator
  • Ethyl acetate (for extraction)
  • Rotary evaporator

2. Stage 1: Pre-culture Preparation (Inoculum)

  • Prepare the liquid medium: 20 g/L malt extract, 20 g/L dextrose, and 1 g/L peptone in distilled water.
  • Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.
  • Autoclave the flasks at 121°C for 15 minutes and allow them to cool to room temperature.
  • Inoculate the flasks with a fresh culture of Mucor hiemalis.
  • Incubate the flasks at 25-28°C on a rotary shaker at 150-200 rpm for 24-48 hours until good mycelial growth is observed.

3. Stage 2: Biotransformation

  • Prepare the Kazinol substrate solution by dissolving it in a minimal amount of ethanol or DMSO to a final concentration of 10 mg/mL.
  • After the initial incubation period (Stage 1), add the Kazinol substrate solution to the flasks containing the growing culture. A typical starting concentration is 100 µL of the 10 mg/mL stock solution per 50 mL of culture.
  • Continue to incubate the flasks under the same conditions (25-28°C, 150-200 rpm) for an additional 3 to 7 days.
  • Monitor the transformation progress daily by taking small aliquots of the culture, extracting them with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Extraction and Isolation of Transformed Products

  • After the incubation period, pool the contents of the flasks.
  • Extract the entire culture (mycelia and broth) three times with an equal volume of ethyl acetate.
  • Combine the organic layers and dry them over anhydrous sodium sulfate.
  • Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to obtain the crude product.
  • The crude product can then be purified using chromatographic techniques such as column chromatography or preparative HPLC.

Visualizations

The following diagrams illustrate key workflows and concepts in the microbial transformation of Kazinols.

experimental_workflow cluster_stage1 Stage 1: Pre-culture cluster_stage2 Stage 2: Biotransformation cluster_extraction Extraction & Purification s1_1 Medium Preparation s1_2 Inoculation with Mucor hiemalis s1_1->s1_2 s1_3 Incubation (24-48h) s1_2->s1_3 s2_1 Substrate Addition (Kazinol) s1_3->s2_1 Transfer of grown culture s2_2 Incubation (3-7 days) s2_1->s2_2 s2_3 Monitoring (TLC/HPLC) s2_2->s2_3 e1 Solvent Extraction (Ethyl Acetate) s2_3->e1 Harvesting e2 Concentration e1->e2 e3 Chromatographic Purification e2->e3 final_product final_product e3->final_product Purified Transformed Kazinol

Fig. 1: Experimental workflow for the two-stage microbial transformation of Kazinols.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Transformed Kazinol c1 Suboptimal Conditions (pH, Temp, Aeration) start->c1 c2 Incorrect Substrate Addition Time start->c2 c3 Substrate/Product Toxicity start->c3 c4 Poor Substrate Solubility start->c4 s1 Optimize Fermentation Parameters c1->s1 s2 Determine Optimal Growth Phase for Addition c2->s2 s3 Lower Substrate Conc. or use Fed-Batch c3->s3 s4 Use Co-solvents or Solubilizing Agents c4->s4

Fig. 2: Troubleshooting logic for low yield in Kazinol biotransformation.

signaling_pathway_concept kazinol Kazinol (Substrate) cell Microbial Cell (e.g., Mucor hiemalis) kazinol->cell Uptake enzyme Intracellular/Extracellular Enzymes kazinol->enzyme Biotransformation cell->enzyme Enzyme Production transformed_kazinol Transformed Kazinol (Product) enzyme->transformed_kazinol

Fig. 3: Conceptual pathway of Kazinol biotransformation by a microorganism.

References

Validation & Comparative

A Comparative Guide to Kazinol B and Other Prenylated Flavonoids for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of Kazinol B against other prominent prenylated flavonoids: Isobavachalcone, Xanthohumol, and Icaritin. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed decisions in research and development.

Quantitative Comparison of Biological Activities

The following tables summarize the cytotoxic, anti-inflammatory, and antioxidant activities of this compound, Isobavachalcone, Xanthohumol, and Icaritin based on available experimental data.

Table 1: Cytotoxicity (IC50 values in µM)
Cell LineThis compoundIsobavachalconeXanthohumolIcaritin
Breast Cancer
MCF7No specific data-10-50[1]14.9 - 23.41[2]
MDA-MB-231-5.97[3]6.7[4]-
Colon Cancer
HCT116->75[5]--
SW480-~50[5]--
40-16--2.6 - 4.1[4]-
HCT-15--3.6[4]-
Hepatocellular Carcinoma
HepG2--108[6]-
Hep3B--166[6]-
Urothelial Cancer
UMUC-3---15.71 (48h)[7]
T24---19.55 (48h)[7]
MB49 (murine)---9.32 (48h)[7]
Ovarian Cancer
A2780s---14.9 - 23.41[2]
A2780cp (cisplatin-resistant)----
Glioblastoma
A-172--12.3 ± 6.4[8]-
Other
HT29/Dx (Doxorubicin-resistant colon)-Non-toxic up to 40 µM[5]--
MDCK-26.6 ± 3.4[5]--

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Table 2: Anti-inflammatory and Antioxidant Activities
ActivityThis compoundIsobavachalconeXanthohumolIcaritin
NO Production Inhibition Reduces iNOS protein in LPS-activated macrophages.[9]IC50 = 21.34 ± 2.52 µM in LPS-stimulated RAW 264.7 cells.[10]Inhibits COX-1 and COX-2 activity.[11]Inhibits NF-κB pathway, a key regulator of inflammation.[12]
ROS Scavenging Suppresses ROS production in H/R-induced hepatocytes.[13]-Scavenges hydroxyl and peroxyl radicals.[11]-
DPPH Radical Scavenging FSC50 = 8.53 µg/mL (extract).[12]---
Other Antioxidant Effects Enhances GSH-Px and SOD activity.[14]---

Key Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by each flavonoid.

Kazinol_B_Signaling KazinolB This compound AKT AKT KazinolB->AKT Activates AMPK AMPK KazinolB->AMPK Activates JNK JNK KazinolB->JNK Inhibits Nrf2 Nrf2 AKT->Nrf2 Activates AMPK->Nrf2 Activates OxidativeStress Oxidative Stress Nrf2->OxidativeStress Reduces Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation

Figure 1: this compound signaling pathways.

Isobavachalcone_Signaling Isobavachalcone Isobavachalcone AKT AKT Isobavachalcone->AKT Inhibits Apoptosis Apoptosis Isobavachalcone->Apoptosis GSK3b GSK-3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits CellProliferation Cell Proliferation beta_catenin->CellProliferation

Figure 2: Isobavachalcone signaling pathway.

Xanthohumol_Signaling Xanthohumol Xanthohumol Notch1 Notch1 Xanthohumol->Notch1 Inhibits NFkB NF-κB Xanthohumol->NFkB Inhibits STAT3 STAT3 Xanthohumol->STAT3 Inhibits Apoptosis Apoptosis Xanthohumol->Apoptosis CellProliferation Cell Proliferation Notch1->CellProliferation Inflammation Inflammation NFkB->Inflammation STAT3->CellProliferation

Figure 3: Xanthohumol signaling pathways.

Icaritin_Signaling Icaritin Icaritin PI3K PI3K Icaritin->PI3K Inhibits JAK JAK Icaritin->JAK Inhibits MAPK_ERK MAPK/ERK Icaritin->MAPK_ERK Modulates Apoptosis Apoptosis Icaritin->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellProliferation Cell Proliferation mTOR->CellProliferation STAT3 STAT3 JAK->STAT3 STAT3->CellProliferation MAPK_ERK->CellProliferation

References

A Comparative Analysis of the Bioactivities of Kazinol B and Kazinol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of Kazinol B and Kazinol C, including supporting experimental data, detailed protocols, and pathway visualizations.

This compound and Kazinol C, two isoprenylated flavonoids isolated from the roots of Broussonetia kazinoki, have garnered significant interest in the scientific community for their diverse and potent biological activities. While structurally similar, these compounds exhibit distinct pharmacological profiles, making them promising candidates for further investigation in drug discovery and development. This guide provides a comparative analysis of their bioactivities, supported by experimental data, to aid researchers in understanding their therapeutic potential.

At a Glance: Key Bioactivities of this compound and Kazinol C

BioactivityThis compoundKazinol C
Anticancer Limited data available.Induces apoptosis and autophagy in cancer cells.
Hepatoprotective Protects against hypoxia/reoxygenation injury.Data not available.
Cardioprotective Protects against hypoxia/reoxygenation injury.Data not available.
Anti-inflammatory Inhibits nitric oxide (NO) production.Implied, but limited direct evidence.
Antioxidant Exhibits antioxidant properties.Exhibits antioxidant properties.
Insulin Sensitizing Enhances glucose uptake.Data not available.

In-Depth Bioactivity Analysis

Anticancer Activity

Kazinol C has demonstrated notable antitumorigenic effects, primarily through the induction of apoptosis and autophagy in cancer cells. In HT-29 colon cancer cells, Kazinol C activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn triggers apoptosis.[1] At lower, non-apoptotic concentrations, Kazinol C has been shown to induce autophagy through a mechanism involving endoplasmic reticulum (ER) stress.[2] Interestingly, one study noted that unlike the structurally similar Kazinol E, Kazinol C did not inhibit Erk-1 or exhibit anti-cancer stem cell (CSC) activity, suggesting a degree of specificity in its mechanism of action.

Organ-Protective Effects: Hepatoprotective and Cardioprotective Activities

This compound has shown significant promise in protecting vital organs from ischemia-reperfusion injury. In a model of hypoxia/reoxygenation-induced hepatocyte injury, this compound demonstrated a protective effect by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of stress-induced apoptosis.[3] This protection is associated with the suppression of oxidative stress and inflammation.[3] Similarly, in H9c2 cardiomyocytes, this compound alleviates hypoxia/reoxygenation-induced injury by modulating the AKT/AMPK/Nrf2 signaling pathway, which is crucial for cellular survival and antioxidant defense.

Currently, there is a lack of available data on the hepatoprotective or cardioprotective effects of Kazinol C .

Anti-inflammatory and Antioxidant Activities

Both this compound and Kazinol C are reported to possess anti-inflammatory and antioxidant properties, common features of many flavonoids.

This compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages with a reported IC50 of 21.6 µM, providing a quantitative measure of its anti-inflammatory potential. Its antioxidant activity is demonstrated by its ability to suppress oxidative stress in hepatocytes.[3]

While the antioxidant activity of Kazinol C is mentioned in the literature, direct comparative studies with this compound using standardized assays like the DPPH radical scavenging assay are lacking, making a quantitative comparison of their antioxidant potential difficult at this time. Similarly, while its involvement in pathways like AMPK activation suggests potential anti-inflammatory effects, direct evidence and quantitative data are limited.[4]

Metabolic Effects

This compound has been reported to improve insulin sensitivity by enhancing glucose uptake through the activation of the insulin-Akt signaling pathway and AMPK. This suggests a potential therapeutic role for this compound in metabolic disorders such as type 2 diabetes.

There is currently no available information on the effects of Kazinol C on insulin sensitivity or glucose metabolism.

Signaling Pathways

dot

Kazinol_B_Signaling cluster_Hepatoprotective Hepatoprotective Effect cluster_Cardioprotective Cardioprotective Effect Kazinol_B_H This compound JNK JNK Pathway Kazinol_B_H->JNK inhibits Oxidative_Stress_H Oxidative Stress Kazinol_B_H->Oxidative_Stress_H reduces Inflammation_H Inflammation Kazinol_B_H->Inflammation_H reduces Apoptosis_H Apoptosis JNK->Apoptosis_H induces Oxidative_Stress_H->Apoptosis_H induces Inflammation_H->Apoptosis_H induces Kazinol_B_C This compound AKT AKT Kazinol_B_C->AKT activates AMPK_C AMPK Kazinol_B_C->AMPK_C activates Nrf2 Nrf2 AKT->Nrf2 activates AMPK_C->Nrf2 activates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response promotes Cell_Survival Cell Survival Antioxidant_Response->Cell_Survival promotes Kazinol_C_Signaling cluster_Anticancer Anticancer Effect (High Concentration) cluster_Autophagy Autophagy Induction (Low Concentration) Kazinol_C_High Kazinol C AMPK_A AMPK Kazinol_C_High->AMPK_A activates Apoptosis_A Apoptosis AMPK_A->Apoptosis_A induces Kazinol_C_Low Kazinol C ER_Stress ER Stress Kazinol_C_Low->ER_Stress induces Autophagy Autophagy ER_Stress->Autophagy induces

References

A Comparative In Vitro Analysis of Kazinol B and Metformin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of Kazinol B, a prenylated flavonoid derived from the plant Broussonetia kazinoki, and metformin, a widely used biguanide drug for type 2 diabetes. While direct comparative studies on this compound and metformin are not available in the current scientific literature, this guide synthesizes data from studies on structurally related Kazinols (Kazinol A and C) and metformin to offer insights into their respective anticancer potentials and mechanisms of action. The primary focus is on their shared molecular target, AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Executive Summary

Metformin is a well-established activator of the AMPK pathway, exerting anticancer effects such as inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. However, these effects are typically observed at high millimolar (mM) concentrations. In contrast, evidence on this compound's direct anticancer activity is limited. Still, studies on related compounds like Kazinol A and C suggest potent cytotoxic and anti-proliferative effects at much lower micromolar (µM) concentrations, also mediated through the AMPK pathway. This indicates that Kazinol-family compounds may offer a higher potency in vitro compared to metformin, though further research on this compound is imperative for a direct comparison.

Quantitative Data Presentation: Cytotoxicity

Due to the lack of specific IC50 values for this compound in cancer cell lines, this table presents data for the related compound, Kazinol C, and an extract from a related plant species, alongside representative data for metformin in various cancer cell lines. This allows for an indirect comparison of potency.

Compound/ExtractCell LineCancer TypeIC50 ValueIncubation TimeCitation
Metformin HCT116Colorectal Cancer3.2 mM48 hours[1]
SW620Colorectal Cancer~1.4 mM48 hours[1]
U2OSOsteosarcoma9.13 mM72 hours
MG63Osteosarcoma8.72 mM72 hours
143BOsteosarcoma7.29 mM72 hours
Kazinol C HT-29Colon Cancer~15-30 µM (apoptosis induction)24 hours[1]
Kazinol A T24Bladder CancerCytotoxic effects observed at 0-50 µMNot Specified
T24R2 (Cisplatin-resistant)Bladder CancerCytotoxic effects observed at 0-50 µMNot Specified
Broussonetia luzonica Extract HepG2Liver Cancer1.118 µg/mLNot Specified

Note: The data for Kazinol C reflects concentrations that induce apoptosis rather than a formal IC50 value for cell viability. The data for Kazinol A and the Broussonetia luzonica extract demonstrate the high potency of compounds from this plant family.

Signaling Pathway: AMPK Activation

Both metformin and Kazinol compounds converge on the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism and growth. Activation of AMPK leads to the inhibition of anabolic pathways, such as protein synthesis via the mTOR pathway, and the promotion of catabolic processes to restore cellular energy balance. In the context of cancer, AMPK activation can halt cell proliferation, induce cell cycle arrest, and trigger apoptosis.

AMPK_Pathway cluster_pathway Cellular Signaling Metformin Metformin LKB1 LKB1 Metformin->LKB1 activates Kazinol_C Kazinol C AMPK AMPK Kazinol_C->AMPK promotes phosphorylation LKB1->AMPK phosphorylates pAMPK p-AMPK (Active) AMPK->pAMPK mTORC1 mTORC1 pAMPK->mTORC1 inhibits Apoptosis Apoptosis pAMPK->Apoptosis induces Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Figure 1. Simplified AMPK signaling pathway activated by Metformin and Kazinol C.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for evaluating the in vitro efficacy of metformin and Kazinol compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HT-29, T24) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Metformin: 0-20 mM; Kazinol C: 0-50 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.

  • Cell Lysis: After treatment with the compounds, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-cleaved-caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro anticancer effects of a test compound.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound / Metformin (Varying Concentrations & Times) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis western Mechanism Analysis (Western Blot for p-AMPK, etc.) treat->western analyze Data Analysis (IC50 Calculation, Statistical Tests) viability->analyze apoptosis->analyze western->analyze end Conclusion on Efficacy & Mechanism analyze->end

Figure 2. General workflow for in vitro evaluation of anticancer compounds.

Conclusion

The available in vitro evidence suggests that both metformin and compounds from the Kazinol family exert anticancer effects through the activation of the AMPK signaling pathway. A significant distinction lies in their potency, with Kazinols demonstrating cytotoxic effects at micromolar concentrations, whereas metformin typically requires millimolar concentrations to achieve similar outcomes.

This guide underscores the potential of this compound and its related compounds as potent anticancer agents. However, the lack of direct comparative studies and specific IC50 data for this compound necessitates further research. Future in vitro studies should focus on directly comparing the efficacy of this compound and metformin in a panel of cancer cell lines, elucidating the finer details of their mechanisms of action, and exploring potential synergistic effects. Such research is critical for validating the therapeutic potential of this compound and guiding future drug development efforts.

References

A Comparative Analysis of Kazinol B and Resveratrol on AMPK Activation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent natural compounds, Kazinol B and resveratrol, reveals distinct and overlapping mechanisms in the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the exploration of novel therapeutics targeting metabolic diseases and age-related disorders.

Abstract

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a crucial role in regulating metabolism, making it an attractive target for the treatment of metabolic diseases such as type 2 diabetes, obesity, and cancer. Both this compound, a prenylated flavan from Broussonetia kazinoki, and resveratrol, a well-studied polyphenol found in grapes and other plants, have demonstrated the ability to activate AMPK. This guide synthesizes the current understanding of their respective mechanisms of action, downstream effects, and the experimental evidence supporting their roles as AMPK activators. While resveratrol's modes of activation are extensively documented, involving both LKB1-dependent and -independent pathways, the precise upstream signaling cascade for this compound is an emerging area of research. This comparison aims to provide a clear, data-driven perspective to guide future research and drug discovery efforts.

Data Presentation: this compound vs. Resveratrol on AMPK Activation

The following table summarizes the key quantitative data on the activation of AMPK by this compound and resveratrol from various cell-based studies.

FeatureThis compoundResveratrol
Cell Line(s) Studied 3T3-L1 adipocytes[1], H9c2 cardiomyocytes[2][3]Neuro2a[4], HEK293[5], HeLa, HUVEC[6], Panc-1, BxPC-3[7]
Effective Concentration Range 1 µM - 30 µM[2][3]10 µM - 100 µM[4][6][7]
Upstream Kinase(s) Not explicitly determined, but linked to Akt signaling[1][2]LKB1[8], CaMKKβ[5]
Effect on AMP:ATP Ratio Not reportedNo increase at lower concentrations[4]; potential increase at high concentrations (50-100 µM)[6][8]
SIRT1 Involvement Not reportedGenerally considered SIRT1-independent for AMPK activation[4][9]
Downstream Effects Increased glucose uptake (GLUT4 translocation)[1], Nrf2 activation[2], increased adiponectin expression[1]Inhibition of ERK and mTOR signaling[9], increased mitochondrial biogenesis[1], neurite outgrowth[1], inhibition of YAP expression[7]

Signaling Pathways

The activation of AMPK by resveratrol is multifaceted. It can be initiated by an increase in the cellular AMP:ATP ratio, which allosterically activates AMPK and promotes its phosphorylation by the upstream kinase LKB1.[10][11] However, resveratrol can also activate AMPK independently of changes in the AMP:ATP ratio, through the activation of LKB1 or the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[5][8][10] In contrast, the precise upstream mechanism for this compound remains to be fully elucidated. Current studies indicate a strong interplay with the Akt signaling pathway, suggesting a potential crosstalk in its activation of AMPK.[1][2]

KazinolB This compound Akt_K Akt KazinolB->Akt_K AMPK_K AMPK Akt_K->AMPK_K Downstream_K Glucose Uptake (GLUT4) Nrf2 Activation AMPK_K->Downstream_K Resveratrol Resveratrol LKB1 LKB1 Resveratrol->LKB1 CaMKKb CaMKKβ Resveratrol->CaMKKb AMP_ATP ↑ AMP:ATP Ratio Resveratrol->AMP_ATP AMPK_R AMPK LKB1->AMPK_R CaMKKb->AMPK_R AMP_ATP->AMPK_R Downstream_R mTOR Inhibition Mitochondrial Biogenesis Neurite Outgrowth AMPK_R->Downstream_R

Figure 1: Simplified signaling pathways of AMPK activation by this compound and Resveratrol.

Experimental Protocols

This section provides a general overview of the methodologies used in the cited studies to assess AMPK activation by this compound and resveratrol.

Cell Culture and Treatment
  • 3T3-L1 Adipocytes: Preadipocytes are differentiated into mature adipocytes. Cells are then treated with varying concentrations of this compound (e.g., 2-20 µM) for specified durations (e.g., 72 hours) to assess effects on lipid accumulation and gene expression.[12]

  • H9c2 Cardiomyocytes: Cells are cultured and subjected to hypoxia/reoxygenation to induce injury. This compound (e.g., 1-30 µM) is added before the hypoxic period to evaluate its protective effects.[2][3]

  • Neuronal and Cancer Cell Lines: Neuro2a, HEK293, HeLa, Panc-1, and BxPC-3 cells are cultured under standard conditions. Resveratrol (e.g., 10-100 µM) is added to the culture medium for various time points (e.g., 2 to 72 hours) to assess AMPK phosphorylation and downstream signaling.[1][4][7]

Western Blot Analysis for AMPK Phosphorylation

A standard experimental workflow for determining AMPK activation is through Western blotting to detect the phosphorylation of AMPK at Threonine-172.

A Cell Culture & Treatment (this compound or Resveratrol) B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking (e.g., 5% BSA or milk) E->F G Primary Antibody Incubation (anti-pAMPK, anti-AMPK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Figure 2: A typical experimental workflow for Western blot analysis of AMPK activation.

Antibodies:

  • Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-AMPKα antibodies are commonly used.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG is a typical secondary antibody.

Glucose Uptake Assay
  • 2-NBDG Uptake: Differentiated 3T3-L1 adipocytes are treated with this compound. The cells are then incubated with 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog. The fluorescence intensity, which correlates with glucose uptake, is measured using a fluorescence microplate reader.[1]

Logical Relationship of AMPK Activation and Downstream Effects

The activation of AMPK by either this compound or resveratrol initiates a cascade of downstream events aimed at restoring cellular energy balance. This involves the inhibition of anabolic pathways (e.g., protein and lipid synthesis) and the activation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation).

Activator This compound or Resveratrol AMPK AMPK Activation (pAMPK Thr172) Activator->AMPK Anabolic Inhibition of Anabolic Pathways AMPK->Anabolic Catabolic Activation of Catabolic Pathways AMPK->Catabolic ProteinSynth ↓ Protein Synthesis (mTOR) Anabolic->ProteinSynth LipidSynth ↓ Lipid Synthesis Anabolic->LipidSynth GlucoseUptake ↑ Glucose Uptake Catabolic->GlucoseUptake FattyAcidOx ↑ Fatty Acid Oxidation Catabolic->FattyAcidOx

Figure 3: Logical flow from AMPK activation to downstream metabolic effects.

Conclusion

Both this compound and resveratrol are promising natural compounds for the activation of AMPK. Resveratrol has been extensively studied, and its mechanisms of action are relatively well-understood. This compound is an emerging player with demonstrated efficacy in cellular models of metabolic stress. A key area for future research will be to delineate the precise upstream signaling pathways that mediate this compound's activation of AMPK, including the potential roles of LKB1, CaMKKβ, and changes in the cellular adenylate charge. Further comparative studies in animal models are warranted to translate these cellular findings into potential therapeutic applications. This guide provides a foundational comparison to aid researchers in designing future studies and to inform the development of novel AMPK-targeted therapies.

References

The Dimethyl Pyrane Ring: A Key Player in the Bioactivity of Kazinol B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of existing data suggests that the dimethyl pyrane ring of Kazinol B, a prenylated flavan isolated from Broussonetia kazinoki, is a critical structural motif for its diverse biological activities. While direct comparative studies on analogues lacking this specific ring are limited, a wealth of structure-activity relationship (SAR) data for prenylated flavonoids strongly supports the significance of this moiety in enhancing cellular uptake and interaction with molecular targets.

This compound has demonstrated a range of pharmacological effects, including the inhibition of nitric oxide (NO) production, enhancement of insulin sensitivity through increased glucose uptake, and modulation of key signaling pathways such as Akt and AMP-activated protein kinase (AMPK). The lipophilic nature imparted by the prenyl group, which is cyclized to form the dimethyl pyrane ring, is believed to be a key contributor to these activities.

Comparative Analysis of this compound's Biological Activities

To understand the role of its unique chemical structure, this guide compares the known activities of this compound with the general activities of non-prenylated flavans and discusses the likely contribution of the dimethyl pyrane ring.

Table 1: Quantitative Comparison of this compound Activity
Biological ActivityTest SystemThis compound PotencyReference Compound/ConditionPotency
Inhibition of Nitric Oxide (NO) ProductionLPS-activated RAW 264.7 macrophagesIC₅₀: 21.6 µM[1]--
Enhancement of Glucose UptakeDifferentiated 3T3-L1 adipocytesConcentration-dependent increaseControl (untreated)Baseline
Activation of Akt PhosphorylationDifferentiated 3T3-L1 adipocytesIncreased phosphorylationControl (untreated)Baseline
Activation of AMPK PhosphorylationDifferentiated 3T3-L1 adipocytesIncreased phosphorylationControl (untreated)Baseline

Data for a direct analogue of this compound lacking the dimethyl pyrane ring is not currently available in the public domain.

The prenylation of flavonoids, often leading to the formation of heterocyclic rings like the dimethyl pyrane, is a recurring theme in the enhanced bioactivity of natural products.[2][3][4] This structural modification increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with intracellular targets.[2][5] The dimethyl pyrane ring in this compound is a result of the cyclization of a prenyl group, a feature that often contributes to a more rigid and specific interaction with target proteins compared to a more flexible, non-cyclized prenyl chain.

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several critical intracellular signaling pathways. The diagrams below illustrate the key pathways involved in its insulin-sensitizing and anti-inflammatory effects.

KazinolB_Insulin_Signaling KazinolB This compound Akt Akt KazinolB->Akt InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation GlucoseUptake Glucose Uptake GLUT4_translocation->GlucoseUptake

Insulin/Akt Signaling Pathway Activation by this compound.

KazinolB_AMPK_Signaling KazinolB This compound AMPK AMPK KazinolB->AMPK pAMPK p-AMPK AMPK->pAMPK Phosphorylation MetabolicRegulation Metabolic Regulation pAMPK->MetabolicRegulation

AMPK Signaling Pathway Activation by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Nitric Oxide (NO) Production Assay in Macrophages

This protocol is based on the Griess assay, which measures nitrite, a stable and soluble breakdown product of NO.

Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (DMSO) and an LPS-only control.

Griess Assay:

  • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The IC₅₀ value is determined from the dose-response curve.

Protocol 2: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol uses a fluorescently labeled glucose analog, 2-NBDG, to measure glucose uptake.

Cell Differentiation and Treatment:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • After 7-10 days of differentiation, serum-starve the mature adipocytes for 3-4 hours in serum-free DMEM.

  • Treat the cells with various concentrations of this compound (e.g., 1-20 µM) or a positive control (e.g., insulin) for 1 hour.

Glucose Uptake Measurement:

  • Following treatment, add 100 µM of 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to each well and incubate for 30 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Normalize the fluorescence intensity to the total protein content of each well.

Protocol 3: Western Blot Analysis of Akt and AMPK Phosphorylation

This protocol outlines the steps for detecting the phosphorylation status of Akt and AMPK.

Sample Preparation:

  • Culture and treat 3T3-L1 adipocytes with this compound as described in the glucose uptake assay protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-AMPKα (Thr172), and total AMPKα, diluted in blocking buffer.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

Conclusion

References

Independent Verification of Kazinol B's Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Kazinol B with other alternatives, supported by available experimental data. The information is intended to aid researchers in evaluating its potential as a therapeutic agent.

Executive Summary

This compound, a flavonoid isolated from the roots of Broussonetia kazinoki, has demonstrated potential anticancer activities in preclinical studies. Research suggests that its mechanism of action involves the modulation of key signaling pathways, leading to the induction of apoptosis and inhibition of cancer cell proliferation. This guide summarizes the available quantitative data, details common experimental protocols for assessing anticancer effects, and visualizes the key signaling pathways involved.

Comparative Analysis of Anticancer Activity

While direct comparative studies providing IC50 values for this compound against other anticancer agents in the same cancer cell lines are limited in the readily available scientific literature, this section presents available data for this compound and other well-known anticancer compounds to provide a contextual comparison.

Table 1: In Vitro Cytotoxicity of this compound and Other Anticancer Agents

CompoundCancer Cell LineAssayIC50 (µM)Reference
This compound Data Not Available
Doxorubicin SK-OV-3 (Ovarian)MTT AssayNot Specified (WP 631 more cytotoxic)[1]
MCF-7 (Breast)Not Specified90.31 ± 7.3 (derivative)[2]
HepG2 (Liver)MTT Assay~0.9[3]
Resveratrol MCF-7 (Breast)Not Specified51.18[4]
U937, MOLT-4 (Leukemia)Not SpecifiedMarked Inhibition[5]
HepG2 (Liver)Not SpecifiedModerate Inhibition[5]

Note: The absence of publicly available IC50 values for this compound in various cancer cell lines is a significant gap in the current research landscape. Further in-depth studies are required to quantify its cytotoxic potency and enable direct comparisons with established chemotherapeutic agents and other natural compounds.

Mechanisms of Action: Signaling Pathways

This compound appears to exert its anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival and proliferation.

AKT/AMPK/Nrf2 Signaling Pathway

This compound has been shown to modulate the AKT/AMPK/Nrf2 signaling pathway.[6] Activation of AMPK, a key energy sensor, can lead to the inhibition of cancer cell growth. The modulation of this pathway can also influence downstream targets like Nrf2, which is involved in the cellular stress response.

This compound This compound AKT AKT This compound->AKT Modulates AMPK AMPK This compound->AMPK Activates Anticancer Effects Anticancer Effects AKT->Anticancer Effects Inhibition of Proliferation Nrf2 Nrf2 AMPK->Nrf2 Activates Nrf2->Anticancer Effects Cellular Protection / Apoptosis

Fig 1. this compound's modulation of the AKT/AMPK/Nrf2 pathway.
JNK Signaling Pathway

Studies have indicated that this compound can inhibit the c-Jun N-terminal kinase (JNK) signaling pathway.[7] The JNK pathway is involved in cellular responses to stress and can play a role in both cell survival and apoptosis. Inhibition of this pathway by this compound may contribute to its pro-apoptotic effects in cancer cells.

Stress Signals Stress Signals JNK Pathway JNK Pathway Stress Signals->JNK Pathway Apoptosis Apoptosis JNK Pathway->Apoptosis This compound This compound This compound->JNK Pathway Inhibits

Fig 2. Inhibition of the JNK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and comparative compounds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Fig 3. Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound or control compounds for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[6]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and other signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

The available evidence suggests that this compound possesses anticancer properties, primarily through the induction of apoptosis and modulation of critical signaling pathways such as AKT/AMPK and JNK. However, a significant limitation in the current body of research is the lack of comprehensive quantitative data, particularly IC50 values across a range of cancer cell lines, which would allow for a direct and robust comparison with existing anticancer agents. Further independent verification and in-depth studies are warranted to fully elucidate the therapeutic potential of this compound in oncology. This guide serves as a foundational resource for researchers interested in pursuing further investigation into this promising natural compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Kazinol B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Kazinol B, a prenylated flavan with notable biological activities, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols not only mitigates risks within the laboratory but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed (Acute toxicity, Oral Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity Category 1 and Chronic aquatic toxicity Category 1).[3] Therefore, stringent safety measures are imperative during its handling and disposal.

Key Safety Data for this compound:

PropertyValueSource
CAS Number 99624-27-8DC Chemicals[3]
Molecular Formula C25H28O4DC Chemicals[3]
Molecular Weight 392.49DC Chemicals[3]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effectsDC Chemicals[3]
GHS Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501DC Chemicals[3]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, it is crucial to use appropriate personal protective equipment to prevent exposure.

Recommended PPE:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Protective gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4]

  • Skin and Body Protection: Impervious clothing, such as a fully buttoned lab coat. For larger quantities or where splashing is a risk, a chemical-resistant apron is recommended.[3][4]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, particularly in poorly ventilated areas.[3]

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and to dispose of its contents and container at an approved waste disposal plant, in accordance with local, state, and federal regulations.[3] Do not dispose of this compound or its containers in regular trash or down the drain.[5][6][7]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: Collect all waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, in a dedicated and clearly labeled hazardous waste container.[5]

  • Container Selection: Use a sturdy, leak-proof, and chemically compatible container.[8][9] For liquid waste, ensure the container is sealable.[5]

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and list "this compound" as a chemical constituent, along with its approximate concentration and quantity.[8][9]

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[8][10] The container must be kept closed except when adding waste.[8][9] Ensure secondary containment is used for liquid waste to prevent spills.[9]

  • Waste Pickup: Once the container is approximately 90% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Don PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment as outlined above.[3]

  • Containment: For liquid spills, prevent further spread by using an absorbent, inert material such as diatomite or universal binders.[3]

  • Cleanup: Carefully collect the absorbed material and any contaminated solids and place them into a labeled hazardous waste container.[3][11]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol, followed by washing with soap and water.[3][12] Collect all decontamination materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.[12]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the safe disposal of this compound, the following diagrams illustrate the logical workflow and the decision-making process involved.

Spill_Response_Workflow Spill This compound Spill Occurs Evacuate Evacuate & Ventilate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Collect Contaminated Material Contain->Cleanup Decontaminate Decontaminate Surfaces & Equipment Cleanup->Decontaminate Waste_Disposal Dispose of all materials as Hazardous Waste Decontaminate->Waste_Disposal Report Report Spill to Supervisor & EHS Waste_Disposal->Report

References

Personal protective equipment for handling Kazinol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Kazinol B, a naturally occurring isoprenylated flavan. It includes detailed personal protective equipment (PPE) guidelines, operational protocols for key experiments, and disposal procedures to ensure a safe laboratory environment.

Summary of Physicochemical and Toxicity Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₂₅H₂₈O₄[1]
Molecular Weight 392.49 g/mol [1][2]
CAS Number 99624-27-8[1][2]
Appearance Powder[2]
Storage (Powder) 2 years at -20°C[2]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[2]
Chemical Stability Stable under recommended storage conditions.[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[3]
IC₅₀ (Nitric Oxide Synthesis Inhibition) 21.6 µM[4]

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a comprehensive approach to personal safety is paramount. The following PPE is required to minimize exposure and ensure safe handling.

Engineering Controls:
  • Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[3]

  • Ensure easy access to an eyewash station and safety shower.[3]

Personal Protective Equipment:
  • Eye and Face Protection: Wear safety goggles with side-shields to protect against splashes.[3]

  • Hand Protection: Chemical-resistant protective gloves are mandatory.[3]

  • Body Protection: An impervious lab coat or clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: In cases of potential aerosol generation or handling of large quantities, a suitable respirator is necessary.[3]

General Hygiene Practices:
  • Wash hands thoroughly after handling this compound.[3]

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.[3]

Experimental Protocols

Below are detailed methodologies for key experiments frequently conducted with this compound.

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[5][6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[6][7]

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[2]

    • Dilute the this compound stock solution to the desired final concentrations in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • CCK-8 Reagent Addition and Measurement:

    • Add 10 µL of CCK-8 solution to each well.[6][7]

    • Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.[6][7]

    • Measure the absorbance at 450 nm using a microplate reader.[6][7]

Caspase-3 Activity Assay

This protocol outlines the procedure for measuring the activity of caspase-3, a key marker of apoptosis, in cells treated with this compound.

  • Cell Lysis:

    • After treating cells with this compound, collect the cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in a cold lysis buffer and incubate on ice for 10-15 minutes.[8][9]

    • Centrifuge the lysate at high speed (e.g., 16,000 - 20,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[9]

    • Collect the supernatant which contains the cell proteins.

  • Enzymatic Reaction:

    • In a 96-well plate, add a small volume of the cell lysate (containing 20-50 µg of protein) to each well.[8]

    • Add the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).[8][9]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[8][10]

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.[8][9]

    • The increase in absorbance is proportional to the caspase-3 activity.

DNA Fragmentation Assay

This assay is used to visualize the characteristic DNA laddering that occurs during apoptosis.

  • Cell Collection and Lysis:

    • Following treatment with this compound, harvest the cells.

    • Lyse the cells using a lysis buffer containing detergents (e.g., Triton X-100 or SDS).[11]

  • DNA Extraction:

    • Isolate the DNA from the cell lysate using phenol-chloroform extraction followed by ethanol precipitation.[11]

  • Agarose Gel Electrophoresis:

    • Resuspend the DNA pellet in a suitable buffer.

    • Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).[12]

    • Run the gel until the dye front has migrated an adequate distance.

  • Visualization:

    • Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.[12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathway affected by this compound and a general workflow for its handling and experimental use.

Kazinol_B_Signaling_Pathway Kazinol_B This compound AKT AKT Kazinol_B->AKT Activates AMPK AMPK Kazinol_B->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) AKT->Nrf2_Keap1 Influences Transcription AMPK->Nrf2_Keap1 Promotes Dissociation Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Cell_Survival Cell Survival Antioxidant_Genes->Cell_Survival Promotes

Caption: this compound modulates the AKT/AMPK/Nrf2 signaling pathway.

Kazinol_B_Experimental_Workflow start Start: Receive this compound storage Store at -20°C (powder) or -80°C (in solvent) start->storage ppe Don Personal Protective Equipment (PPE) storage->ppe weighing Weighing and Reconstitution ppe->weighing experiment Perform Experiment (e.g., Cell Culture Treatment) weighing->experiment data_collection Data Collection (e.g., Plate Reader) experiment->data_collection waste_disposal Dispose of Contaminated Waste in Accordance with Institutional Guidelines data_collection->waste_disposal end End waste_disposal->end

Caption: General experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused this compound: Dispose of the contents and container to an approved waste disposal plant.[3]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be treated as chemical waste.

  • Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[3] Collect the spilled material and place it in a suitable, labeled container for disposal.

  • Environmental Precautions: Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects.[3] Prevent entry into drains, water courses, or the soil.[3]

Always adhere to your institution's specific guidelines and local regulations for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.